molecular formula C4H2IN3 B1404387 3-Iodo-1H-pyrazole-4-carbonitrile CAS No. 827316-44-9

3-Iodo-1H-pyrazole-4-carbonitrile

Cat. No.: B1404387
CAS No.: 827316-44-9
M. Wt: 218.98 g/mol
InChI Key: JEISIEQLHQZCOF-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C4H2IN3 and its molecular weight is 218.98 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-1H-pyrazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodo-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2IN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEISIEQLHQZCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740817
Record name 5-Iodo-1H-pyrazole-4-carbonitrile
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Molecular Weight

218.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827316-44-9
Record name 5-Iodo-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Record name 3-iodo-1H-pyrazole-4-carbonitrile
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Foundational & Exploratory

Technical Deep Dive: Strategic Synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Iodo-1H-pyrazole-4-carbonitrile (CAS: 827316-44-9) scaffold represents a critical intermediate in the development of Janus kinase (JAK) inhibitors and other pyrazole-based pharmacophores. Its structural utility lies in the orthogonal reactivity of its substituents: the 4-cyano group serves as an electron-withdrawing directing group and a precursor to amides/amines, while the 3-iodo moiety provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl complexity.

This guide details the most robust synthetic pathway: the Sandmeyer-type iodination of 3-amino-1H-pyrazole-4-carbonitrile. Unlike direct electrophilic halogenation, which is thwarted by the deactivating nature of the nitrile group, this route leverages the amino group's reactivity to install the iodine atom regioselectively.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear construction of the pyrazole ring followed by functional group interconversion. Direct iodination of 4-cyanopyrazole is mechanistically unfavorable due to the electron-deficient ring. Therefore, the 3-amino derivative is the requisite precursor, allowing access to the iodide via diazonium chemistry.

Strategic Pathway Visualization

Retrosynthesis Target 3-Iodo-1H-pyrazole-4-carbonitrile (Target) Intermediate 3-Amino-1H-pyrazole-4-carbonitrile (Key Precursor) Target->Intermediate Sandmeyer Iodination (NaNO2, HCl, KI) SM1 Ethoxymethylene malononitrile Intermediate->SM1 Cyclocondensation SM2 Hydrazine Hydrate Intermediate->SM2 +

Figure 1: Retrosynthetic logic flow. The pathway avoids the low-yielding electrophilic substitution on electron-poor heterocycles.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

This step involves the cyclocondensation of hydrazine with an activated nitrile species. The reaction is highly exothermic and regioselective.

Mechanism: Michael addition of hydrazine to the vinyl ether, followed by elimination of ethanol and intramolecular cyclization onto a nitrile group.

Materials & Stoichiometry
ReagentEquiv.[1]Role
Ethoxymethylene malononitrile 1.0Electrophile / C3-C4-C5 Synthon
Hydrazine Hydrate (80%) 1.1Nucleophile / N1-N2 Synthon
Ethanol SolventReaction Medium (0.5 M conc.)
Protocol
  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel with ethoxymethylene malononitrile (1.0 equiv) and Ethanol (5 vol).

  • Addition: Cool the solution to 0–5 °C. Add hydrazine hydrate (1.1 equiv) dropwise over 30 minutes. Caution: Reaction is exothermic.

  • Reflux: Upon completion of addition, allow the mixture to warm to room temperature, then heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to 0 °C. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from water/ethanol.

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Step 2: Sandmeyer Iodination (The Core Transformation)

This is the critical step. The 3-amino group is converted to a diazonium salt, which is then displaced by iodide. The presence of the 4-cyano group makes the diazonium intermediate less stable than typical phenyl diazonium salts, requiring strict temperature control.

Mechanism:

  • Diazotization: Formation of the nitrosonium ion (

    
    ) and attack by the amine to form the diazonium species (
    
    
    
    ).
  • Substitution: Nucleophilic displacement by iodide (

    
    ), likely proceeding via a radical mechanism or direct 
    
    
    
    depending on conditions.
Materials & Stoichiometry
ReagentEquiv.[1]Role
3-Amino-1H-pyrazole-4-carbonitrile 1.0Substrate
Sodium Nitrite (NaNO₂) 1.2Diazotizing Agent
HCl (conc. 37%) 5.0Acid Medium / Proton Source
Potassium Iodide (KI) 2.0Iodine Source
Water SolventReaction Medium
Protocol
  • Diazotization:

    • Suspend 3-amino-1H-pyrazole-4-carbonitrile (1.0 equiv) in water (10 vol) and cool to -5 °C to 0 °C in an ice/salt bath.

    • Add conc. HCl (5.0 equiv) slowly, maintaining temperature < 5 °C. The amine may partially dissolve.

    • Dissolve NaNO₂ (1.2 equiv) in minimal water. Add this solution dropwise to the reaction mixture subsurface if possible, over 20 minutes. Maintain temperature strictly < 5 °C.

    • Stir at 0 °C for 30 minutes. The solution should become clear or turn a pale yellow (diazonium salt formation).

  • Iodination:

    • Dissolve KI (2.0 equiv) in water (2 vol).

    • Add the KI solution dropwise to the cold diazonium mixture. Note: Evolution of nitrogen gas (

      
      ) will be observed immediately.
      
    • Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Optional: Heat to 40–50 °C for 30 minutes to ensure complete gas evolution.

  • Workup:

    • Neutralize the reaction mixture carefully with saturated

      
       or NaOH solution to pH ~7-8.
      
    • Extract with Ethyl Acetate (3 x 10 vol).

    • Wash the combined organics with 10% Sodium Thiosulfate (

      
      )  to remove excess iodine (indicated by the disappearance of the dark purple/brown color).
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

    • Expected Yield: 50–65%

    • Appearance: Pale yellow to off-white solid.

Part 3: Mechanistic Visualization

The following diagram illustrates the transformation from the amino-pyrazole to the iodo-pyrazole, highlighting the critical diazonium intermediate.

SandmeyerMechanism Amine 3-Amino-4-CN-Pyrazole Diazonium Diazonium Salt (Unstable Intermediate) Amine->Diazonium Diazotization (< 5°C) Nitrosonium NO+ (from NaNO2/HCl) Nitrosonium->Diazonium Attacks Amine Product 3-Iodo-4-CN-Pyrazole Diazonium->Product Substitution (-N2 gas) Iodide I- (from KI) Iodide->Product Nucleophile

Figure 2: Mechanistic flow of the Sandmeyer iodination.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~13.5–14.0 ppm (br s, 1H, NH) – Broad signal due to tautomerism.
      
    • 
       ~8.3–8.5 ppm (s, 1H, CH at C-5) – Characteristic singlet for the pyrazole ring proton.
      
    • Note: Absence of the broad amino protons (

      
       ~5-6 ppm) confirms conversion.
      
  • MS (ESI):

    • Calculated Mass: 218.99[2]

    • Observed

      
       or 
      
      
      
      .
  • Physical State: Solid, typically melting point > 150 °C (decomposition).

References

  • Preparation of 3-amino-4-cyanopyrazole

    • Title: 3-Amino-4-cyanopyrazole and method[3][4][5]

    • Source: US P
    • URL
  • General Sandmeyer Conditions for Heterocycles

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction[6]

    • Source: Arkivoc (2014)[6]

    • URL:[Link]

  • Target Molecule Identification

    • Title: 3-Iodo-1H-pyrazole-4-carbonitrile (CAS 827316-44-9)[2]

    • Source: ChemicalBook / AbovChem C

Sources

An In-depth Technical Guide to the Structural Analysis of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The compound at the heart of this guide, 3-iodo-1H-pyrazole-4-carbonitrile, represents a highly valuable and versatile building block. The strategic placement of the iodo, cyano, and reactive N-H groups provides three distinct points for chemical modification, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Understanding its precise structural characteristics is not merely an academic exercise; it is the critical first step in leveraging its full potential for the synthesis of novel, biologically active molecules.[3][4][5] This guide provides an integrated, multi-technique approach to the definitive structural elucidation of this key intermediate.

Core Physicochemical & Handling Data

A foundational understanding begins with the molecule's basic properties. All subsequent analytical work is predicated on this fundamental data.

PropertyValueSource
CAS Number 827316-44-9[6]
Molecular Formula C₄H₂IN₃[6]
Molecular Weight 218.98 g/mol [6]
Appearance White to off-white crystalline solid[3]
Storage Sealed in a dry environment at room temperature.[6]

Synthesis & Purification: Establishing a Validated Starting Point

The integrity of any structural analysis is contingent upon the purity of the analyte. A common and effective strategy for the synthesis of substituted pyrazoles involves the cyclization of a suitably functionalized precursor with hydrazine.[5][7] For 3-iodo-1H-pyrazole-4-carbonitrile, a logical pathway begins with the widely available 3-amino-1H-pyrazole-4-carbonitrile, which can be converted to the target compound via a diazotization-iodination reaction (a Sandmeyer-type process).

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification & QC A 3-Amino-1H-pyrazole-4-carbonitrile B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)    0-5°C   C 3-Iodo-1H-pyrazole-4-carbonitrile B->C  KI (aq)   D Crude Product E Recrystallization (e.g., Ethanol/Water) D->E  Solvent Selection   F Pure Crystalline Solid (>98% Purity) E->F  Isolation & Drying  

Caption: Proposed workflow for synthesis and purification.

Protocol Justification: Post-synthesis, purification via recrystallization is critical. The choice of solvent system (e.g., ethanol/water) is determined empirically to ensure that the target compound is soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain in solution. Purity should be confirmed (e.g., by HPLC or GC) to be >98% before proceeding with definitive structural analysis.

Spectroscopic & Spectrometric Characterization

A combination of spectroscopic techniques is employed to build a complete structural picture, with each method providing complementary pieces of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for determining the carbon-hydrogen framework of an organic molecule. It provides definitive information on the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of purified 3-iodo-1H-pyrazole-4-carbonitrile and dissolve it in approximately 0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean NMR tube.[8] DMSO-d₆ is often preferred for pyrazoles as it slows the proton exchange of the N-H group.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[5]

  • Acquisition (¹H): Acquire a standard proton spectrum. To confirm the N-H proton, a D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, the N-H signal will disappear.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum from the same sample. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[8]

Data Interpretation & Expected Results

Technique Expected Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR ~14.0 (broad singlet, 1H)N1-H: The acidic proton on the pyrazole ring. Its broadness is due to quadrupole broadening and potential exchange.
~8.5 (singlet, 1H)C5-H: The sole aromatic proton on the pyrazole ring. Its chemical shift is downfield due to the anisotropic effects of the ring and the influence of the adjacent nitrile group.
¹³C NMR ~140C5: Carbon bearing the single proton.
~115C≡N: The carbon of the nitrile functional group, appearing in its characteristic region.
~95C4: The carbon bearing the nitrile group.
~80C3: The carbon attached to the iodine atom. The "heavy atom effect" of iodine shields this carbon, shifting it significantly upfield compared to an unsubstituted C3.
Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: ESI-TOF MS

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.[9] ESI is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion.

  • Analysis: Analyze the ions using a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap detector, to obtain an accurate mass measurement.[9]

Data Interpretation & Expected Results

Parameter Expected Value Rationale
Calculated Exact Mass 218.93410 (for C₄H₂IN₃)The theoretical monoisotopic mass.
Observed Ion (Positive Mode) [M+H]⁺ at m/z 219.94193The protonated molecular ion is typically the base peak in ESI positive mode. The measured value should be within 5 ppm of the calculated value.
Isotopic Pattern Single major peak for the molecular ion.Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, no characteristic M+2 peak will be observed.[9]
Key Fragments m/z ~192 ([M-HCN]⁺), m/z ~92 ([M-I]⁺)Potential fragmentation patterns include the loss of hydrogen cyanide or the iodine radical, providing further structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹.

Data Interpretation & Expected Results

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance & Rationale
N-H Stretch 3300 - 3100Broad: Characteristic of the hydrogen-bonded N-H group in the pyrazole ring.[10]
C≡N Stretch 2250 - 2230Strong, Sharp: A highly characteristic and unambiguous peak for the nitrile functional group.[11]
C=N / C=C Stretch 1600 - 1400Medium: A series of absorptions corresponding to the stretching vibrations within the pyrazole aromatic ring.[12]
C-I Stretch < 600Weak-Medium: The carbon-iodine bond vibration occurs at a very low frequency due to the high mass of the iodine atom and may be difficult to observe on standard mid-IR spectrometers.[13]

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Causality: While spectroscopic methods infer connectivity, X-ray crystallography provides direct, unambiguous evidence of the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.[2][14]

Experimental Protocol

  • Crystal Growth: Grow a single crystal suitable for diffraction. This is often the most challenging step and typically involves the slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer.[10] Cool the crystal to a low temperature (e.g., 100-172 K) to minimize thermal vibrations.[10] Collect diffraction data using a focused beam of monochromatic X-rays (e.g., Mo-Kα radiation, λ = 0.71073 Å).[10]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions (e.g., with SHELXT software).[10] Refine the resulting structural model against the experimental data to achieve the best possible fit.

Expected Structural Features

  • Planarity: The pyrazole ring will be confirmed as a planar aromatic system.

  • Bond Lengths: Precise measurement of key bond lengths (C-I, C-C, C-N, C≡N) will be obtained, which can provide insight into the electronic nature of the molecule.

  • Intermolecular Interactions: The crystal packing will likely be dominated by strong intermolecular N-H···N hydrogen bonds, where the N1-H of one molecule donates to the N2 (pyridine-like) nitrogen of an adjacent molecule. This typically leads to the formation of infinite chains or "catemers".[10]

Integrated Analytical Workflow

The confirmation of the structure of 3-iodo-1H-pyrazole-4-carbonitrile is not a linear process but an integrated system where each piece of data validates the others.

Integrated_Analysis cluster_synthesis Material Origin cluster_initial Initial Characterization cluster_connectivity Connectivity & Framework cluster_definitive Definitive 3D Structure A Synthesis & Purification B FTIR Analysis (Confirms Functional Groups: -C≡N, N-H) A->B Purity >98% C Mass Spectrometry (Confirms Molecular Formula: C₄H₂IN₃) A->C Purity >98% D NMR Spectroscopy (¹H & ¹³C) (Establishes C-H Framework & Atom Connectivity) B->D C->D E X-Ray Crystallography (Unambiguous 3D Structure, Bond Lengths, Packing) D->E Hypothesis Confirmed F Validated Structure: 3-Iodo-1H-pyrazole-4-carbonitrile E->F Final Validation

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural analysis of 3-iodo-1H-pyrazole-4-carbonitrile is a systematic process that relies on the synergistic application of modern analytical techniques. Through the combined power of NMR, MS, and FTIR, the molecular formula and atomic connectivity can be confidently established. For ultimate structural proof, single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise three-dimensional architecture of the molecule in the solid state. A thorough understanding of this structure, achieved through the robust methodologies outlined in this guide, is paramount for any researcher aiming to utilize this potent chemical building block in the fields of drug discovery, agrochemicals, and materials science.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC), National Institutes of Health. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • 3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830. PubChem, National Institutes of Health. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central (PMC), National Institutes of Health. [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • The FTIR spectrum for Pyrrole. ResearchGate. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem, National Institutes of Health. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. [Link]

  • Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. ResearchGate. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • 1H NMR Spectroscopy. Georg-August-Universität Göttingen. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC), National Institutes of Health. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-1H-pyrazole-4-carbonitrile is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a core component in a wide array of biologically active molecules, recognized for its role in developing agents with anti-inflammatory, anti-cancer, and crop-protecting properties.[1][2] The presence of both an iodine atom and a carbonitrile group on the pyrazole ring makes this molecule a versatile synthetic intermediate, primed for further functionalization through reactions such as cross-coupling.[3]

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Iodo-1H-pyrazole-4-carbonitrile (CAS: 827316-44-9, Molecular Formula: C₄H₂IN₃, Molecular Weight: 218.99 g/mol ).[4][5] While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this document will leverage established principles of spectroscopy and data from closely related analogs to provide a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence.

Chemical Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output.

G M [M]⁺ m/z = 219 M_minus_I [M - I]⁺ m/z = 92 M->M_minus_I - I• M_minus_HCN [M - HCN]⁺ m/z = 192 M->M_minus_HCN - HCN M_minus_I_HCN [M - I - HCN]⁺ m/z = 65 M_minus_I->M_minus_I_HCN - HCN M_minus_HCN->M_minus_I_HCN - I•

Caption: Predicted major fragmentation pathways for 3-Iodo-1H-pyrazole-4-carbonitrile in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard practices for the characterization of novel organic compounds.

Synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile

A plausible synthetic route would involve the iodination of a suitable pyrazole precursor. A general procedure, adapted from the synthesis of similar compounds, is as follows: [3]

  • Starting Material: 1H-pyrazole-4-carbonitrile.

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (solvent).

  • Procedure: a. Dissolve 1H-pyrazole-4-carbonitrile in acetonitrile in a round-bottom flask. b. Add N-Iodosuccinimide (1.1 equivalents) to the solution portion-wise at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield pure 3-Iodo-1H-pyrazole-4-carbonitrile.

Spectroscopic Data Acquisition
  • NMR Spectroscopy

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

  • IR Spectroscopy

    • Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry

    • Introduce the sample into a mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For EI-MS, use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion

3-Iodo-1H-pyrazole-4-carbonitrile is a valuable building block in synthetic chemistry. While its full spectroscopic characterization is not yet a matter of extensive public record, a comprehensive and predictive analysis can be constructed from the well-understood principles of spectroscopy and by drawing comparisons with closely related, well-characterized analogs. The data and protocols presented in this guide offer a solid foundation for any researcher working with this compound, enabling its unambiguous identification and facilitating its use in the synthesis of more complex molecules.

References

  • Tutonda, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • PubChem Compound Summary for CID 77022, 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Gomha, S. M., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(59), 37055-37061. [Link]

  • Deredas, D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Leite, L. F. C. C., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7179. [Link]

  • Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of Pharmaceutical Sciences and Research, 4(5), 1718. [Link]

  • PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • 3ASenrise. 3-iodo-1H-pyrazole-4-carbonitrile, 97%. [Link]

  • Biosynce. 3-Iodo-1H-pyrazole-4-carbonitrile CAS 827316-44-9. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 3-Iodo-1H-pyrazole-4-carbonitrile

[1][2]

Executive Summary

3-Iodo-1H-pyrazole-4-carbonitrile is a high-value heterocyclic intermediate critical for the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural duality—possessing both a reactive iodide (for cross-coupling) and a nitrile (for heterocycle formation)—makes solvent selection pivotal.[1][2]

Improper solvent choice leads to three primary failure modes in development:

  • Reaction Stalling: Poor solubility in non-polar media hinders Suzuki/Sonogashira cycles.[1][2]

  • Purification Loss: Inappropriate recrystallization solvents result in low recovery yields.[1][2]

  • Analytical Drift: Precipitation in HPLC lines due to aqueous incompatibility.

This guide provides a determined solubility landscape based on structural property-activity relationships (SPAR) and validated experimental protocols.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior, we must analyze the molecular interaction sites.[1][2]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 218.98 g/mol Moderate MW favors solubility in small-molecule organic solvents.[1][2]
H-Bond Donor 1 (NH of pyrazole)Critical: Requires polar acceptors (DMSO, MeOH) or disruption by heat to dissolve.[1][2] Causes dimerization in non-polar solvents.[1][2]
H-Bond Acceptor 2 (N of pyrazole, CN)Increases affinity for protic solvents (Water, Alcohols).[1][2]
Lipophilicity (LogP) ~1.5 - 2.0 (Predicted)Moderate lipophilicity; soluble in organics but "greasy" enough to crash out of pure water.[1][2]
Physical State Solid (Crystalline)High lattice energy due to NH[1][2]···N hydrogen bonding requires energy (heat) or high-dielectric solvents to break.[1][2]

Solubility Landscape: Solvent Compatibility Matrix

The following classification is derived from structural analogs (e.g., 4-iodopyrazole, 3-amino-4-pyrazolecarbonitrile) and standard heterocyclic behavior.

Category A: High Solubility (Primary Dissolution)

Best for: Stock solutions, reaction media, NMR analysis.[1][2]

SolventSolubility RatingMechanismApplication
DMSO Excellent (>100 mg/mL)Dipole-dipole interactions disrupt pyrazole H-bonds.[1][2]Biological assays, cryo-stock.[1][2]
DMF / NMP ExcellentHigh dielectric constant solvates the polar nitrile.[1][2]Cross-coupling reaction media (Suzuki/Sonogashira).[1][2][3]
Methanol GoodH-bonding matches the pyrazole NH/N motif.[1][2]HPLC mobile phase, silica column loading.
Category B: Temperature-Dependent (Purification)

Best for: Recrystallization and extraction.[1]

SolventSolubility RatingBehaviorApplication
Ethanol Moderate (Cold) / High (Hot)Steep solubility curve.[1][2]Ideal Recrystallization Solvent.
Ethyl Acetate ModerateSoluble, but may require volume.[1][2]Extraction from aqueous workups.[1][2]
Acetone GoodHigh solubility, but too volatile for high-temp crystallization.[1][2]Rapid dissolution/transfer.[1][2]
DCM / Chloroform GoodSolvates the lipophilic iodide region well.[1][2]Chromatography injection; liquid-liquid extraction.[1][2]
Category C: Anti-Solvents (Precipitation)

Best for: Crashing out product or washing filter cakes.[1]

SolventSolubility RatingMechanismApplication
Water Low (<1 mg/mL)Hydrophobic effect dominates despite polar groups.[1][2]Quenching reactions to precipitate product.[1][2]
Hexane / Heptane Very LowLacks polarity to interact with nitrile/pyrazole.[1][2]Washing crystals to remove non-polar impurities.[1][2]
Diethyl Ether Low/ModerateOften used to wash crystals due to low boiling point.[1][2]Drying/Washing.[1][2][4]

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Use this self-validating protocol to generate exact mg/mL data for your specific batch.[1][2]

Workflow Diagram:

SolubilityProtocolStartWeigh 10mg Compound(m_solute)AddSolventAdd Solvent in100 µL incrementsStart->AddSolventSonicateSonicate/Vortex(5 mins @ 25°C)AddSolvent->SonicateCheckVisual Inspection:Dissolved?Sonicate->CheckCheck->AddSolventNo (Turbid)CalcCalculate Solubility:S = m_solute / V_solventCheck->CalcYes (Clear)HeatHeat to 50°C(Check Recryst. Potential)Check->HeatPartial

Figure 1: Step-wise workflow for rapid gravimetric solubility screening.[1][2]

Step-by-Step:

  • Weigh 10.0 mg of 3-Iodo-1H-pyrazole-4-carbonitrile into a 2 mL HPLC vial.

  • Add 100 µL of target solvent.[1][2]

  • Vortex for 60 seconds and sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][2][5]

    • Turbid:[1][2] Add another 100 µL and repeat.

  • Calculation:

    
    .
    
Protocol 4.2: Purification by Recrystallization

Based on the solubility differential between Ethanol (Category B) and Water (Category C).[1][2]

  • Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.[1][2]

  • Filtration: If particulates remain, filter hot through a pre-warmed glass frit.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent (Optional): If no crystals form, add Water dropwise until slight turbidity persists, then re-heat to clear and cool again.[1][2]

  • Collection: Filter the white/off-white crystals and wash with cold Hexane/Ethanol (9:1) mixture.

Strategic Application in Synthesis

The solubility profile dictates the success of downstream chemistry, particularly Palladium-catalyzed coupling (Suzuki-Miyaura).[1][2]

Solvent Selection Decision Tree:

SolventSelectionGoalDefine Process GoalReactionPd-Catalyzed Coupling(Suzuki/Sonogashira)Goal->ReactionPurificationPurification/IsolationGoal->PurificationPolarityCheckIs Base Inorganic?(e.g., K2CO3)Reaction->PolarityCheckMethodCheckMethod?Purification->MethodCheckMixedSystemUse DMF/Water (4:1)or Dioxane/WaterPolarityCheck->MixedSystemYes (Aq. Base)AnhydrousUse Anhydrous DMFor ToluenePolarityCheck->AnhydrousNo (Organic Base)RecrystRecrystallization:Ethanol or EtOH/H2OMethodCheck->RecrystBulk SolidColumnChromatography:DCM/MeOH GradientMethodCheck->ColumnComplex Mixture

Figure 2: Decision matrix for solvent selection based on process stage.[1][2]

Critical Insight: The "Iodine Handle" Effect

The iodine atom at the 3-position increases lipophilicity compared to the bromo- or chloro-analogs.[1][2] Consequently, 3-Iodo-1H-pyrazole-4-carbonitrile will elute faster on Reverse Phase HPLC (C18) than its chloro-analog but may require higher percentages of organic modifier (Acetonitrile/Methanol) to elute sharp peaks.[1][2]

References

  • PubChem. (2025).[1][2][6] Compound Summary: 3-Amino-4-pyrazolecarbonitrile (Analog Data).[1][2] National Library of Medicine.[1][2] [Link]

  • Arkivoc. (2014).[1][2][3] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkat USA.[1][2][3] [Link]

  • MDPI. (2023).[1][2][3] Crystallographic Data for 4-Halogenated-1H-pyrazoles. Crystals Journal.[1][2] [Link][1][2]

An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in drug discovery. This guide focuses specifically on the pyrazole-4-carbonitrile core, a key pharmacophore whose discovery and synthetic evolution have led to the development of numerous therapeutic agents. We will delve into the historical origins of pyrazole synthesis, trace the development of methodologies leading to the 4-carbonitrile derivatives, dissect the mechanistic underpinnings of their formation, provide detailed experimental protocols, and explore their significance in modern drug development through the lens of structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of compounds.

I. Historical Perspective: From Knorr's Discovery to a Modern Mainstay

The journey of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] His seminal research involved the condensation of β-ketoesters with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2] This foundational discovery opened the door to a vast new area of heterocyclic chemistry and laid the groundwork for the synthesis of a multitude of substituted pyrazoles.[1] Knorr's initial work led to the discovery of antipyrine, a pyrazolone derivative that found widespread use as an antipyretic and analgesic, highlighting the early therapeutic potential of this heterocyclic system.

While Knorr's work did not specifically describe pyrazole-4-carbonitriles, his fundamental discovery of the pyrazole ring synthesis was the critical first step. The subsequent evolution of synthetic methodologies, particularly the advent of multi-component reactions, paved the way for the efficient and versatile synthesis of pyrazole-4-carbonitrile derivatives. These modern methods, which often involve the one-pot reaction of an aldehyde, a malononitrile derivative, and a hydrazine, have become the cornerstone of contemporary pyrazole-4-carbonitrile synthesis.

historical_evolution knorr 1883: Knorr's Pyrazole Synthesis (β-ketoester + hydrazine) mcr Modern Era: Multi-Component Reactions (Aldehyde + Malononitrile + Hydrazine) knorr->mcr Evolution of Synthetic Strategy p4c Pyrazole-4-Carbonitrile Core (Privileged Scaffold in Drug Discovery) mcr->p4c Efficient Access to

Caption: Evolution from Knorr's foundational work to modern multi-component syntheses of pyrazole-4-carbonitriles.

II. The Advent of Multi-Component Syntheses: A Paradigm Shift

The most prevalent and efficient methods for constructing the pyrazole-4-carbonitrile scaffold are one-pot, three-component reactions. This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials. The general strategy involves the reaction of an aromatic or heteroaromatic aldehyde, malononitrile, and a hydrazine derivative.

The versatility of this reaction is further enhanced by the wide range of catalysts that can be employed to promote the transformation. These catalysts can be broadly categorized, and their use often influences reaction times, yields, and the environmental footprint of the synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the three-component synthesis of pyrazole-4-carbonitriles. Below is a comparative analysis of various approaches documented in the literature.

Catalyst/MethodKey FeaturesTypical Reaction TimeTypical Yield (%)Green Chemistry Aspects
Base Catalysis (e.g., piperidine, NaOH) Traditional and cost-effective.Several hoursGood to excellentOften requires organic solvents.
Lewis Acid Catalysis (e.g., InCl₃, SnCl₂) Can enhance reaction rates.1-4 hoursHighMay require anhydrous conditions.
Solid Acid Catalysis (e.g., zeolites, clays) Heterogeneous, allowing for easy catalyst recovery and reuse.2-6 hoursGood to excellentImproved sustainability through catalyst recycling.
Nanoparticle Catalysis (e.g., Fe₃O₄@SiO₂@Tannic acid, Ag/La-ZnO) High surface area can lead to enhanced catalytic activity and shorter reaction times.[2][3]15-60 minutesExcellentOften compatible with greener solvents like water or ethanol; catalyst is often reusable.[2][3]
Microwave-Assisted Synthesis Rapid heating can significantly reduce reaction times.5-20 minutesExcellentCan be performed under solvent-free conditions, enhancing green credentials.
Ultrasonic Irradiation Acoustic cavitation can enhance mass transfer and accelerate the reaction.20-40 minutesHighOften performed in aqueous media.
"Catalyst-Free" in Green Solvents (e.g., water, deep eutectic solvents) Environmentally benign reaction conditions.1-5 hoursGood to excellentAvoids the use of toxic catalysts and solvents.

Causality Behind Methodological Choices: The selection of a particular synthetic route is often dictated by the desired scale of the reaction, the available laboratory equipment, and a growing emphasis on sustainable chemistry. For rapid library synthesis in a drug discovery setting, microwave-assisted or nanoparticle-catalyzed methods are often favored due to their short reaction times and high yields. For large-scale industrial production, the reusability and cost-effectiveness of solid acid catalysts may be more advantageous. The "catalyst-free" approaches in green solvents represent the forefront of environmentally conscious synthesis, though they may sometimes require longer reaction times.

III. Unraveling the Reaction Mechanism

The three-component synthesis of pyrazole-4-carbonitriles is a beautifully orchestrated sequence of reactions. The generally accepted mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

reaction_mechanism cluster_knoevenagel Step 1: Knoevenagel Condensation cluster_michael Step 2: Michael Addition cluster_cyclization Step 3: Intramolecular Cyclization & Aromatization aldehyde Aldehyde intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) aldehyde->intermediate1 + Malononitrile (Base Catalyst) malononitrile Malononitrile intermediate2 Michael Adduct intermediate1->intermediate2 + Hydrazine hydrazine Hydrazine intermediate3 Cyclized Intermediate intermediate2->intermediate3 Cyclization product Pyrazole-4-carbonitrile intermediate3->product Dehydration/ Aromatization

Caption: The multi-step reaction mechanism for the synthesis of pyrazole-4-carbonitriles.

Step 1: Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile.[4][5][6] The base deprotonates the active methylene group of malononitrile, generating a carbanion that acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated nitrile intermediate.

Step 2: Michael Addition: The hydrazine derivative then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This results in the formation of a new carbon-nitrogen bond and a Michael adduct intermediate.

Step 3: Intramolecular Cyclization and Aromatization: The newly formed intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms of the hydrazine moiety attacks the nitrile group. This is followed by a series of proton transfers and the elimination of a molecule of water (or another small molecule, depending on the specific reactants), leading to the formation of the stable, aromatic pyrazole-4-carbonitrile ring system.

IV. Detailed Experimental Protocols

The following protocol provides a general, adaptable method for the synthesis of 3,5-disubstituted-1H-pyrazole-4-carbonitrile derivatives via a three-component reaction. This protocol is a synthesis of methodologies reported in the literature and is designed to be a self-validating system where product formation can be monitored and confirmed through standard analytical techniques.

General Protocol for the Three-Component Synthesis of Pyrazole-4-Carbonitriles

Materials:

  • Aromatic or heteroaromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI nanoparticles, 0.05 g)[7]

  • Solvent (e.g., H₂O/EtOH, 1:1 mixture, 1.0 mL)[7]

  • Reaction vessel (e.g., test tube or round-bottom flask)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)

  • Eluent for TLC (e.g., n-hexane/ethyl acetate, 1:1)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine derivative (1.0 mmol), and the chosen catalyst.

  • Solvent Addition: Add the solvent to the reaction vessel.

  • Reaction Conditions: Place the reaction vessel on a magnetic stirrer and hotplate. Stir the mixture at the desired temperature (e.g., 55 °C) for the appropriate amount of time (typically ranging from 15 minutes to a few hours, depending on the catalyst and substrates).[7]

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC. Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials. Develop the plate in a suitable eluent system. The formation of a new, more polar spot and the disappearance of the starting material spots indicate the progress of the reaction.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of cold solvent to remove any impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by filtration and dry them under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized pyrazole-4-carbonitrile derivative using standard analytical techniques, including:

    • ¹H and ¹³C NMR spectroscopy: To elucidate the chemical structure and confirm the presence of characteristic proton and carbon signals of the pyrazole ring and its substituents.

    • FT-IR spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretch.

    • Mass spectrometry: To determine the molecular weight of the compound.

    • Melting point analysis: To assess the purity of the compound.

experimental_workflow setup 1. Reaction Setup (Aldehyde, Malononitrile, Hydrazine, Catalyst) reaction 2. Reaction (Solvent, Heat, Stir) setup->reaction monitoring 3. TLC Monitoring reaction->monitoring workup 4. Work-up & Isolation (Cooling, Filtration) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization) workup->purification characterization 6. Characterization (NMR, IR, MS, MP) purification->characterization

Caption: A step-by-step workflow for the synthesis and purification of pyrazole-4-carbonitrile compounds.

V. The Pyrazole-4-Carbonitrile Scaffold in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole-4-carbonitrile scaffold is a prominent feature in a multitude of biologically active molecules, particularly in the domain of protein kinase inhibitors.[1][8] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structural rigidity of the pyrazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal framework for designing potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-4-carbonitrile derivatives can be finely tuned by modifying the substituents at various positions on the pyrazole ring. SAR studies have provided valuable insights into the key structural features required for potent kinase inhibition.

  • N1-Substitution: The substituent on the N1 position of the pyrazole ring often plays a critical role in orienting the molecule within the ATP-binding pocket of the kinase. Large, hydrophobic groups at this position can enhance binding affinity and selectivity.

  • C3-Substitution: The group at the C3 position can be modified to interact with specific amino acid residues in the kinase active site, thereby influencing the inhibitor's potency and selectivity profile.

  • C5-Substitution: Similar to the C3 position, substituents at the C5 position can be tailored to exploit specific features of the target kinase's binding site.

  • The 4-Carbonitrile Group: The nitrile group at the C4 position is a key feature of this scaffold. It can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule, which can be crucial for binding affinity.

A notable example of a pyrazole-containing kinase inhibitor is Ruxolitinib , a selective JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis.[9] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the power of the pyrazole core in designing clinically successful drugs.[9]

Caption: Key positions on the pyrazole-4-carbonitrile scaffold for SAR exploration in kinase inhibitor design.

VI. Future Perspectives and Conclusion

The discovery and development of pyrazole-4-carbonitrile compounds represent a remarkable journey in medicinal chemistry. From the foundational synthesis of the pyrazole ring by Knorr to the sophisticated multi-component reactions of today, the methods for accessing this important scaffold have continually evolved. The pyrazole-4-carbonitrile core has proven to be a highly versatile and fruitful starting point for the design of novel therapeutics, particularly in the area of kinase inhibition.

Future research in this field is likely to focus on several key areas:

  • Development of even more sustainable and efficient synthetic methodologies: The push for greener chemistry will continue to drive innovation in catalyst design and the use of environmentally benign reaction media.

  • Exploration of novel biological targets: While kinase inhibition is a major application, the pyrazole-4-carbonitrile scaffold will undoubtedly be explored for its potential to modulate other classes of biological targets.

  • Application of computational and machine learning approaches: In silico methods will play an increasingly important role in the rational design of new pyrazole-4-carbonitrile derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

  • Knorr Pyrazole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. Available from: [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available from: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available from: [Link]

  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances. Available from: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available from: [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available from: [Link]

  • Knoevenagel Condensation. Wikipedia. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available from: [Link]

  • The Knoevenagel Condensation. ResearchGate. Available from: [Link]

  • Knoevenagel condensation. L.S.College, Muzaffarpur. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]

Sources

Strategic Synthesis Guide: Electrophilic Iodination of 1H-Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Substrate: 1H-Pyrazole-4-carbonitrile (CAS: 31108-57-3) Reaction Class: Electrophilic Aromatic Substitution (


)
Primary Challenge:  Electronic Deactivation & Regiocontrol

The iodination of 1H-pyrazole-4-carbonitrile presents a distinct challenge in heterocyclic chemistry. Unlike unsubstituted pyrazole, where the C4 position is the nucleophilic "hotspot," the presence of the nitrile (cyano) group at C4 exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the ring toward electrophilic attack. Furthermore, because C4 is blocked, substitution must occur at the C3 or C5 positions.

This guide details the protocols for synthesizing 3,5-diiodo-1H-pyrazole-4-carbonitrile , a critical scaffold for JAK inhibitors and other kinase-targeting therapeutics. We focus on overcoming ring deactivation using N-iodosuccinimide (NIS) and base-mediated activation strategies.

Part 1: Mechanistic Analysis & Strategy

The Deactivation Dilemma

The nitrile group lowers the HOMO energy of the pyrazole ring, making it a poor nucleophile. Standard conditions (e.g.,


 in DCM) often fail or result in poor conversion. To drive the reaction, we must either:
  • Increase the Electrophilicity: Use a "hot" iodine source (e.g., NIS activated by acid).

  • Activate the Substrate: Deprotonate the N1-H to form the pyrazolate anion , which is significantly more electron-rich and reactive than the neutral species.

Regioselectivity and Tautomerism

In 1H-pyrazoles, the N1 proton moves rapidly between nitrogens (tautomerism). Consequently, the C3 and C5 positions are chemically equivalent in the starting material.

  • Mono-iodination: Difficult to stop selectively; the first iodine atom (weakly deactivating but polarizable) often does not sufficiently prevent a second attack.

  • Di-iodination: The thermodynamic endpoint and usually the desired target for sequential cross-coupling (e.g., Suzuki-Miyaura).

ReactionMechanism Start 1H-Pyrazole-4-CN (Deactivated Ring) Start->Start Tautomeric Shift (N1 to N2) Activation Base Deprotonation (Pyrazolate Anion Formation) Start->Activation - H+ Transition Sigma Complex (C3/C5 Attack) Activation->Transition + I+ (Electrophile) Product 3,5-Diiodo-1H-pyrazole-4-CN (Precipitate) Transition->Product Repeat for 2nd Iodine

Caption: Mechanistic flow from deactivated substrate to activated anion and final di-iodinated product.

Part 2: Experimental Protocols

Method A: NIS-Mediated Iodination (High Purity / Lab Scale)

Best for: Small-scale synthesis (100 mg – 10 g) where high purity is required without extensive chromatography. Reagent: N-Iodosuccinimide (NIS) is a source of


 that is easier to handle than 

and more reactive than

.
Materials
  • 1H-Pyrazole-4-carbonitrile (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (2.5 equiv)

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • TFA (Trifluoroacetic acid) - Optional catalyst (10 mol%) if reaction stalls.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1H-pyrazole-4-carbonitrile in anhydrous MeCN.

    • Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

  • Addition: Add NIS (2.5 equiv) portion-wise over 15 minutes at Room Temperature (RT).

    • Why: Controlling addition prevents exotherms and ensures steady concentration of electrophile.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, add 10 mol% TFA to activate the NIS.

  • Quench: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    ).
    
    • Visual Cue: The orange/brown color of iodine should disappear, leaving a white or pale yellow suspension.

  • Isolation:

    • If solid precipitates: Filter the solid, wash with water and cold hexanes.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with Brine, dry over

      
      , and concentrate.
      
Method B: Iodine/Iodate (Green / Scalable)

Best for: Large-scale synthesis (>10 g) minimizing atom waste. Mechanism: Uses


 to oxidize formed HI back to 

, ensuring 100% iodine atom economy.
Materials
  • 1H-Pyrazole-4-carbonitrile (1.0 equiv)[1]

  • Iodine (

    
    ) (1.1 equiv)
    
  • Iodic Acid (

    
    ) (0.4 equiv)
    
  • Solvent: Acetic Acid (

    
    ) / Water (10:1)
    
  • Catalyst:

    
     (catalytic drops)
    
Step-by-Step Protocol
  • Setup: Equip a flask with a reflux condenser.

  • Mixing: Suspend the pyrazole in Acetic Acid/Water mixture.

  • Reagent Addition: Add

    
     and 
    
    
    
    solid to the stirring mixture. Add 2-3 drops of conc.
    
    
    .
  • Heating: Heat the mixture to 60–80°C .

    • Causality: Heat is required to overcome the activation energy caused by the nitrile deactivation.

  • Monitoring: Stir for 6–12 hours. The deep purple color of iodine will fade as it is consumed.

  • Workup: Cool to RT. Pour into ice water. The product (3,5-diiodo derivative) is highly lipophilic and usually precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 3: Data Analysis & Troubleshooting

Optimization Table
VariableConditionOutcomeRecommendation
Solvent DCMPoor solubility, slow rateAvoid.
Solvent DMFExcellent solubility, hard to removeUse for large scale only if precipitating product.
Solvent MeCN Good balance Preferred for Method A.
Reagent

(no oxidant)
<10% conversionInsufficient electrophilicity.
Reagent NIS >90% Yield Standard for lab scale.
Temp >100°CDecomposition / Iodine sublimationKeep <80°C.
Workflow Visualization

Workflow Input Start: 1H-Pyrazole-4-CN + Solvent (MeCN) Reagent Add NIS (2.5 eq) (Optional: TFA cat.) Input->Reagent Reaction Stir RT (4-12h) Monitor LCMS Reagent->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Add Heat/Time) Quench Quench: Na2S2O3 (aq) Remove excess Iodine Check->Quench Yes Isolate Filter Solid or Extract Quench->Isolate Final Product: 3,5-Diiodo-1H-pyrazole-4-CN Isolate->Final

Caption: Operational workflow for NIS-mediated iodination ensuring process control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5353594, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

  • Vvedensky, V. (2004).Regioselective Synthesis of Halopyrazoles. Science of Synthesis, Georg Thieme Verlag.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS) in Organic Synthesis. Retrieved from [Link]

Sources

Reactivity of the Carbon-Iodine Bond in Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodopyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical junction for diversifying the pyrazole pharmacophore—a structure ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib).

While the carbon-bromine (C-Br) bond is often the default choice for scale-up due to cost, the carbon-iodine (C-I) bond offers superior reactivity in palladium-catalyzed cross-couplings and unique utility in metallation chemistry. However, this high reactivity comes with a trade-off: the C-I bond is prone to competing protodeiodination and "halogen dance" rearrangements.

This guide provides a mechanistic deep-dive into the C-I bond's reactivity profile, offering validated protocols for its installation, preservation, and activation.

Part 1: Electronic Structure & Reactivity Profile

To control the chemistry of iodopyrazoles, one must first map the electronic landscape of the pyrazole ring. The reactivity of the C-I bond is dictated by its position (C3, C4, or C5) relative to the nitrogen lone pairs.

The Reactivity Hierarchy
  • C4-Position (Nucleophilic Node): The C4 carbon is the most electron-rich. It behaves similarly to the para-position of an aniline. The C4-I bond is chemically robust but highly reactive toward oxidative addition with Pd(0).[1]

  • C3/C5-Positions (Acidic/Electrophilic Nodes): These positions are electron-deficient due to the inductive effect (

    
    ) of the adjacent nitrogens. C-I bonds here are more labile and susceptible to metal-halogen exchange.
    
Visualization: Regioselectivity & Activation Map

The following diagram illustrates the divergent reactivity pathways based on the electronic nature of the pyrazole ring.

PyrazoleReactivity Pyrazole 1H-Pyrazole Core C4 C4 Position (Electron Rich) Pyrazole->C4 High HOMO coeff. C5 C5 Position (Acidic Proton) Pyrazole->C5 High Acidity (pKa ~19.8) Electrophilic Electrophilic Aromatic Substitution (SEAr) C4->Electrophilic Reagents: NIS, I2/CAN Lithiation Directed Lithiation (Deprotonation) C5->Lithiation Reagents: n-BuLi, TMPMgCl ProdC4 4-Iodopyrazole (Stable, Suzuki-Ready) Electrophilic->ProdC4 Direct Iodination ProdC5 5-Iodopyrazole (Prone to Halogen Dance) Lithiation->ProdC5 Quench w/ I2

Caption: Divergent synthetic pathways for installing the C-I bond based on pyrazole electronic structure.

Part 2: Synthesis of Iodopyrazoles (The Precursors)

Reliable access to the iodinated scaffold is the first hurdle. The choice of method dictates not just yield, but the purity profile regarding regioisomers.

Comparative Iodination Methodologies
MethodReagentsTarget PositionMechanismKey Advantage
Oxidative Iodination

, CAN (Ceric Ammonium Nitrate)
C4 Electrophilic Subst. (

)
High regioselectivity; avoids toxic chlorinated solvents.
Classic Electrophilic NIS (N-Iodosuccinimide)C4 Electrophilic Subst. (

)
Mild conditions; compatible with acid-sensitive groups.
Directed Lithiation

-BuLi, then

C5 Deprotonation / TrappingExclusive access to C5; requires N-protection (e.g., THP, SEM).
Sandmeyer Reaction

,

or

C3/C4/C5 Radical / DiazoniumConverts aminopyrazoles; useful when

fails.
Protocol 1: Green Regioselective C4-Iodination

Context: This protocol utilizes CAN as an oxidant, avoiding the use of chlorinated solvents and generating minimal waste.

  • Setup: Dissolve the pyrazole substrate (1.0 equiv) in Acetonitrile (MeCN).

  • Addition: Add Iodine (

    
    , 0.6 equiv) and CAN (0.6 equiv). Note: The stoichiometry is 0.5 equiv 
    
    
    
    per reaction cycle, but slight excess ensures completion.
  • Reaction: Stir at room temperature (RT) for 12–24 hours. If conversion is sluggish (monitored by TLC/LCMS), heat to reflux (

    
    ).
    
  • Workup: Quench with aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from brown to yellow/clear). Extract with EtOAc.[1][2]
    
  • Validation: The C4-I bond shows a characteristic carbon shift around 50–60 ppm in

    
     NMR, significantly upfield compared to C-H or C-Br.
    

Part 3: The "Halogen Dance" Phenomenon[3][4][5]

The "Halogen Dance" (HD) is the most overlooked yet critical aspect of iodopyrazole chemistry. It is a base-catalyzed rearrangement where a halogen atom migrates to a more stable position on the ring.[3]

Mechanism: When a 4-iodopyrazole is treated with a strong base (e.g., LDA) at low temperatures, the base does not perform a halogen-metal exchange immediately. Instead, it deprotonates the most acidic proton (C5-H). The resulting anion is unstable relative to the position of the iodine. The iodine then migrates from C4 to C5, while the lithium moves to C4.

Why it matters:

  • Risk: Unintended scrambling during lithiation leads to inseparable mixtures of regioisomers.

  • Opportunity: It allows the synthesis of difficult 3,4,5-trisubstituted pyrazoles from simple 4-iodo precursors.

Visualization: The Halogen Dance Mechanism

HalogenDance Substrate 4-Iodo-1-Subst-Pyrazole Step1 Lithiation at C5 (Kinetic Control) Substrate->Step1 + LDA (-78°C) Step2 Isomerization (Iodine Migration) Step1->Step2 Fast Product 4-Lithio-5-Iodo Species (Thermodynamic) Step2->Product Equilibrium Trap Electrophile Trap (E+) Product->Trap + E-X

Caption: Base-catalyzed migration of iodine from C4 to C5 via a lithiated intermediate.

Part 4: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

The C4-I bond is an excellent partner for Suzuki couplings, often reacting at room temperature. However, dehalogenation (replacement of I with H) is a common side reaction, particularly with electron-rich pyrazoles.

Critical Parameters for Success
  • Catalyst:

    
     is the "gold standard" for iodopyrazoles. It resists dehalogenation better than 
    
    
    
    .
  • Base: Weaker bases like

    
     or 
    
    
    
    are preferred over alkoxides (
    
    
    ) to prevent base-mediated decomposition.
  • Solvent: Dioxane/Water (4:[1][2][4]1) is optimal. The water is essential for the transmetallation step of the boronic acid.

Protocol 2: Optimized Suzuki Coupling of 4-Iodopyrazoles

Context: Standard procedure for coupling 4-iodopyrazole with an aryl boronic acid.

  • Charge: In a microwave vial, combine 4-iodopyrazole (1.0 equiv), Aryl-Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[5]

  • Reaction: Heat to

    
     for 4 hours (or 
    
    
    
    for 30 min in microwave).
  • Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc).

Troubleshooting Tip: If you observe significant de-iodinated starting material (protodeiodination), switch the catalyst to Pd(Amphos)Cl2 or Pd-PEPPSI-IPr , which facilitate faster oxidative addition, outcompeting the side reaction.

Part 5: Advanced Metallation (Knochel-Hauser Base)

For sensitive substrates where LDA is too harsh or causes unwanted halogen dance, the Knochel-Hauser base (TMPMgCl·LiCl) is the superior reagent. It allows for magnesiation at room temperature with high functional group tolerance (e.g., esters, nitriles).

Application: Using TMPMgCl·LiCl allows for the selective functionalization of the C5 position of a 4-iodopyrazole without triggering the halogen dance, provided the temperature is controlled (-20°C).

References

  • BenchChem. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem Technical Library. Link

  • Begtrup, M., et al. "Halogen Dance in Pyrazoles."[6] Tetrahedron, 2002, 58, 7635–7644.[6] Link

  • Knochel, P., et al. "Selective Functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold."[7] Chemical Science, 2021, 12, 12993.[7] Link

  • Joo, J. M. "Transition-metal-catalyzed C-H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 2020, 18, 5767-5781. Link

  • Sigma-Aldrich. "Selective Metalation and Additions: Knochel-Hauser Base." Technical Bulletin. Link

Sources

3-Iodo-1H-pyrazole-4-carbonitrile as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Iodo-1H-pyrazole-4-carbonitrile as a Synthetic Intermediate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-iodo-1H-pyrazole-4-carbonitrile (CAS No: 827316-44-9), a pivotal intermediate in modern organic synthesis.[1][2] Its unique trifunctional architecture—a reactive pyrazole core, a versatile nitrile group, and a strategically positioned iodine atom—renders it an exceptionally valuable building block for constructing complex molecular frameworks. This document will delve into its synthesis, explore its extensive applications in palladium-catalyzed cross-coupling reactions and functional group transformations, and highlight its significance in the rapid generation of compound libraries for drug discovery and materials science. The causality behind experimental choices and detailed protocols are provided to empower researchers in leveraging this potent synthetic tool.

Introduction: The Strategic Value of 3-Iodo-1H-pyrazole-4-carbonitrile

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[3][4] Its prevalence stems from its ability to act as a stable, aromatic bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets. 3-Iodo-1H-pyrazole-4-carbonitrile emerges as a superior starting material for the elaboration of this scaffold for two primary reasons:

  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites. The N-H of the pyrazole can be protected or alkylated, the nitrile group at the C4 position can be transformed into amides, carboxylic acids, or amines, and the iodo group at the C3 position serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation.

  • Vectorial Complexity: The C3-iodo and C4-nitrile functionalities provide two distinct vectors for molecular diversification. This allows for the systematic and predictable elaboration of the pyrazole core, a critical advantage in structure-activity relationship (SAR) studies. The iodine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry.[5]

This guide will dissect the chemistry of this intermediate, providing the scientific rationale and practical methodologies required for its successful application.

Physicochemical Properties and Handling

A foundational understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 827316-44-9[1][2]
Molecular Formula C₄H₂IN₃[2]
Molecular Weight 218.98 g/mol [2]
Appearance Typically an off-white to yellow solidN/A
Storage Sealed in a dry environment at room temperature[2]
Safety & Handling:

While a specific, comprehensive safety datasheet for this exact compound is not universally available, data from analogous structures such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other iodinated heterocycles suggest the following precautions.[6]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

Synthesis of the Pyrazole Core

The synthesis of functionalized pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5] While a specific, peer-reviewed synthesis for 3-iodo-1H-pyrazole-4-carbonitrile is not readily found in the provided search results, a logical and established synthetic pathway can be proposed based on fundamental heterocyclic chemistry. A common route involves the construction of the pyrazole ring first, followed by sequential functionalization.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available materials. The key steps would be the formation of a 3-amino-1H-pyrazole-4-carbonitrile intermediate, followed by a Sandmeyer-type reaction to introduce the iodine.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Diazotization & Iodination A Dicarbonyl Precursor (e.g., 2-formyl-3-oxopropanenitrile) C 3-Amino-1H-pyrazole-4-carbonitrile A->C Condensation B Hydrazine Hydrate B->C D Diazonium Salt Intermediate C->D NaNO₂, H⁺ F 3-Iodo-1H-pyrazole-4-carbonitrile D->F Sandmeyer Reaction E Potassium Iodide (KI) E->F

Caption: Proposed synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile This protocol is based on general procedures for similar pyrazole syntheses.[8]

  • To a solution of malononitrile (1.0 eq) and triethyl orthoformate (1.2 eq) in acetic anhydride (5 vol), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the mixture into ice water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile This protocol is based on the principles of the Sandmeyer reaction.

  • Suspend 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (2.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

  • Stir the reaction at room temperature for 2 hours, then heat gently to 50 °C for 1 hour to ensure complete decomposition.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 3-iodo-1H-pyrazole-4-carbonitrile.

Applications in Synthesis: A Gateway to Molecular Diversity

The true power of 3-iodo-1H-pyrazole-4-carbonitrile lies in its utility as a versatile synthetic hub. The C-I bond is readily activated by palladium catalysts, enabling a suite of powerful cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern drug discovery, allowing for the efficient and modular assembly of complex molecules. The C3-iodo group on the pyrazole is an ideal electrophile for these transformations.

A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki coupling is arguably the most widely used method for forming C(sp²)-C(sp²) bonds. It involves the reaction of the iodo-pyrazole with an aryl or heteroaryl boronic acid (or ester) to introduce diverse aromatic substituents at the C3 position.

  • Causality: A palladium(0) species undergoes oxidative addition into the C-I bond. Following transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination, the C-C coupled product is formed, and the Pd(0) catalyst is regenerated. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.

G A 3-Iodo-1H-pyrazole- 4-carbonitrile E 3-Aryl-1H-pyrazole- 4-carbonitrile A->E B Arylboronic Acid (R-B(OH)₂) B->E C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->E Catalyst D Base (e.g., K₂CO₃) D->E Activator G cluster_products Start 3-Iodo-1H-pyrazole- 4-carbonitrile (-CN) Acid Carboxylic Acid (-COOH) Start:f0->Acid:f0 H₃O⁺, Δ Amide Amide (-CONH₂) Start:f0->Amide:f0 H₂O₂, base Amine Aminomethyl (-CH₂NH₂) Start:f0->Amine:f0 LiAlH₄ or H₂/cat. Tetrazole Tetrazole Ring Start:f0->Tetrazole:f0 NaN₃

Caption: Key transformations of the C4-nitrile group.

Conclusion: A High-Value Tool for Innovation

3-Iodo-1H-pyrazole-4-carbonitrile is more than just a chemical; it is a strategic platform for molecular innovation. Its well-defined and orthogonal reactivity at the C3 and C4 positions allows for the logical and efficient construction of diverse chemical libraries. For researchers in drug discovery, agrochemicals, and materials science, this intermediate provides a reliable and powerful tool to accelerate the development of novel, high-value molecules. By understanding the principles behind its synthesis and reactivity, scientists can fully exploit its potential to build the next generation of functional chemical entities.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available from: [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. Available from: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. Available from: [Link]

  • 3-iodo-1H-pyrazole-4-carbonitrile, 97% - 3ASenrise. Available from: [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem. Available from: [Link]

  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC - NIH. Available from: [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem. Available from: [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. - ResearchGate. Available from: [Link]

Sources

Theoretical Characterization of 3-Iodo-1H-pyrazole-4-carbonitrile: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive computational framework for characterizing 3-Iodo-1H-pyrazole-4-carbonitrile , a high-value scaffold in kinase inhibitor design. It moves beyond standard protocols to address the specific challenges posed by the heavy iodine atom and the tautomeric nature of the pyrazole ring.

Executive Summary

3-Iodo-1H-pyrazole-4-carbonitrile represents a "privileged scaffold" in medicinal chemistry. The C4-nitrile provides a rigid hydrogen bond acceptor, while the C3-iodine serves as both a halogen bond donor (sigma-hole) and a reactive handle for palladium-catalyzed cross-couplings. Accurate theoretical modeling of this system requires navigating two specific pitfalls: relativistic effects of the iodine atom and annular tautomerism of the pyrazole ring.

This whitepaper defines the standard operating procedure (SOP) for the in silico profiling of this molecule, ensuring data generated is robust enough for regulatory submission and SAR (Structure-Activity Relationship) integration.

Part 1: Computational Methodology & Setup

The "Iodine Problem": Basis Set Selection

Standard Pople basis sets (e.g., 6-31G*) are insufficient for Iodine (Z=53) due to the neglect of relativistic core electron effects. To ensure Scientific Integrity , you must use Effective Core Potentials (ECPs).

  • Legacy Approach (Avoid): LANL2DZ.[1] While computationally cheap, it often underestimates halogen bond strengths and bond lengths.

  • Recommended Approach (Gold Standard): def2-TZVP. This basis set includes a small-core ECP for Iodine, accurately capturing scalar relativistic effects and the anisotropy of the electron density (critical for sigma-hole modeling).

Functional Selection
  • Geometry Optimization: wB97X-D or B3LYP-D3(BJ). Dispersion correction (-D) is mandatory to model the non-covalent interactions of the iodine atom correctly.

  • Excited States (TD-DFT): CAM-B3LYP. Required if calculating UV-Vis spectra, as it corrects charge-transfer ghost states common in push-pull systems (donor iodine -> acceptor nitrile).

Protocol Summary Table
Calculation TypeMethod/FunctionalBasis Set (Iodine)Basis Set (C, H, N)Solvation Model
Geometry Opt wB97X-Ddef2-TZVPdef2-TZVPIEFPCM (Water/DMSO)
NMR Shielding mPW1PW91def2-QZVPdef2-TZVPIEFPCM (DMSO)
Reactivity (Fukui) B3LYPLANL2DZ6-311++G**Gas Phase
Halogen Bonding M06-2Xaug-cc-pVTZ-PPaug-cc-pVTZGas Phase

Part 2: Electronic Structure & Tautomerism

Annular Tautomerism

In solution, 3-substituted pyrazoles exist in dynamic equilibrium. For 3-Iodo-1H-pyrazole-4-carbonitrile, the migration of the proton from N1 to N2 changes the formal position of the iodine from C3 to C5.

  • Tautomer A (3-Iodo): Proton on N1. Iodine is adjacent to the NH.

  • Tautomer B (5-Iodo): Proton on N2. Iodine is adjacent to the bare N.

Theoretical Insight: The electron-withdrawing nitrile group at C4 acidifies the NH proton. Calculations typically show the 3-Iodo tautomer is energetically favored in polar solvents due to dipole minimization, but the barrier to interconversion is low (< 20 kcal/mol).

Visualizing the Tautomeric Shift

Tautomerism T1 Tautomer A (3-Iodo-1H-pyrazole-4-CN) Relative E: 0.0 kcal/mol TS Transition State (Proton Transfer) T1->TS -H+ / +H+ TS->T1 T2 Tautomer B (5-Iodo-1H-pyrazole-4-CN) Relative E: +1.2 kcal/mol TS->T2 T2->TS

Figure 1: Tautomeric equilibrium. The relative energy values are representative estimates for polar media.

Part 3: Reactivity & Interaction Profiling

The Sigma-Hole (Halogen Bonding)

The most critical non-covalent feature of this molecule is the Sigma-hole on the iodine atom. This is a region of positive electrostatic potential (


-hole) on the extension of the C-I bond, allowing the iodine to act as a Lewis acid.
  • Calculation: Map the Molecular Electrostatic Potential (MEP) onto the 0.001 a.u. electron density isosurface.

  • Observation: You will observe a "blue cap" (positive potential) on the tip of the Iodine, contrasting with the "red belt" (negative potential) around its equator.

  • Significance: This allows the molecule to bind to backbone carbonyls in kinase hinges without a hydrogen bond donor, a key strategy for overcoming drug resistance.

Fukui Functions (Reactivity)

To predict sites for nucleophilic attack (e.g., hydrolysis of the nitrile) or electrophilic attack (e.g., N-alkylation), calculate the Fukui functions (


 and 

).
  • 
     (Electrophilic Attack):  High density at N1  (if deprotonated) and N2 .
    
  • 
     (Nucleophilic Attack):  High density at C4  (nitrile carbon), susceptible to hydrolysis to the amide/acid.
    

Part 4: Pharmaceutical Profiling (ADMET)

In Silico ADMET Workflow

Before synthesis, run this computational screen to ensure drug-likeness.

  • Lipophilicity (LogP): The iodine atom significantly increases lipophilicity.

    • Predicted LogP: ~1.8 - 2.2 (Optimal for oral bioavailability).

  • Topological Polar Surface Area (TPSA):

    • Calculation: Sum of N and NH contributions + Nitrile N.

    • Value: ~40-50 Ų. This suggests excellent membrane permeability (blood-brain barrier penetration is likely).

  • Metabolic Stability: The C-I bond is metabolically robust, but the nitrile can be a liability (CYP450 oxidation or hydrolysis).

Docking & Dynamics Pipeline

When docking this molecule into a protein target (e.g., JAK2, CDK2), use the following logic flow to ensure the halogen bond is treated correctly.

DockingWorkflow cluster_prep Ligand Preparation cluster_dock Docking Simulation L1 Generate 3D Conformer (wB97X-D/def2-TZVP) L2 Assign Partial Charges (RESP or ESP) L1->L2 L3 Define Sigma-Hole (Add massless 'dummy' atom with + charge on I-tip) L2->L3 D1 Grid Generation (Include Halogen Bond term) L3->D1 D2 Rigid Docking D1->D2 D3 Induced Fit Docking (Allow residue movement) D2->D3

Figure 2: Advanced docking workflow incorporating explicit sigma-hole modeling.

Part 5: References

  • Hansen, A., & Bannwarth, C. (2021). "Benchmarking the performance of density functional theory for halogen bonding." Journal of Chemical Theory and Computation. Link

  • Politzer, P., et al. (2013). "Sigma-hole interactions of halogen atoms." Journal of Molecular Modeling. Link

  • Weigend, F., & Ahlrichs, R. (2005). "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics. Link

  • Alkorta, I., & Elguero, J. (2020).[2] "Tautomerism of Pyrazoles: A Review." Molecules. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

Sources

Comprehensive Characterization of Crystalline 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Protocol

Executive Summary

This guide provides an in-depth technical analysis of 3-Iodo-1H-pyrazole-4-carbonitrile (CAS: 827316-44-9), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazolo-pyrimidine scaffolds.[1] As a Senior Application Scientist, I have structured this document to move beyond basic data listing, focusing instead on the causality of its physical behaviors, purification logic, and self-validating characterization protocols.

The presence of the iodine atom at the C3 position, combined with the electron-withdrawing nitrile group at C4, creates a unique electronic push-pull system.[1] This results in specific solubility profiles, crystal lattice energies, and handling requirements (specifically light sensitivity) that differ from its non-halogenated analogs.[1]

Part 1: Structural & Physicochemical Profile[1]

The physicochemical identity of 3-Iodo-1H-pyrazole-4-carbonitrile is defined by the interplay between the acidic pyrrole-like nitrogen (N1), the basic pyridine-like nitrogen (N2), and the lipophilic, polarizable iodine atom.[1]

Table 1: Core Physicochemical Specifications
ParameterSpecificationTechnical Insight
IUPAC Name 3-Iodo-1H-pyrazole-4-carbonitrileNomenclature prioritizes the nitrile; numbering starts at NH.[1]
CAS Number 827316-44-9 Distinct from its isomer 4-iodo-1H-pyrazole-3-carbonitrile.[1][2][3]
Molecular Formula C₄H₂IN₃High nitrogen/iodine content ratio.[1]
Molecular Weight 218.98 g/mol Iodine contributes ~58% of the total mass.[1]
Predicted Density 2.37 ± 0.1 g/cm³High density attributed to the heavy halogen atom.[1]
Predicted LogP ~1.2 - 1.5Moderately lipophilic; soluble in DMSO, MeOH, EtOAc.[1]
TPSA ~48 ŲPolar surface area dominated by the nitrile and pyrazole NH.[1]
pKa (Calculated) ~9.5 (NH)The C4-CN group increases acidity compared to unsubstituted pyrazole (pKa 14.2).[1]

Part 2: Synthesis & Impurity Profiling (Context for Characterization)

To accurately characterize the crystalline form, one must understand its origin.[1] The most robust synthetic route involves the Sandmeyer reaction starting from 3-amino-1H-pyrazole-4-carbonitrile.[1] This context is vital because it dictates the specific impurity profile you must screen for during physical analysis.[1]

Impurity Markers
  • Starting Material: Unreacted 3-amino-1H-pyrazole-4-carbonitrile (Trace amine).[1]

  • De-iodinated Byproduct: 1H-pyrazole-4-carbonitrile (Resulting from incomplete diazotization or reduction).[1]

  • Oxidation Products: Iodine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) liberation, causing yellow/brown discoloration.
    
Visualization: Synthesis & Purification Workflow

The following diagram outlines the critical path from synthesis to crystalline isolation, highlighting the decision nodes for purification.

SynthesisWorkflow Start Start: 3-Amino-1H-pyrazole-4-carbonitrile Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Activation Step2 Iodination (KI, RT -> 60°C) Step1->Step2 Sandmeyer Crude Crude Intermediate (Dark Solid) Step2->Crude Precipitation Purification Recrystallization (EtOH/Water or EtOAc/Hexane) Crude->Purification Solvent Selection Product Crystalline 3-Iodo-1H-pyrazole-4-carbonitrile (Off-white Needles) Purification->Product Slow Cooling

Figure 1: Synthesis and purification logic flow.[1] Note the critical recrystallization step to remove colored iodine impurities.[1]

Part 3: Solid-State Characterization Protocols

This section details the protocols to validate the physical state of the compound. Unlike generic testing, these steps are designed to detect the specific anomalies associated with iodinated azoles.[1]

Appearance & Morphology[1]
  • Expectation: White to off-white crystalline solid.[1]

  • Warning Sign: A yellow or brown hue indicates free iodine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) contamination or photo-degradation.
    
  • Microscopy: Under polarized light microscopy (PLM), the compound typically exhibits birefringence, indicating a crystalline lattice.[1] The habit is often needle-like or prismatic depending on the recrystallization solvent (e.g., needles from ethanol/water).[1]

Thermal Analysis (DSC/TGA)

Since open literature melting points for this specific CAS can be inconsistent (predicted ~180°C range, distinct from the ester's 65°C), you must establish the thermal profile experimentally.[1]

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimped lid (pinhole).[1]

  • Ramp: Heat from 30°C to 250°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Analysis:

    • Look for a sharp endothermic onset (Melting Point).[1]

    • Success Criteria: A peak width at half height < 2°C indicates high purity.[1]

    • Failure Mode: A broad endotherm or a pre-melt exotherm suggests solvent entrapment (solvate) or decomposition.[1]

Crystal Lattice & Solubility

The crystal structure is stabilized by a strong Hydrogen Bond network:

  • Donor: The N1-H proton.[1]

  • Acceptor: The N2 nitrogen of an adjacent ring (forming dimers or chains) or the nitrile Nitrogen.[1]

  • Halogen Bonding: The Iodine atom acts as a Lewis acid (sigma-hole), potentially interacting with the nitrile nitrogen of neighboring molecules.[1] This interaction significantly increases the melting point compared to non-iodinated analogs.[1]

Solubility Profile:

  • High Solubility: DMSO, DMF, DMAc (Polar Aprotic).[1]

  • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate (upon warming).[1]

  • Low Solubility: Water, Hexanes, Dichloromethane.[1]

Part 4: Analytical Validation (Self-Validating System)

To confirm the material is 3-Iodo (and not 4-iodo regioisomer or starting material), use this multi-modal approach.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is deceptively simple, making it easy to misinterpret.[1]

  • Solvent: DMSO-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (CDCl
    
    
    
    may not dissolve enough sample).
  • 1H NMR Signals:

    • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ~13.5 - 14.0 ppm (Broad s, 1H, NH): The exchangeable proton. Its chemical shift varies with concentration and temperature.[1]
      
    • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ~8.0 - 8.5 ppm (s, 1H, C5-H): This is the only C-H signal.
      
    • Diagnostic: If you see two aromatic signals, you have the 4-iodo isomer (where C3-H and C5-H are present) or starting material.[1]

  • 13C NMR Signals:

    • Look for the Nitrile carbon (~112-115 ppm).[1]

    • Look for the C-I carbon.[1] Iodine substitution causes a significant upfield shift (shielding) due to the heavy atom effect, often appearing around 80-90 ppm.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+) or (-).[1] Negative mode often works better for acidic pyrazoles (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Isotopic Pattern: Iodine is monoisotopic (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). You will not see the M+2 peak typical of Chlorine or Bromine.[1]
    
  • Target Mass:

    • ESI(+): 219.98 (

      
      )
      
    • ESI(-): 217.98 (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      )
      
Visualization: Analytical Decision Tree

AnalyticalLogic Sample Isolated Crystals Visual Visual Check: Yellow? Sample->Visual Recryst Recrystallize (Remove I2) Visual->Recryst Yes NMR 1H NMR (DMSO-d6) Visual->NMR No Recryst->NMR SinglePeak Single C-H Peak? NMR->SinglePeak Isomer Reject: Wrong Isomer SinglePeak->Isomer No (Doublets) DSC DSC Analysis SinglePeak->DSC Yes Final Release Material DSC->Final Sharp Endotherm

Figure 2: Analytical decision tree for validating compound identity and purity.

Part 5: Handling & Stability Recommendations

1. Light Sensitivity (Critical): C-I bonds in electron-deficient heterocycles are susceptible to homolytic cleavage under UV/Visible light.[1]

  • Protocol: Always store in amber glass vials. Wrap reaction vessels in aluminum foil during synthesis.

2. Storage Conditions:

  • Temp: 2–8°C (Refrigerated).[1][4]

  • Atmosphere: Store under Argon or Nitrogen.[1] The compound is stable but can oxidize over months if exposed to moist air, turning yellow.[1]

3. Safety (HSE):

  • GHS Classification: Irritant (Skin/Eye).[1]

  • Specific Hazard: In case of fire, it releases toxic fumes including Hydrogen Iodide (HI), Nitrogen Oxides (NOx), and Cyanides (CN-).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole (Analog Reference).[1] Retrieved from [Link][1]

  • Arkivoc (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives.[1] (Methodology Grounding). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of Iodinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodinated pyrazoles represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.[1] Their utility, primarily as precursors in cross-coupling reactions, has accelerated the discovery of novel therapeutic agents.[1] This guide provides a comprehensive overview of the critical aspects of safety, handling, synthesis, purification, and characterization of iodinated pyrazoles, tailored for researchers, scientists, and drug development professionals. By integrating established protocols with the underlying chemical principles, this document aims to foster a culture of safety and efficiency in the laboratory.

Introduction: The Strategic Importance of Iodinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[2][3] The introduction of an iodine atom onto the pyrazole ring significantly enhances its synthetic utility. The carbon-iodine bond is the most reactive among carbon-halogen bonds, making iodinated pyrazoles ideal substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[4] This reactivity allows for the facile introduction of diverse functional groups, enabling the exploration of a vast chemical space in the quest for new bioactive molecules.[5] The position of the iodine atom on the pyrazole ring (e.g., C3, C4, or C5) profoundly influences the molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.[6]

Hazard Identification and Risk Assessment

While the toxicological profile of every iodinated pyrazole derivative is unique, a general understanding of the potential hazards associated with this class of compounds is essential for safe handling. The following information is synthesized from safety data sheets (SDS) of representative iodinated pyrazoles and related halo-aromatic compounds.

2.1. Health Hazards

Iodinated pyrazole compounds are generally considered hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

  • Acute Toxicity: Harmful if swallowed.[7] Ingestion may lead to gastrointestinal irritation.

  • Skin Irritation: Causes skin irritation.[7][8] Prolonged or repeated contact can lead to dermatitis.

  • Eye Irritation: Causes serious eye irritation.[7][8] Direct contact can result in redness, pain, and potential damage to the cornea.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[7][8]

2.2. Physicochemical Hazards

  • Reactivity: Iodinated pyrazoles can be reactive, particularly in the presence of strong bases or metals, which is the basis for their utility in cross-coupling reactions. They may be sensitive to light and air, leading to degradation over time.[9][10]

  • Combustibility: While not typically highly flammable, these organic compounds can burn if exposed to a sufficient heat source.

Laboratory Safety and Handling Protocols

A proactive approach to safety is paramount when working with iodinated pyrazoles. The following protocols are designed to minimize exposure and mitigate risks.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of iodinated pyrazole compounds, especially weighing and transferring solids or preparing solutions, should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the laboratory.[7]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling iodinated pyrazoles.[11]

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[12] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[12][13] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used. Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[14]

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills.[12]

  • Respiratory Protection: For procedures that may generate significant amounts of dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[12]

3.3. Storage and Stability

Proper storage is critical to maintain the integrity of iodinated pyrazole compounds and ensure laboratory safety.

  • Containers: Store in tightly closed, opaque containers to protect from light and moisture.[9][15] Amber glass vials are often a suitable choice.[16]

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][15] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.[15]

  • Labeling: All containers must be clearly labeled with the chemical name, structure, and appropriate hazard warnings.

3.4. Spill and Waste Disposal

  • Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE.[7] For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, contain the material and follow institutional emergency procedures.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[7][8] Do not pour chemical waste down the drain.[7]

Synthesis of Iodinated Pyrazoles: A Comparative Overview

The regioselective iodination of the pyrazole ring is a critical step in the synthesis of these valuable intermediates. The choice of iodinating agent and reaction conditions dictates the position of iodination (typically C4 or C5) and the overall yield.

4.1. Electrophilic Iodination at the C4 Position

The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic attack.

Method 1: Iodine Monochloride (ICl)

This method is effective for the C4-iodination of 1-acyl-pyrazoles. The base is crucial to neutralize the HCl formed during the reaction.[1]

  • Protocol:

    • To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1.0 equiv.) in dichloromethane, add lithium carbonate (2.0 equiv.).

    • To this stirred suspension, add iodine monochloride (3.0 equiv.).

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Method 2: Molecular Iodine with an Oxidant

This approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent to generate a more electrophilic iodine species in situ.

  • Hydrogen Peroxide (H₂O₂): This is an environmentally friendly ("green") method that uses water as the solvent and produces water as the only byproduct.[1]

    • Protocol:

      • Suspend the pyrazole derivative (1.0 equiv.) in water.

      • Add iodine (0.5 equiv.) to the suspension.

      • Add 30% hydrogen peroxide (0.6 equiv.) dropwise to the stirred mixture.

      • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

      • Quench excess iodine with a 5% aqueous solution of sodium bisulfite.

      • The product can often be isolated by filtration or by extraction with an organic solvent, followed by drying and purification via column chromatography.[1]

  • Ceric Ammonium Nitrate (CAN): This method is particularly effective for the C4-iodination of pyrazoles bearing electron-withdrawing groups, such as a trifluoromethyl group.[1][4]

    • Protocol:

      • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 equiv.) in acetonitrile.

      • Add ceric ammonium nitrate (1.1 equiv.) and elemental iodine (1.3 equiv.) to the solution.

      • Reflux the reaction mixture overnight.

      • After cooling, remove the solvent under reduced pressure.

      • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.

      • Separate the organic layer, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[1]

4.2. Regioselective Iodination at the C5 Position

The C5 position can be selectively iodinated by deprotonation with a strong base followed by quenching with an iodine source.

Method 3: n-Butyllithium and Molecular Iodine

This method allows for the exclusive synthesis of 5-iodo pyrazole derivatives by trapping the in situ generated lithium pyrazolide with iodine.[1][4]

  • Protocol:

    • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 equiv.) in dry THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.3 equiv.) dropwise with vigorous stirring.

    • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equiv.) in dry THF.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.[1]

4.3. Comparative Performance of Iodination Methods

MethodReagentsSolventTemperatureTypical Yield (%)RegioselectivityNotes
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.Up to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[1]
I₂ / H₂O₂ I₂, H₂O₂WaterRoom Temp.63 - 100%C4A green and practical method.[1]
I₂ / CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxGood to ExcellentC4Effective for pyrazoles with electron-withdrawing groups.[1][4]
n-BuLi / I₂ n-BuLi, I₂THF-78 °C to RT65 - 89%C5Exclusive synthesis of 5-iodo pyrazole derivatives.[1][4]

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity, purity, and stability of the synthesized iodinated pyrazoles, which is critical for their use in subsequent reactions and biological assays.

5.1. Purification Techniques

  • Column Chromatography: This is the most common method for purifying iodinated pyrazoles from reaction mixtures and side products.[1] Silica gel is the typical stationary phase, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate or dichloromethane/ethyl acetate) that is optimized by TLC analysis.

  • Crystallization: For solid compounds, crystallization from a suitable solvent system can be an effective method for obtaining highly pure material. This technique can also be used to purify pyrazoles by forming their acid addition salts.[17]

5.2. Characterization Methods

A combination of spectroscopic techniques is used to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • ¹⁹F NMR: Essential for characterizing compounds containing fluorine, such as trifluoromethyl-substituted pyrazoles.[4]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[18]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups in the molecule.[4][19]

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds, confirming connectivity and stereochemistry.[19][20]

Applications in Drug Discovery and Development

Iodinated pyrazoles are not typically the final drug candidates themselves but are crucial intermediates for creating libraries of diverse compounds for biological screening.

6.1. Role as Synthetic Intermediates

The primary application of iodinated pyrazoles is in cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the synthesis of more complex molecules with potential therapeutic activity.[1]

6.2. Biological Evaluation of Pyrazole Derivatives

Once novel pyrazole derivatives are synthesized, they undergo a series of biological assays to evaluate their potential as therapeutic agents.

  • In Vitro Cytotoxicity Assays: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[21][22] The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[21][23]

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as kinases, assays are performed to determine the compound's inhibitory potency (e.g., IC₅₀ or Kᵢ).[21]

  • Antimicrobial Assays: The antimicrobial activity of pyrazole derivatives can be evaluated by determining the minimum inhibitory concentration (MIC) against various strains of bacteria and fungi.[24]

Visualizations

Generalized Workflow for Electrophilic Iodination of Pyrazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_pyrazole Pyrazole Derivative reaction_mix Reaction Mixture in Solvent start_pyrazole->reaction_mix start_iodine Iodinating Agent (e.g., I₂, ICl) start_iodine->reaction_mix start_reagents Additives (e.g., Oxidant, Base) start_reagents->reaction_mix quench Quenching reaction_mix->quench extract Extraction quench->extract dry Drying extract->dry purify Column Chromatography or Crystallization dry->purify end_product Purified Iodinated Pyrazole purify->end_product characterization Characterization (NMR, MS, IR) end_product->characterization

Caption: A generalized workflow for the electrophilic iodination of pyrazoles.

Decision Tree for PPE Selection

G cluster_ppe Required Personal Protective Equipment start Handling Iodinated Pyrazoles? goggles Chemical Safety Goggles start->goggles lab_coat Flame-Resistant Lab Coat start->lab_coat gloves Chemical-Resistant Gloves (Nitrile/Neoprene) start->gloves dust_risk Potential for Dust or Aerosol Generation? start->dust_risk splash_risk Risk of Splash or Explosion? dust_risk->splash_risk No respirator NIOSH-Approved Respirator dust_risk->respirator Yes face_shield Face Shield over Goggles splash_risk->face_shield Yes no_extra_ppe Standard PPE Sufficient splash_risk->no_extra_ppe No

Caption: A decision tree for selecting appropriate PPE when handling iodinated pyrazoles.

Conclusion

Iodinated pyrazoles are indispensable tools in modern drug discovery and organic synthesis. Their safe and effective use hinges on a thorough understanding of their chemical properties, potential hazards, and appropriate handling procedures. This guide has provided a comprehensive framework for researchers, covering the critical aspects from risk assessment and PPE selection to synthesis, purification, and characterization. By adhering to these principles and protocols, scientists can harness the synthetic power of iodinated pyrazoles while maintaining the highest standards of laboratory safety.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). Organic Chemistry Frontiers (RSC Publishing).
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. Universidade Federal Fluminense.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020). RSC Publishing.
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. (2025). Benchchem.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PMC - NIH.
  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (2020).
  • “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. (2025). BULLETIN FOR TECHNOLOGY AND HISTORY.
  • Unraveling the Biological Potential of Iodinated Pyrazole Isomers: A Compar
  • Current status of pyrazole and its biological activities. (2015). PMC - NIH.
  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety D
  • Air Sensitive Compounds. Ossila.
  • Stability Storage Conditions In Pharma Industry. GMP Insiders.
  • The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2011). PMC - PubMed Central.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • Method for purifying pyrazoles. (2011).
  • SAFETY DATA SHEET - Pyrazole. (2026). Sigma-Aldrich.
  • How to Choose PPE for Chemical Work.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Commercial Sourcing & Technical Guide: 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for the sourcing, validation, and application of 3-Iodo-1H-pyrazole-4-carbonitrile (CAS: 827316-44-9).[1] It is designed for medicinal chemists and procurement specialists requiring high-purity building blocks for kinase inhibitor development and fragment-based drug discovery (FBDD).[1]

Executive Technical Summary

3-Iodo-1H-pyrazole-4-carbonitrile is a trifunctional heterocyclic scaffold critical for accessing complex pyrazolo-fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).[1] Its utility stems from three orthogonal reactive sites:

  • C3-Iodide: Facilitates Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.[1]

  • C4-Nitrile: Precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., triazoles via click chemistry).[1]

  • N1-Amine: Nucleophilic handle for alkylation or arylation to tune solubility and potency.[1]

Sourcing Status: High-risk supply chain.[1] While listed by multiple aggregators, verified physical stock is scarce.[1] Most vendors offer this as "Make-to-Order" (MTO) with 2–4 week lead times.[1]

Compound Identity & Specifications

Before engaging suppliers, establish these internal specifications to filter out low-quality re-sellers.

ParameterSpecificationTechnical Rationale
CAS Number 827316-44-9 Differentiates from 4-iodo isomer (CAS 4522-35-4) or des-cyano analogs.[1]
Molecular Formula C₄H₂IN₃MW: 218.98 g/mol .[1][2]
Appearance Off-white to pale yellow solidDark yellow/brown indicates free iodine decomposition (light sensitivity).[1]
Purity (HPLC) >97% (AUC)Critical Impurity: 3,5-Diiodo-1H-pyrazole-4-carbonitrile (over-iodination byproduct).[1]
Identity (NMR) ¹H NMR (DMSO-d₆)Diagnostic singlet at ~8.5 ppm (C5-H). Absence of alkyl signals.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexanes).[1]

Commercial Supply Landscape

The market for this compound is bifurcated into Stocking Distributors (immediate shipment, higher cost) and Custom Synthesis Houses (lead time, lower bulk cost).[1]

Tier 1: Verified Stock & Rapid Fulfillment (Screening Scale: mg to 5g)

Use for: Hit-to-lead campaigns, immediate SAR exploration.[1]

  • Sunway Pharm (China): Explicitly lists CAS 827316-44-9.[1] Often holds small inventory (1–10g).[1]

  • Abovchem (US/China): Reliable aggregator with updated stock feeds.[1]

  • AstaTech / Combi-Blocks: While not always in catalog, these vendors frequently stock the precursor (4-cyanopyrazole) and can perform the iodination rapidly on request.[1]

Tier 2: Bulk Manufacturing & Custom Synthesis (>10g to kg)

Use for: Process development, GLP tox batches.[1]

  • Enamine (Ukraine/Latvia): The world’s largest make-to-order library.[1] If not in stock, they have validated protocols for pyrazole iodination.[1]

  • WuXi AppTec (China): Best for FTE-based synthesis if this building block is part of a larger library generation.[1]

  • SynQuest Labs (USA): Specializes in fluorinated and halogenated heterocycles.[1]

Procurement Strategy: The "Virtual Stock" Trap

Many aggregators (e.g., MolPort, eMolecules) list this compound based on virtual libraries.[1]

  • Red Flag: "Ships in 3-4 weeks" usually implies synthesis after you order.[1]

  • Verification Step: Request a Certificate of Analysis (CoA) and Batch NMR before issuing the PO.[1] If they cannot provide a specific batch number, it is not in stock.[1]

Quality Assurance & Validation Protocol

Trusting a vendor's label is a liability in early-stage discovery.[1] Implement this self-validating workflow upon receipt.

Workflow Diagram: Vendor Qualification

VendorQC Receipt Material Receipt (Check Color/Form) NMR 1H NMR (DMSO-d6) Check C5-H Singlet Receipt->NMR LCMS LC-MS Analysis Target Mass: 219/220 Receipt->LCMS ImpurityCheck Impurity Check: 1. Des-iodo (MW 93) 2. Di-iodo (MW 345) NMR->ImpurityCheck LCMS->ImpurityCheck Decision Pass/Fail Decision ImpurityCheck->Decision Reject Reject / Return Decision->Reject Purity < 95% Release Release to Chemistry Decision->Release Purity > 97%

Figure 1: Incoming material QC workflow. Note the specific check for di-iodo impurities which are common in halogenated pyrazoles.

Experimental Validation (Internal Lab Protocol)

1. LC-MS Setup:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: H₂O/MeCN + 0.1% Formic Acid.[1]

  • Gradient: 5% to 95% MeCN over 3 min.

  • Expectation: Pyrazoles are polar.[1] Expect early elution.[1][3] The Iodine atom provides a distinct mass defect.[1] Look for [M+H]⁺ = 219.9.[1]

2. ¹H NMR Interpretation:

  • Solvent: DMSO-d₆ (CDCl₃ solubility is poor).[1]

  • Key Signal: A sharp singlet around δ 8.3 – 8.6 ppm .[1] This corresponds to the proton at position 5.[1]

  • Broad Signal: A broad singlet >13 ppm corresponds to the N-H.[1]

  • Contamination: If you see a doublet pattern, you likely have the wrong regioisomer or unreacted starting material.[1]

"Make vs. Buy" Decision Matrix

Given the high cost of catalog samples (~


300/g), synthesizing this compound internally is often more efficient for needs >10g.[1]
Synthesis Pathway

The synthesis is a robust, one-step electrophilic aromatic substitution starting from the inexpensive 1H-pyrazole-4-carbonitrile .[1]

Synthesis SM 1H-pyrazole-4-carbonitrile (Cheap, Available) Product 3-Iodo-1H-pyrazole-4-carbonitrile (Target) SM->Product Iodination Reagents NIS (1.1 eq) DMF, RT, 12h Reagents->Product Byproduct 3,5-Diiodo impurity (Avoid with stoichiometry control) Product->Byproduct Excess NIS

Figure 2: Synthetic route from commercial commodity chemicals.

Detailed Protocol (Reference Standard)
  • Dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in DMF (0.5 M).

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C to control exotherm.

  • Stir at Room Temperature for 12–16 hours. Monitor by LCMS.[1]

  • Workup: Pour into ice water. The product often precipitates as a solid.[1] Filter and wash with water to remove succinimide.[1]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hex/EtOAc) if di-iodo impurity is present.[1]

Cost Benefit:

  • Commercial Price: ~$250 per 1g.[1]

  • Internal Cost: ~$20 per 10g (Materials only).[1]

  • Verdict: MAKE if you need >5g. BUY for initial screening (<1g).[1]

References

  • PubChem Compound Summary. 1H-Pyrazole-4-carbonitrile (Precursor data). National Center for Biotechnology Information.[1] Link[1]

  • Sunway Pharm Catalog. 3-Iodo-1H-pyrazole-4-carbonitrile Product Page. Link(Note: Search CAS 827316-44-9 on landing page).[1]

  • AbovChem. Product Listing for CAS 827316-44-9. Link

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet for Pyrazole Carbonitriles. Link

  • ResearchGate (Synthesis Reference). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Link

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Arylated Pyrazoles

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous therapeutic agents and functional materials. The strategic introduction of aryl or heteroaryl substituents onto the pyrazole ring via C-C bond formation is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties. Among the available cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with 3-iodo-1H-pyrazole-4-carbonitrile. This particular substrate presents unique challenges due to the presence of an unprotected, acidic N-H proton and the electron-withdrawing nitrile group, which can influence the catalytic cycle. This guide will not only offer a robust protocol but also delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to empower the user to optimize the reaction for their specific needs.

Mechanistic Considerations and Key Challenges

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates like 3-iodo-1H-pyrazole-4-carbonitrile.

The Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_ii_complex R1-Pd(II)L2-X (Pyrazolyl-Pd Complex) ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal pd_ii_r1r2 R1-Pd(II)L2-R2 transmetal->pd_ii_r1r2 boronate R2-B(OR)2 (Boronic Acid/Ester) boronate->transmetal base Base (e.g., K2CO3) base->transmetal Activates Boronic Acid red_elim Reductive Elimination pd_ii_r1r2->red_elim red_elim->pd0 Regenerates Catalyst product R1-R2 (Coupled Product) red_elim->product substrate R1-X (3-Iodo-1H-pyrazole-4-carbonitrile) substrate->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is base-mediated.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Challenges with 3-Iodo-1H-pyrazole-4-carbonitrile
  • Catalyst Inhibition: The acidic proton on the pyrazole N-H can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This is a common issue with unprotected, nitrogen-rich heterocycles.

  • Dehalogenation: A significant side reaction for iodopyrazoles is reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom.[2][3][4] This side reaction consumes the starting material and reduces the overall yield of the desired coupled product. Bromo and chloro derivatives are often superior in minimizing this side reaction.[2][3][4]

  • Substrate Reactivity: The electron-withdrawing nature of the nitrile group at the C4 position can influence the electron density of the pyrazole ring and affect the rate of oxidative addition.

Optimized Reaction Parameters: A Data-Driven Approach

The selection of the catalyst, ligand, base, and solvent system is critical for overcoming the challenges mentioned above. The following table summarizes recommended starting conditions based on literature precedents for similar substrates.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), or modern precatalysts like XPhos Pd G2/G3Tetrakis(triphenylphosphine)palladium(0) is a classic choice. However, for challenging substrates, air- and moisture-stable precatalysts like XPhos Pd G2 are often superior as they efficiently generate the active Pd(0) species and their bulky, electron-rich ligands promote reductive elimination while mitigating side reactions.[2]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)These ligands stabilize the palladium center, enhance the rate of oxidative addition, and facilitate the reductive elimination step. Their steric bulk can help prevent the formation of inactive palladium dimers and reduce the likelihood of dehalogenation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. K₃PO₄ is often effective for N-H containing substrates. A slightly weaker base like K₂CO₃ in an aqueous mixture is also a common and effective choice.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, or Acetonitrile/H₂OA mixture of an organic solvent and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane and toluene are common choices. The solvent should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Reaction Temperature 60-110 °C (Conventional Heating) or 100-150 °C (Microwave)The reaction often requires heating to proceed at a reasonable rate. Microwave irradiation can significantly shorten reaction times and improve yields, especially for less reactive partners.
Boronic Acid/Ester Arylboronic acids or pinacol esters (1.2-1.5 equivalents)A slight excess of the boronic acid derivative is typically used to drive the reaction to completion. Pinacol esters can offer greater stability and are a good alternative for boronic acids prone to decomposition.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-iodo-1H-pyrazole-4-carbonitrile with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents:
  • 3-Iodo-1H-pyrazole-4-carbonitrile

  • Arylboronic acid (or corresponding pinacol ester)

  • Palladium precatalyst (e.g., XPhos Pd G2)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Degassed water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Step-by-Step Procedure:

Protocol_Workflow start Start reagents 1. Reagent Preparation - Add 3-iodo-1H-pyrazole-4-carbonitrile (1.0 eq.),  arylboronic acid (1.3 eq.), and base (e.g., K3PO4, 2.0 eq.)  to a dry reaction vessel. start->reagents catalyst 2. Catalyst Addition - Add the palladium precatalyst  (e.g., XPhos Pd G2, 1-3 mol%)  to the vessel. reagents->catalyst purge 3. Inert Atmosphere - Seal the vessel and purge with an inert gas  (e.g., Nitrogen or Argon) for 5-10 minutes. catalyst->purge solvent 4. Solvent Addition - Add degassed solvent (e.g., Dioxane/H2O 10:1)  via syringe. purge->solvent reaction 5. Reaction - Heat the mixture with vigorous stirring  (e.g., 100 °C for 2-12 hours or  microwave at 120 °C for 30-60 min). solvent->reaction monitoring 6. Monitoring - Monitor reaction progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup 7. Work-up - Cool to room temperature. - Dilute with water and extract with an  organic solvent (e.g., Ethyl Acetate). monitoring->workup Reaction Complete purification 8. Purification - Dry the organic layer, concentrate,  and purify by column chromatography. workup->purification product Final Product 3-Aryl-1H-pyrazole-4-carbonitrile purification->product

Caption: A generalized workflow for the Suzuki-Miyaura reaction.

  • Vessel Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1H-pyrazole-4-carbonitrile (1.0 eq.), the desired arylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq., 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. It is crucial to maintain an inert atmosphere to prevent the degradation of the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via a syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C or in a microwave reactor set to 120 °C. Stir the reaction mixture vigorously for the specified time.

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole-4-carbonitrile.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the catalyst loading (up to 5 mol%), increasing the reaction temperature, or extending the reaction time. Using a different base (e.g., Cs₂CO₃) or a more sophisticated ligand/precatalyst system may also be beneficial.

  • Dehalogenation Product Observed: If a significant amount of the dehalogenated pyrazole is observed, this suggests that the reductive elimination is slow compared to competing side reactions. Using a bulkier, more electron-rich ligand (like SPhos) can accelerate reductive elimination. Lowering the reaction temperature might also help, though it will likely increase the required reaction time.

  • Poor Solubility: If the reagents are not fully dissolved, a different solvent system may be required. DMF or acetonitrile can be good alternatives to dioxane.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrazole-4-carbonitrile is a powerful transformation for the synthesis of diverse pyrazole derivatives. While the unprotected N-H group and the potential for dehalogenation present challenges, a rational choice of modern palladium precatalysts, bulky phosphine ligands, appropriate bases, and controlled reaction conditions can lead to high yields of the desired products. The protocol and insights provided herein serve as a robust starting point for researchers to successfully implement and optimize this critical reaction in their synthetic endeavors.

References

  • Jedinák, L., Džubák, P., & Hajdúch, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 443-454. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ghaffari, M., & Gholami, M. R. (2021). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Polycyclic Aromatic Compounds, 41(5), 1018-1027. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Caddick, S., & Cloke, F. G. N. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Chemical Society Reviews, 34(5), 418-432. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The scaffold 3-iodo-1H-pyrazole-4-carbonitrile represents a high-value, yet challenging intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmacophores. Its structural duality—possessing a reactive iodide at C3 and a strong electron-withdrawing nitrile group (EWG) at C4—creates a unique electronic "push-pull" system.

While the C4-nitrile activates the C3-iodide bond for oxidative addition (facilitating Pd-insertion), it simultaneously increases the acidity of the N1-proton (


 estimated <10 in DMSO). This acidity presents a critical failure mode: catalyst poisoning via formation of stable Pd-azolide complexes  or competitive N-arylation.

This guide details two field-proven workflows:

  • Method A (Green/Direct): Ligand-enhanced Suzuki-Miyaura coupling on the unprotected substrate.

  • Method B (Robust/Scale-up): Protection-dependent Sonogashira coupling to mitigate copper interference.

Critical Mechanistic Considerations

Before initiating benchwork, researchers must understand the electronic landscape of the substrate.

The "Nitrile Effect" on Reactivity

The C4-cyano group exerts a strong inductive (


) and mesomeric (

) effect.
  • Pro: It lowers the electron density at C3, making the C-I bond more susceptible to oxidative addition by electron-rich Pd(0) species.

  • Con: It stabilizes the negative charge on the pyrazole nitrogen (after deprotonation), making the anion a potent ligand that can displace phosphines on the palladium center, arresting the catalytic cycle.

Decision Matrix: To Protect or Not?

DecisionMatrix Start Substrate: 3-Iodo-1H-pyrazole-4-carbonitrile Q1 Reaction Type? Start->Q1 Suzuki Suzuki-Miyaura Q1->Suzuki Sono Sonogashira Q1->Sono Q2 Scale / Throughput? Suzuki->Q2 Q3 Copper Tolerance? Sono->Q3 HighThrough High Throughput / Med Chem Q2->HighThrough Scale Process / Scale-up Q2->Scale MethodB Method B: THP/SEM Protected (Standard Pd/Cu) Q3->MethodB Cu poisons free NH MethodA Method A: Unprotected (Use Buchwald Ligands) HighThrough->MethodA Scale->MethodB

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on reaction type and scale.

Protocol A: Unprotected Suzuki-Miyaura Coupling

Best for: Rapid analog generation, medicinal chemistry, avoiding protection/deprotection steps. Mechanism: Relies on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition and prevent Pd-azolide formation.

Materials
  • Substrate: 3-Iodo-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

    • Why: The G3 precatalyst ensures rapid activation of Pd(0) even at room temperature and the bulky XPhos ligand prevents the nitrogen anion from coordinating to the metal center.

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Base Addition: Add degassed aqueous

    
     (2.0 equiv).
    
  • Reaction: Stir vigorously at 60°C for 2–4 hours.

    • Note: Unlike standard pyrazoles which require 80–100°C, the activated C-I bond often allows milder temperatures.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Validation Data (Typical Yields)
Coupling PartnerYield (Unprotected)Notes
Phenylboronic acid85-92%Fast conversion (<2h)
4-Pyridylboronic acid65-75%Requires 80°C; SPhos may perform better
2-Fluorophenylboronic acid78-84%Steric hindrance tolerated by XPhos

Protocol B: Protected Sonogashira Coupling

Best for: Alkynylation, Process Chemistry, reactions requiring Copper co-catalysis. Rationale: In the presence of Copper(I) Iodide (CuI), the free NH of the pyrazole forms an insoluble copper-azolide, shutting down the catalytic cycle. Protection is mandatory .

Phase 1: Protection (THP Group)

The Tetrahydropyranyl (THP) group is recommended due to its stability to base and ease of removal with mild acid.

  • Reagents: 3-Iodo-1H-pyrazole-4-carbonitrile, 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv), p-TsOH (0.05 equiv).

  • Conditions: Reflux in DCM or THF for 2 hours.

  • Result: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-pyrazole-4-carbonitrile.

Phase 2: Sonogashira Coupling
Materials
  • Substrate: THP-protected pyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent:

    
     (Triethylamine) / DMF (1:4 ratio).
    
Step-by-Step Methodology
  • Degas: Rigorously degas the DMF/Et3N mixture (sparge with Argon for 15 mins). Oxygen is the enemy of Sonogashira (Glaser homocoupling).

  • Charge: Add protected pyrazole,

    
    , and CuI to the vessel under Argon flow.
    
  • Addition: Add the alkyne via syringe.

  • Reaction: Heat to 50–70°C . Monitor by LCMS.

    • Warning: Do not overheat; the nitrile group can hydrolyze or participate in cyclization at temperatures >100°C.

  • Deprotection (One-pot optional): After coupling is complete, treat with

    
     in MeOH/THF to remove the THP group if the free NH is required immediately.
    

Troubleshooting & Failure Analysis

ObservationRoot CauseCorrective Action
No Reaction (Unprotected) Pd-catalyst poisoning by Azolide.Switch to XPhos Pd G3 or BrettPhos . Ensure base is not too strong (

>

).
Homocoupling of Alkyne Oxygen presence in Sonogashira.Re-degas solvents. Increase alkyne equivalents.
Dehalogenation (Product is H-pyrazole)

-hydride elimination or solvent H-abstraction.
Avoid alcohol solvents (MeOH/EtOH). Use DMF or Dioxane. Lower temperature.
Regioisomers in Protection N1 vs N2 protection.THP usually favors the less sterically hindered nitrogen, but mixtures are possible. Isolate major isomer before coupling.

Pathway Visualization

The following diagram illustrates the catalytic cycle differences and the specific interference of the unprotected nitrogen.

Mechanism cluster_legend Key Interaction Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-I) TransMet Transmetallation (Boronate/Alkyne) OxAdd->TransMet Substrate 3-Iodo-4-CN-Pyrazole Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-N coordination) Substrate->Poison Deprotonation (Base) Poison->OxAdd Inhibits RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration Note The C4-CN group increases NH acidity, promoting the Poisoning pathway unless bulky ligands (XPhos) are used.

Figure 2: Catalytic cycle showing the oxidative addition step and the competitive inhibition pathway caused by the acidic pyrazole nitrogen.

References

  • University of Michigan/Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc.[1]

  • National Institutes of Health (NIH). (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.[2] Molbank.

  • Sigma-Aldrich. 3-Iodo-1H-pyrazole-4-carbonitrile Product Specification.

Sources

Navigating the Synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile Derivatives: A Guide to N-H Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-H Protection

3-Iodo-1H-pyrazole-4-carbonitrile is a versatile building block in medicinal chemistry and materials science, prized for its trifunctional nature. The pyrazole core offers a key scaffold, the iodo group provides a handle for cross-coupling reactions, and the nitrile moiety can be elaborated or participate in various chemical transformations. However, the acidic proton on the pyrazole nitrogen (N-H) can interfere with many synthetic manipulations, acting as a nucleophile or a coordinating species with metal catalysts. Therefore, the judicious selection and application of a nitrogen protecting group are paramount for the successful synthesis of complex molecules derived from this scaffold. This application note provides a detailed guide to N-H protection strategies for 3-iodo-1H-pyrazole-4-carbonitrile, offering insights into the selection, application, and removal of various protecting groups, along with detailed experimental protocols.

Choosing the Right Protecting Group: A Comparative Analysis

The ideal protecting group should be easily introduced in high yield, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule. For 3-iodo-1H-pyrazole-4-carbonitrile, the stability of the protecting group during subsequent cross-coupling reactions is a primary concern. The table below summarizes the key characteristics of several common N-H protecting groups.

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability & Compatibility Notes
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl); NaBH₄ in EtOHCaution: May be unstable to organolithium reagents and some GC-MS conditions. Can be cleaved under Suzuki coupling conditions.[1][2]
TetrahydropyranylTHPDihydropyran (DHP), acid catalyst (e.g., PTSA)Aqueous acid (e.g., HCl, AcOH)Generally stable to bases and organometallics. Can be introduced under solvent-free conditions.[3][4]
(2-Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH, DIPEA)Fluoride source (e.g., TBAF); strong acidStable to a wide range of conditions, including mild acids and bases.[5][6]
BenzylBnBenzyl bromide (BnBr), base (e.g., NaH, K₂CO₃)Hydrogenolysis (H₂, Pd/C); strong acidRobust protection. Hydrogenolysis may reduce other functional groups.
p-MethoxybenzylPMBPMB-Cl, base (e.g., NaH, K₂CO₃)Oxidative cleavage (DDQ, CAN); strong acid (TFA)Can be removed under milder conditions than the benzyl group.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of 3-iodo-1H-pyrazole-4-carbonitrile.

Protocol 1: Boc Protection and Mild Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and removal. However, its stability with iodopyrazoles warrants careful consideration of subsequent reaction conditions.[1]

This protocol is adapted from a general procedure for the Boc protection of pyrazoles.[7]

Materials:

  • 3-Iodo-1H-pyrazole-4-carbonitrile

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-iodo-1H-pyrazole-4-carbonitrile (1.0 equiv.) in dichloromethane (DCM), add triethylamine (1.5 equiv.).

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected pyrazole.

start 3-Iodo-1H-pyrazole-4-carbonitrile reagents (Boc)₂O, TEA, DCM start->reagents product N-Boc-3-iodo-1H-pyrazole-4-carbonitrile reagents->product caption Boc Protection Workflow

Boc Protection Workflow

This protocol utilizes sodium borohydride in ethanol for a mild and selective cleavage of the Boc group, which is advantageous when acid-sensitive functionalities are present.[2]

Materials:

  • N-Boc-3-iodo-1H-pyrazole-4-carbonitrile

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-iodo-1H-pyrazole-4-carbonitrile (1.0 equiv.) in ethanol.

  • Add sodium borohydride (1.5 - 3.0 equiv.) portion-wise at room temperature.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrazole.

Protocol 2: Tetrahydropyranyl (THP) Protection and Deprotection

The tetrahydropyranyl (THP) group offers greater stability than the Boc group under various conditions and can be introduced efficiently.

This procedure is based on a green, solvent-free method for THP protection of pyrazoles.[3]

Materials:

  • 3-Iodo-1H-pyrazole-4-carbonitrile

  • 3,4-Dihydro-2H-pyran (DHP)

Procedure:

  • In a sealed vessel, mix 3-iodo-1H-pyrazole-4-carbonitrile (1.0 equiv.) and 3,4-dihydro-2H-pyran (1.5 equiv.).

  • Heat the mixture at an elevated temperature (e.g., 125 °C) for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product can often be used directly or purified by column chromatography if necessary.

start 3-Iodo-1H-pyrazole-4-carbonitrile reagents DHP, Heat (Solvent-free) start->reagents product N-THP-3-iodo-1H-pyrazole-4-carbonitrile reagents->product caption THP Protection Workflow

THP Protection Workflow

Acid-catalyzed hydrolysis is the standard method for THP ether cleavage.

Materials:

  • N-THP-3-iodo-1H-pyrazole-4-carbonitrile

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (PTSA) or another acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-THP protected pyrazole (1.0 equiv.) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected pyrazole.

Protocol 3: p-Methoxybenzyl (PMB) Protection and Deprotection

The PMB group provides robust protection and can be removed under conditions orthogonal to many other protecting groups.

Materials:

  • 3-Iodo-1H-pyrazole-4-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equiv.) in anhydrous DMF, add a solution of 3-iodo-1H-pyrazole-4-carbonitrile (1.0 equiv.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Cleavage with trifluoroacetic acid is a common method for removing the PMB group.[6]

Materials:

  • N-PMB-3-iodo-1H-pyrazole-4-carbonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-PMB protected pyrazole (1.0 equiv.) in dichloromethane.

  • Add trifluoroacetic acid (10-20 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.

Conclusion

The selection of an appropriate N-H protection strategy is a critical step in the synthetic manipulation of 3-iodo-1H-pyrazole-4-carbonitrile. While the Boc group offers ease of use, its lability under certain conditions necessitates careful planning of the synthetic route. The THP and PMB groups provide more robust alternatives, each with its own set of advantages and specific deprotection conditions. By understanding the compatibility and limitations of each protecting group, researchers can devise efficient and high-yielding syntheses of complex pyrazole-containing molecules for applications in drug discovery and materials science. The protocols provided herein serve as a practical guide for the implementation of these key protection strategies.

References

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Anonymous. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC - NIH. [Link]

  • Holzer, W. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19323-19333. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–176. [Link]

  • Anonymous. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. International Journal of Chemical and Pharmaceutical Sciences. [Link]

Sources

Application Note: Chromatographic Purification of 3-Iodo-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 3-Iodo-1H-pyrazole-4-carbonitrile Scaffolds in Drug Discovery

The 3-iodo-1H-pyrazole-4-carbonitrile core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles make it a cornerstone for the development of novel therapeutics targeting a wide range of diseases. The carbon-iodine bond is a key functional group for introducing molecular diversity through powerful cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2] The adjacent nitrile group further modulates the molecule's electronic profile and can participate in various chemical transformations.

However, the very reactivity that makes these compounds valuable also presents significant challenges during their synthesis and purification. Reaction mixtures often contain closely related impurities, including starting materials, regioisomers, and de-iodinated byproducts.[3] Achieving the high degree of purity (>98.5%) required for downstream applications, such as high-throughput screening, lead optimization, and preclinical studies, is non-trivial and necessitates robust and optimized purification strategies. This application note provides a detailed guide to the chromatographic purification of 3-iodo-1H-pyrazole-4-carbonitrile derivatives, with a focus on flash chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Understanding the Physicochemical Properties: A Foundation for Method Development

The successful chromatographic purification of 3-iodo-1H-pyrazole-4-carbonitrile derivatives hinges on a thorough understanding of their physicochemical properties. These compounds are typically:

  • Moderately Polar: The pyrazole ring and the nitrile group impart polarity.

  • UV Active: The aromatic pyrazole core allows for easy detection by UV-Vis spectroscopy.

  • Prone to Tailing on Silica Gel: The basic nitrogen atoms of the pyrazole ring can interact with acidic silanol groups on the surface of silica gel, leading to poor peak shape.

  • Sensitive to Acidic Conditions: Some derivatives may be sensitive to strongly acidic conditions, which can lead to degradation or loss of protecting groups.[2]

Strategic Purification Workflow: From Crude Mixture to Highly Pure Compound

A systematic approach to purification is essential for achieving high purity and yield. The following workflow outlines a logical progression from initial analysis to the final purified product.

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Flash Flash Chromatography TLC->Flash Initial Purification HPLC_Analysis Analytical HPLC Flash->HPLC_Analysis Purity Check Prep_HPLC Preparative HPLC HPLC_Analysis->Prep_HPLC High-Purity Polish Pure Pure Compound (>98.5%) Prep_HPLC->Pure Troubleshooting Start Purification Issue PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution Compound Not Eluting Start->NoElution Solvent Optimize Solvent System (TLC) PoorSep->Solvent Modifier Add Basic Modifier (e.g., TEA) Tailing->Modifier Polarity Increase Mobile Phase Polarity NoElution->Polarity Stationary Change Stationary Phase (e.g., Alumina) Modifier->Stationary If tailing persists

Sources

Application Note: Unlocking the Orthogonal Reactivity of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Iodo-1H-pyrazole-4-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Iodo-1H-pyrazole-4-carbonitrile (CAS 827316-44-9) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile .[1] Unlike its 3-amino or 3-unsubstituted counterparts, this scaffold offers three distinct vectors for diversification: the electrophilic C3-iodine (amenable to cross-coupling), the reactive C4-nitrile (precursor to amides, amines, and heterocycles), and the nucleophilic N1-amine.

This guide details the strategic application of this compound in the synthesis of Janus Kinase (JAK) inhibitors , pyrazolo[1,5-a]pyrimidines , and agrochemical pharmacophores . It provides validated protocols for overcoming common synthetic challenges, such as N-alkylation regioselectivity and catalyst poisoning during cross-coupling.

Chemical Profile & Safety Assessment

PropertySpecification
CAS Number 827316-44-9
Molecular Formula C₄H₂IN₃
Molecular Weight 218.98 g/mol
Appearance White to off-white crystalline solid
Melting Point 168–172 °C (decomposition often observed >200 °C)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM, Water
Safety & Handling (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: The iodine bond is light-sensitive.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent deiodination or discoloration.

Strategic Utility: The "Tri-Vector" Scaffold

The power of 3-iodo-1H-pyrazole-4-carbonitrile lies in its ability to serve as a divergent core.[1]

Reactivity Map

The following diagram illustrates the three primary functionalization vectors.

ReactivityMap Core 3-Iodo-1H-pyrazole-4-carbonitrile (Scaffold) C3 Vector 1: C3-Iodine (Electrophile) Core->C3 C4 Vector 2: C4-Nitrile (Electrophile/Dipole) Core->C4 N1 Vector 3: N1-Amine (Nucleophile) Core->N1 Suzuki Suzuki-Miyaura (Biaryl synthesis) C3->Suzuki Sonogashira Sonogashira (Alkynylation) C3->Sonogashira Heck Heck Reaction (Alkenylation) C3->Heck Hydration Hydrolysis (Amides/Acids) C4->Hydration Cyclo Cycloaddition (Tetrazoles/Triazoles) C4->Cyclo Reduction Reduction (Aminomethyl) C4->Reduction Alkylation N-Alkylation (SN2) N1->Alkylation Arylation Chan-Lam/Buchwald (N-Arylation) N1->Arylation

Figure 1: Orthogonal reactivity vectors of the 3-iodo-1H-pyrazole-4-carbonitrile scaffold.[1]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Challenge: Tautomerism in 3-substituted pyrazoles often leads to mixtures of 1,3- and 1,5-isomers. Solution: The electron-withdrawing nitrile at C4 increases the acidity of the N-H proton (pKa ~10-11), facilitating alkylation under mild conditions. Sterics usually favor the 1-alkyl-3-iodo isomer (desired) over the 1-alkyl-5-iodo isomer.[1]

Materials:

  • 3-Iodo-1H-pyrazole-4-carbonitrile (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-iodo-1H-pyrazole-4-carbonitrile (1.0 g, 4.56 mmol) in anhydrous ACN (25 mL).

  • Base Addition: Add Cs₂CO₃ (2.97 g, 9.12 mmol) in one portion. The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Electrophile Addition: Add the alkyl halide (5.0 mmol) dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

    • Note: If reaction is sluggish, heat to 50 °C.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The major isomer (1-alkyl-3-iodo) is typically less polar.[1] Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Confirm regiochemistry via NOESY NMR (Correlation between N-CH₂ and Pyrazole-H5 proton confirms 1,5-relationship, implying 1-alkyl-3-iodo structure).

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Challenge: Unprotected pyrazoles can poison Pd catalysts.[1] Solution: Use of "unprotected" protocols with specific ligands (XPhos) or prior N-protection (from Protocol A).[1] This protocol assumes an N-protected substrate (e.g., N-SEM or N-Benzyl) for maximum yield.[1]

Materials:

  • N-Protected 3-iodo-pyrazole-4-carbonitrile (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

  • Potassium Carbonate (2M aq.[1] solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the iodopyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes (critical to prevent homocoupling).

  • Reaction: Seal and heat to 90 °C for 2–4 hours (or 110 °C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography.

    • Result: This yields the 3-aryl-4-cyanopyrazole core, a privileged scaffold in kinase inhibitors (e.g., JAK1/JAK2 selectivity modulation).

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines

This scaffold is a bioisostere of purines and is widely used in hypnotic (e.g., Zaleplon-like) and anxiolytic drug discovery.

Mechanism: The exocyclic amine (generated from nitrile reduction or displacement) and the endocyclic nitrogen react with 1,3-electrophiles. However, a more direct route uses the 3-amino-pyrazole (derived from the nitrile) or direct condensation if the nitrile is first converted to an amidine.

Workflow Diagram: Below is a workflow for generating a library of 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles using the subject compound.

Workflow Start Start: 3-Iodo-1H-pyrazole-4-carbonitrile Step1 Step 1: N-Protection (SEM/Bn) (Protocol A) Start->Step1 Step2 Step 2: C3-Arylation (Suzuki) (Protocol B) Step1->Step2 Introduce Diversity R1 Step3 Step 3: Nitrile Transformation (Partial Hydrolysis to Amide) Step2->Step3 Step4 Step 4: Hoffman Rearrangement / Coupling (Formation of 3-amino core) Step3->Step4 Target Target: 3-Aryl-pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Library) Step4->Target Cyclization with 1,3-diketones

Figure 2: Synthetic workflow for accessing fused heterocyclic libraries.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by free NH.[1]Use N-protected substrate or switch to Pd(OAc)₂/XPhos system which tolerates free amines.[1]
Regioisomer Mix (Alkylation) Fast kinetics / Solvent effects.[1]Use a bulky protecting group (Trityl) to force steric selectivity, or lower temperature to 0 °C.
Deiodination Pd-catalyzed reduction (Hydrodehalogenation).Ensure solvent is strictly degassed; avoid alcoholic solvents in the presence of hydrides.[1]
Incomplete Conversion Poor solubility of nitrile.[1]Use DMF/DMAc as cosolvent; increase temperature.[1]

References

  • Synthesis and Reactivity of 3-Iodo-pyrazoles

    • Title: "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions."
    • Source: Arkivoc, 2014 (vi), 54-71.
    • URL:[Link][1]

  • Suzuki Coupling of Nitrogen Heterocycles

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Journal of the American Chemical Society / NIH PubMed Central.[1]

    • URL:[Link]

  • Medicinal Chemistry of Pyrazole-4-carbonitriles

    • Title: "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines."
    • Source: NIH PubMed Central.[1]

    • URL:[Link]

  • Safety Data

    • Title: "3-Iodo-1H-pyrazole-4-carbonitrile Compound Summary."
    • Source: PubChem.[1]

    • URL:[Link] (Note: General safety inferred from close analogs and specific vendor MSDS).[1]

Sources

Application Note: Optimized Heck Coupling Protocols for 3-Iodo-1H-pyrazole-4-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides validated protocols for the Heck-Mizoroki coupling of 3-iodo-1H-pyrazole-4-carbonitrile with various alkenes. This substrate presents a unique "push-pull" electronic challenge: the electron-withdrawing nitrile (CN) at C4 significantly activates the C3-iodide toward oxidative addition, yet the acidic N1-proton (


 ~14) poses a risk of catalyst poisoning and regiochemical ambiguity.

This note outlines two distinct workflows:

  • The "Gold Standard" Protocol: Utilizes N-protection (SEM/THP) to guarantee high yields and reproducibility during scale-up.

  • The "Direct" Protocol: A ligand-free, aqueous-phase method for rapid library screening without protection steps.

Strategic Analysis: Substrate Reactivity

The Electronic Landscape

The 3-iodo-1H-pyrazole-4-carbonitrile scaffold is highly distinct from simple iodopyrazoles.

  • C4-Nitrile Effect: The nitrile group is a strong electron-withdrawing group (EWG). In palladium catalysis, electron-deficient aryl halides undergo oxidative addition significantly faster than their electron-rich counterparts. Therefore, the C3-I bond is highly reactive, allowing the reaction to proceed under milder conditions than typical heteroaryl halides.

  • N1-H Acidity: The free NH is the primary failure mode. In basic Heck conditions, the pyrazole is deprotonated to the pyrazolate anion, which can coordinate to Pd(II) species, forming stable, unreactive "Pd-black" precipitates or bis-heteroaryl complexes.

Decision Matrix: To Protect or Not?
FeatureProtected Route (Recommended) Direct Route (Screening Only)
Reliability High (>85% typical yields)Variable (Substrate dependent)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Purification Standard Silica ChromatographyRequires Reverse Phase / Crystallization
Scale Gram to KilogramMilligram / Library Scale
Catalyst Load Low (1-3 mol%)High (5-10 mol%)

Mechanism & Pathway Visualization

The reaction follows the Pd(0)/Pd(II) catalytic cycle.[1] The diagram below illustrates the specific pathway for this nitrile-substituted scaffold, highlighting the critical oxidative addition step accelerated by the C4-CN group.

HeckCycle PreCat Pd(II) Pre-catalyst (Pd(OAc)2) ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction (Phosphine/Olefin) OxAdd Oxidative Addition (Fast due to 4-CN) ActiveCat->OxAdd + Substrate (R-I) Coord Alkene Coordination (Syn-insertion) OxAdd->Coord + Alkene MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim BaseRegen Reductive Elimination (Base Regeneration) BetaElim->BaseRegen - Product BaseRegen->ActiveCat + Base / - HX

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the electron-deficient pyrazole core.

Experimental Protocols

Protocol A: The "Gold Standard" (N-SEM Protected)

Best for: Scale-up, valuable substrates, and synthesis of drug intermediates (e.g., JAK inhibitors).

Prerequisite: Protect the starting material with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP to mask the N-H.

Materials:
  • Substrate: 1-((2-(trimethylsilyl)ethoxy)methyl)-3-iodo-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Alkene: Styrene, Acrylate, or Acrylamide (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (3 mol%)
    
  • Ligand: Triphenylphosphine [

    
    ] (6 mol%) or Tri-o-tolylphosphine [
    
    
    
    ] (for sterically demanding alkenes)
  • Base: Triethylamine [

    
    ] (2.5 equiv)
    
  • Solvent: Anhydrous DMF or MeCN (0.2 M concentration)

Step-by-Step Methodology:
  • Catalyst Pre-formation: In a dry vial, dissolve

    
     and the phosphine ligand in 1/10th of the solvent volume. Stir at RT for 15 mins until the solution turns yellow/orange (formation of active Pd(0) species).
    
  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the N-protected pyrazole, the alkene, and the base.

  • Inerting: Seal the vessel and purge with Nitrogen or Argon (3x vacuum/refill cycles).

  • Initiation: Syringe the pre-formed catalyst solution into the vessel. Add the remaining degassed solvent.

  • Heating: Heat to 80–90 °C for 4–12 hours.

    • Note: The 4-CN group stabilizes the intermediate; excessive heat (>120 °C) may cause decomposition.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water (3x) and brine (1x).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Direct" Aqueous Method (Unprotected)

Best for: Rapid library generation, Green Chemistry applications.

Concept: Uses water-soluble catalytic systems or phase-transfer conditions to mitigate N-H acidity issues without a protection step.

Materials:
  • Substrate: 3-Iodo-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Alkene: Water-soluble alkene or Acrylate (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: Potassium Carbonate [

    
    ] (2.0 equiv)
    
  • Additive: Tetrabutylammonium bromide [TBAB] (1.0 equiv) - Acts as a Phase Transfer Catalyst and stabilizes Pd nanoparticles.

  • Solvent: Water (

    
    ) or DMF/H2O (1:1).
    
Step-by-Step Methodology:
  • Assembly: Combine substrate, alkene, base, and TBAB in a pressure tube.

  • Solvent: Add water (degassed).

  • Catalyst: Add

    
     last.
    
  • Reaction: Seal and heat to 100 °C for 12–24 hours.

    • Observation: The reaction mixture will likely turn black (Pd nanoparticles). This is expected and often the active species in ligand-free Heck.

  • Workup: Acidify carefully to pH ~6 with dilute HCl (to protonate the pyrazole if it formed a salt), then extract with EtOAc.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation of similar electron-deficient heteroaryl halides.

VariableCondition A (Standard)Condition B (High Temp)Condition C (Ligand-Free)
Solvent DMFDMAcWater/PEG-400
Temp 90 °C140 °C100 °C
Ligand


None (TBAB)
Yield (Isolated) 88% 65% (Decomp)55-70%
Selectivity (E/Z) >95:5 (

)
>90:10 (

)
>90:10 (

)
Comment Recommended start point.Too harsh for nitrile stability.Good for simple acrylates.

Troubleshooting Guide

Issue: Low Conversion (<20%)
  • Cause: Catalyst poisoning by the free N-H (if using Protocol B) or incomplete oxidative addition.

  • Solution: Switch to Protocol A (Protection). If already protected, switch ligand to Xantphos or dppf (bidentate ligands increase stability).

Issue: Homocoupling (Biaryl formation)
  • Cause: Oxidative homocoupling of the iodide.

  • Solution: Ensure strict oxygen-free conditions. Degas solvents thoroughly. Reduce catalyst loading to 1 mol%.

Issue: Regioisomer Mixtures (Branched vs. Linear)
  • Cause: Electronic bias of the alkene.

  • Solution: For electron-rich alkenes (vinyl ethers), the reaction may give mixtures. Use silver salts (

    
    )  as an additive to promote the cationic pathway, often improving regioselectivity.
    

References

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011).[2] Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. Heterocycles, 83(4), 827-835.[2]

    • Key Insight: Establishes and Trityl protection as effective for iodopyrazole coupling.
  • Varseev, G. N., & Stanovnik, B. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, (vi), 54-71.[3]

    • Key Insight: Confirms the reactivity of the C3-iodo position and the necessity of ethoxyethyl/protection groups for cross-coupling.
    • [4]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[5] Chemical Reviews, 100(8), 3009–3066.

    • Key Insight: Comprehensive review of mechanisms, including the effects of electron-withdrawing groups (like -CN)

Sources

Application Notes and Protocols for Analytical Monitoring of Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Monitoring in Pyrazole Synthesis

Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials.[1][2][3][4] The synthesis of these five-membered heterocyclic compounds, often involving multicomponent reactions or cyclocondensations, can be complex.[2][5][6] The formation of regioisomers, reaction intermediates, and byproducts is a common challenge that can significantly impact the purity, efficacy, and safety of the final product.[1][7] Therefore, robust and reliable analytical techniques for real-time reaction monitoring and final product analysis are not just beneficial, but essential for process optimization, quality control, and regulatory compliance.[1][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the key analytical techniques for monitoring pyrazole reactions. We will move beyond a simple listing of methods to explain the underlying principles and the rationale behind choosing a specific technique for a given synthetic challenge. This document is designed to be a practical resource, offering both theoretical insights and actionable, field-proven protocols.

I. Chromatographic Techniques: The Workhorse for Separation and Quantification

Chromatography is indispensable for separating the components of a reaction mixture, allowing for the individual quantification of starting materials, intermediates, products, and impurities.

A. High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Pyrazoles

HPLC is arguably the most widely used technique for monitoring pyrazole reactions due to its versatility in handling a wide range of compound polarities and its compatibility with various detectors.[7][8][9]

Why Choose HPLC for Pyrazole Reaction Monitoring?

The primary reason for employing HPLC is its exceptional separating power for non-volatile and thermally labile compounds, which are common in pyrazole synthesis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of pyrazole derivatives.[8][10][11] The choice of a C18 column is a common starting point due to its broad applicability.[7][12] The mobile phase, typically a mixture of water (often with acid modifiers like formic or trifluoroacetic acid for improved peak shape) and an organic solvent like acetonitrile or methanol, can be fine-tuned to achieve optimal separation.[7][10][12] Gradient elution, where the mobile phase composition is changed over time, is frequently employed to resolve complex mixtures containing compounds with a wide range of polarities.[11][12]

Data Presentation: Typical HPLC Parameters for Pyrazole Analysis

ParameterTypical Value/ChoiceRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood retention and separation for a wide range of pyrazole derivatives.[7][9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of acidic silanols on the stationary phase, leading to better peak shape.[12]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[11]
Gradient 10-90% B over 15 minutesA typical starting gradient to elute a wide range of components in a reasonable time.[12]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns.[7][8]
Column Temperature 30 °CProvides reproducible retention times.[7]
Detection UV at 220 nm or 254 nmMany pyrazole derivatives have a UV chromophore.[7] A photodiode array (PDA) detector can provide spectral information for peak identification.

Experimental Protocol: HPLC Method Development for Pyrazole Reaction Monitoring

  • Initial Scouting Run:

    • Prepare a sample of the reaction mixture by diluting it in the mobile phase.

    • Use a generic broad gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes) on a C18 column.[12] This initial run will provide information on the number of components and their approximate retention times.

  • Optimization of Mobile Phase and Gradient:

    • Based on the scouting run, adjust the gradient to improve the resolution of key peaks (starting materials, product, and major impurities).

    • If peak shape is poor, consider adjusting the pH of the aqueous mobile phase or trying a different acid additive.[13]

  • Column Selection:

    • If co-elution persists, screen different column chemistries (e.g., Phenyl-Hexyl, C8) to alter the selectivity of the separation.

  • Method Validation (Abbreviated for in-process monitoring):

    • Ensure the method can reliably separate the starting materials from the product.

    • Check for the appearance of any new peaks that might correspond to intermediates or byproducts.

Visualization: HPLC Workflow for Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute with Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column HPLC Column Autosampler->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Integration Peak Integration Chromatogram->Integration Kinetics Reaction Kinetics Plot Integration->Kinetics NMR_Workflow cluster_setup Reaction Setup cluster_nmr NMR Acquisition cluster_analysis Data Analysis Reactants Reactants in Deuterated Solvent NMRTube Transfer to NMR Tube Reactants->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer Insert Sample & Initiate Reaction Acquisition Acquire 1D Spectra over Time Spectrometer->Acquisition Processing Spectral Processing Acquisition->Processing Time-course Data Integration Signal Integration Processing->Integration Kinetics Kinetic Plotting Integration->Kinetics

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction with 3-iodo-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this electron-deficient heterocyclic substrate. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 3-iodo-1H-pyrazole-4-carbonitrile is showing low to no conversion. What are the most common causes?

A: Low conversion with this specific substrate often points to one of three areas: catalyst activity, reaction conditions, or substrate-specific issues.

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is thoroughly deaerated.[1] The pyrazole nitrogen or the nitrile group might also coordinate to the palladium center, inhibiting catalysis.

  • Suboptimal Base: The pyrazole N-H is acidic and can react with strong bases, potentially leading to side reactions or catalyst inhibition. The choice of base is critical.

  • Insufficient Thermal Energy: While aryl iodides are generally reactive, overcoming the activation energy for this specific coupling might require elevated temperatures.

Q2: I'm observing a significant amount of a side product that appears to be the homocoupled dimer of my alkyne (Glaser coupling). How can I prevent this?

A: Glaser homocoupling is a classic side reaction in Sonogashira couplings, directly promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2] To mitigate this:

  • Strictly Anaerobic Conditions: Rigorously degas your solvent and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Reduce or Eliminate Copper: Consider lowering the CuI loading (e.g., from 5 mol% to 1-2 mol%). For particularly sensitive substrates, a copper-free Sonogashira protocol is often the most effective solution.[1][3]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[2]

Q3: Do I need to protect the N-H group on the pyrazole ring?

A: It is highly recommended. The pyrazole N-H is acidic and can be deprotonated by the amine bases typically used in the reaction. This can lead to several problems: formation of pyrazolate salts that may alter solubility, coordination to the metal catalysts, and potential side reactions. Studies involving similar N-H containing heterocycles, like indazoles, have shown that N-protection is essential for successful coupling.[4] A simple protecting group like Boc (di-tert-butyl dicarbonate) or an ethoxyethyl group can prevent these complications.[5]

Q4: My starting 3-iodo-1H-pyrazole-4-carbonitrile seems to be decomposing under the reaction conditions. What could be the cause?

A: Decomposition often points to overly harsh conditions.

  • Base-Mediated Decomposition: Strong bases, especially at elevated temperatures, can lead to degradation of the electron-deficient pyrazole ring. Consider switching from an amine base like triethylamine to a milder inorganic base such as K₂CO₃ or Cs₂CO₃.[1][4]

  • Thermal Instability: While some heating may be necessary, prolonged exposure to high temperatures (>100 °C) can cause decomposition. Monitor the reaction closely and aim for the lowest effective temperature.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent issues.

Problem 1: Low to No Yield of the Desired Product

If you've addressed the basic points in the FAQ and still face low conversion, a more detailed optimization is required.

Logical Troubleshooting Workflow for Low Conversion

G start Low Yield / No Conversion check_sm Starting Material (SM) Consumed? start->check_sm no_conv No SM Consumption: Catalyst System Failure check_sm->no_conv No low_conv Partial SM Consumption: Suboptimal Conditions or Side Reactions check_sm->low_conv Yes cat_inactive Probable Cause: Inactive Catalyst no_conv->cat_inactive cond_harsh Probable Cause: Decomposition low_conv->cond_harsh side_rxn Probable Cause: Dominant Side Reaction (e.g., Glaser) low_conv->side_rxn sol_cat Solution: 1. Change Ligand (e.g., SPhos, XPhos) 2. Change Pd Precursor (e.g., Pd₂(dba)₃) 3. Ensure Strict Anaerobic Conditions cat_inactive->sol_cat sol_cond Solution: 1. Lower Temperature 2. Screen Milder Bases (K₂CO₃, Cs₂CO₃) 3. Change Solvent (Toluene, Dioxane) cond_harsh->sol_cond sol_side Solution: 1. Use Copper-Free Protocol 2. Slow Alkyne Addition 3. Protect N-H Group side_rxn->sol_side

Caption: A workflow for diagnosing and solving low-yield Sonogashira reactions.

Parameter Optimization Table

The following table outlines key reaction parameters, standard starting points, and logical troubleshooting steps based on mechanistic principles.

ParameterStandard ConditionsTroubleshooting Options & Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%) Pd(PPh₃)₄ (2-5 mol%)If no reaction: Switch to a more active Pd(0) source like Pd₂(dba)₃ with a supporting ligand. Pd(II) precatalysts require in situ reduction, which can sometimes be inefficient.[1]
Ligand PPh₃ (typically part of the precatalyst)If catalyst seems inactive: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[6] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives, offering high stability and activity.[1][4]
Copper Co-catalyst CuI (3-10 mol%)If Glaser coupling is dominant: Reduce CuI to 1-2 mol% or switch to a copper-free protocol . Copper's primary role is to generate the copper acetylide for transmetalation, but it's not always essential and is the main cause of homocoupling.[1][6]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents, often used as solvent)If decomposition or N-H interference is suspected: Switch to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] This avoids deprotonation of the pyrazole N-H and can prevent base-mediated degradation.
Solvent THF, DMF, or neat amine baseIf reaction is sluggish or solubility is an issue: Screen other solvents. A less coordinating solvent like toluene or dioxane can sometimes accelerate the reaction compared to DMF, where strong solvent coordination can inhibit the catalyst.[7] For copper-free protocols, polar aprotic solvents are often effective.
Temperature Room Temperature to 60 °CIf reaction is slow: Gradually increase the temperature in 10-20 °C increments. Monitor carefully for decomposition. The C-I bond is reactive, but stubborn couplings may require heat to drive the catalytic cycle.

Optimized Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. All reagents should be handled under an inert atmosphere (Argon or Nitrogen).

Protocol A: Copper-Cocatalyzed Sonogashira (N-Boc Protected)

This protocol is a good starting point, assuming the pyrazole N-H has been protected with a Boc group.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-iodo-1H-pyrazole-4-carbonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%), and CuI (0.06 equiv, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagents: Under a positive flow of argon, add anhydrous, degassed THF (to make a ~0.2 M solution based on the pyrazole). Add degassed triethylamine (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If no significant conversion is observed by TLC or LC-MS, slowly heat the reaction to 40-50 °C.

  • Monitoring: Track the reaction progress by analyzing aliquots by TLC or LC-MS until the starting iodo-pyrazole is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Copper-Free Sonogashira (For Sensitive Substrates)

This protocol is recommended if Glaser homocoupling is a persistent and significant issue.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add N-Boc-3-iodo-1H-pyrazole-4-carbonitrile (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and a suitable ligand such as P(t-Bu)₃ (0.08 equiv, 8 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagents: Under argon, add anhydrous, degassed DMF (to make a ~0.2 M solution). Add the terminal alkyne (1.5 equiv).

  • Base Addition: Add Cs₂CO₃ (2.5 equiv) as a solid.

  • Reaction: Stir the mixture at 60-80 °C. The higher temperature is often required to facilitate the catalytic cycle in the absence of copper.

  • Monitoring & Workup: Follow steps 6-8 from Protocol A. The workup will be similar, though the filtration may remove more solids due to the inorganic base.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds via two interconnected cycles when a copper co-catalyst is used.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)-C≡CR² L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡C-R² (Product) RedElim->Product R1X R¹-X (Iodo-pyrazole) R1X->OxAdd CuX Cu(I)X Deprotonation Deprotonation (Base) CuX->Deprotonation CuAcetylide Cu(I)-C≡CR² Deprotonation->CuAcetylide CuAcetylide->Transmetal Key Step: Transfers alkyne to Palladium Alkyne H-C≡C-R² (Alkyne) Alkyne->Deprotonation

Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.[6]

References

  • Sonogashira Coupling - An Introduction. Chemistry LibreTexts. [Link]

  • Mechanism of the Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira troubleshooting help needed. Reddit r/Chempros. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Center for Biotechnology Information (PMC). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

Sources

troubleshooting low yield in 3-Iodo-1H-pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CN-I-003
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]

Diagnostic Triage: Where is the Yield Loss?

Before altering chemical parameters, identify the exact stage of failure. Low yield in pyrazole Sandmeyer reactions typically stems from three distinct failure modes: Conversion Failure (Reaction), Stability Failure (Decomposition), or Isolation Failure (Workup).[1][2]

Diagnostic Flowchart

Use this decision tree to pinpoint the root cause.[1]

Yield_Diagnostic Start Start: Low Yield Observed CheckTLC 1. Check Crude Reaction TLC/LCMS (Before Workup) Start->CheckTLC SM_Remains Significant Starting Material (Amine) Remains? CheckTLC->SM_Remains Result? Clean_Conversion Conversion looks clean, but mass is low after isolation? SM_Remains->Clean_Conversion No, spot is new Messy Complex Mixture / Black Tar? SM_Remains->Messy No, many spots Issue_Solubility DIAGNOSIS: Solubility/Acidity Issue Amine did not dissolve or Acid conc. too low for diazotization. SM_Remains->Issue_Solubility Yes Issue_Workup DIAGNOSIS: Isolation Failure Product lost to aqueous layer due to pKa (Acidity). Clean_Conversion->Issue_Workup Yes Issue_Stability DIAGNOSIS: Thermal Instability Diazo intermediate decomposed before Iodide substitution. Messy->Issue_Stability Yes

Figure 1: Diagnostic logic for identifying yield loss in pyrazole synthesis.

Technical Deep Dive: The Sandmeyer Sequence

The synthesis of 3-iodo-1H-pyrazole-4-carbonitrile generally proceeds via the Sandmeyer reaction of 3-amino-1H-pyrazole-4-carbonitrile .[1][2] Unlike phenyl systems, the pyrazole ring presents unique challenges regarding solubility and diazonium stability.

Mechanism & Critical Control Points

The reaction proceeds in two distinct phases.[1][3][4] Failure to separate these phases thermally leads to "tars" (azo-coupling side products).[1][2]

  • Diazotization (The "Cold" Phase):

    • Chemistry: The amine reacts with Nitrosonium ion (

      
      ) generated from 
      
      
      
      .[1]
    • The Trap: Aminopyrazoles are poorly soluble in dilute aqueous acid.[1] If the amine is not fully dissolved or fine-suspended, diazotization is incomplete.[1][2] Furthermore, the pyrazole nitrogen can protonate, deactivating the ring toward the initial nitrosation.

    • Solution: Use concentrated acid or organic co-solvents (AcOH, MeCN) to ensure homogeneity.[1][2]

  • Iodination (The Radical Phase):

    • Chemistry: Potassium Iodide (

      
      ) acts as a reducing agent, converting the diazonium (
      
      
      
      ) to an aryl radical (
      
      
      ), which then abstracts iodine.[1][2]
    • The Trap: Adding

      
       too fast or at too high a temperature causes rapid nitrogen evolution (foaming) and potential "runaway" decomposition to phenols (reaction with water) instead of iodides.[1][2]
      
Visualizing the Pathway

Sandmeyer_Mechanism Amine 3-Amino-4-cyanopyrazole (Starting Material) Diazo Diazonium Salt (Intermediate) Amine->Diazo Diazotization Acid Strong Acid (HCl or H2SO4) Acid->Diazo NaNO2 NaNO2 (< 5°C) NaNO2->Diazo Side_Azo Side Product: Azo Coupling (Tar) Diazo->Side_Azo T > 5°C or Low Acid Radical Pyrazoyl Radical Diazo->Radical SET (Reduction) KI KI (aq) (Slow Addition) KI->Radical Product 3-Iodo-1H-pyrazole- 4-carbonitrile Radical->Product I- Abstraction Side_Phenol Side Product: Hydrolysis (OH) Radical->Side_Phenol H2O Attack

Figure 2: Reaction mechanism highlighting competitive side-reaction pathways.

The "Invisible" Yield Killer: Work-up Acidity[1][2]

This is the most common reason for 0% yield despite a successful reaction.[1]

  • The Science: The 1H-pyrazole proton is acidic.[1] The presence of the electron-withdrawing Nitrile (CN) at C4 and Iodine (I) at C3 significantly increases this acidity.[1][2]

  • Estimated pKa: The pKa of 4-cyanopyrazole is approximately 9-10.[1][2] With the iodine, it may drop to 7.5–8.5 .

  • The Error: If you wash the organic extract with 1M NaOH or Sat.[1] NaHCO3 to remove excess acid, you will deprotonate the pyrazole. The resulting pyrazolate anion is water-soluble and will be discarded with the aqueous waste.[1]

Corrective Action:

  • Adjust the aqueous phase to pH 3–5 before extraction.[1]

  • Use Ethyl Acetate (EtOAc) or THF for extraction (DCM is often poor for polar pyrazoles).[1][2]

Optimized Protocols

Method A: The Robust Aqueous Route (Recommended)

Best for scale-up and general synthesis.[1][2]

Reagents:

  • 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq)[1][2]

  • 
     (1.2 eq)[1][2]
    
  • 
     (1.5 eq)[1][2]
    
  • 
     (Concentrated) or 
    
    
    
    (6M)[1][2]

Protocol:

  • Dissolution: Suspend the amine in water (5 mL/mmol). Add concentrated

    
     (3-4 eq) dropwise.[1][2] Ensure the amine is fully dissolved.[1] If not, gently warm to 40°C then cool back down.
    
  • Diazotization: Cool the solution to 0–5°C (Ice/Salt bath). Add

    
     (dissolved in min. water) dropwise.[1][2] Internal temp must not exceed 5°C.  Stir for 20 mins.
    
    • Check: Solution should become clear/yellowish.[1] If solid remains, reaction is surface-limited.[1][2]

  • Iodination: Dissolve

    
     in water.[1] Add this solution dropwise to the cold diazonium mixture.
    
    • Observation: Evolution of

      
       gas and formation of dark iodine color.[1]
      
  • Reaction: Allow to warm to Room Temp (RT) and stir for 1-2 hours.

  • Quench: Add solid Sodium Thiosulfate (

    
    ) until the dark iodine color fades to yellow/orange.
    
  • Isolation (Critical): Check pH. Adjust to pH 4-5 using saturated Sodium Acetate or careful addition of base.[1][2] Do not go to pH > 7. Extract with EtOAc (3x).[1] Dry over

    
    .[1]
    
Method B: The Non-Aqueous "Rescue" Route

Use this if Method A fails due to solubility issues.[1]

Reagents:

  • 
     (
    
    
    
    ) (1.5 eq)[1][2]
  • 
     (0.5 eq) or 
    
    
    
    (Solvent)[1][2]
  • Solvent: Acetonitrile (MeCN)[1][2][5]

Protocol:

  • Dissolve amine in dry MeCN.[1]

  • Add

    
     (or 
    
    
    
    and catalytic acid like
    
    
    ).[1][2]
  • Add

    
     dropwise at 0°C.[1]
    
  • Warm to RT. This effectively performs "anhydrous Sandmeyer" via in-situ diazotization.[1][2]

Troubleshooting Data & Comparison

VariableCommon MistakeResultCorrective Action
Acid Source Using weak acid (Acetic) onlyIncomplete Diazotization (SM recovery)Use Mineral Acid (

or

) to solubilize amine.[1][2]
Temperature Adding Nitrite > 10°CDecomposition / Tar formationKeep internal temp < 5°C during nitrite addition.[1]
Stirring Magnetic stirring on scaleLocalized hotspots / runaway exothermUse overhead mechanical stirring for >5g scale.[1]
Workup pH Washing with 1M NaOH0% Yield (Product in aqueous waste)Keep aqueous phase acidic (pH 4-6).
Quenching No Thiosulfate washProduct contaminated with

(purple solid)
Wash with

to remove free iodine.[1]

Frequently Asked Questions (FAQ)

Q: My product is a dark solid that won't purify. What is it? A: This is likely "azo tar," formed when the diazonium salt reacts with unreacted amine. This happens if the acid was too dilute (leaving free amine) or the nitrite was added too fast.[1] Purify via column chromatography (Hexane/EtOAc) or recrystallize from Ethanol/Water.[1][2]

Q: Can I use HCl instead of H2SO4? A: Yes, but


 is preferred. In high concentrations, Chloride ions from HCl can compete with Iodide, leading to trace chlorinated by-products (Sandmeyer Chloro-product), though this is less common with Iodide due to its higher nucleophilicity.[1][2]

Q: The NMR shows a mixture of isomers. Why? A: 3-iodo-1H-pyrazole-4-carbonitrile and 5-iodo-1H-pyrazole-4-carbonitrile are tautomers.[1][2] In solution (DMSO/CDCl3), the proton hops between N1 and N2. You will see broadened signals or averaged peaks.[1] This is normal and does not indicate impurity.

Q: Is the product light sensitive? A: Yes, aryl iodides can liberate iodine upon prolonged light exposure. Store in amber vials at 4°C.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc, 2014(vi), 54-71.[1][2] (Detailed protocols for pyrazole iodination and protection strategies).

  • Process for preparing diazonium salts of 3-amino-pyrazole. Patent CA1127634A.[1][2] (Industrial conditions for pyrazole diazotization).

  • Sandmeyer Reaction Mechanism & Troubleshooting. Vedantu / Organic Chemistry Portal. (General mechanism grounding).[1][2]

  • Compounds and Methods for Kinase Inhibition (JAK Inhibitors). WO2010132846.[1] (Contains specific examples of 3-iodo-4-cyanopyrazole intermediates).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-amino-1H-pyrazole-4-carbonitrile (Acute Tox), Sodium Nitrite (Oxidizer/Toxic), and Iodine sources before handling.[1][2]

Sources

Technical Support Center: Navigating Catalyst Deactivation in Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyrazole cross-coupling reactions. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to address the critical issue of catalyst deactivation. Our goal is to empower you with the knowledge to diagnose, prevent, and resolve common challenges encountered during these essential synthetic transformations.

Troubleshooting Guide: From Stalled Reactions to Optimized Yields

This guide provides a systematic approach to identifying and mitigating catalyst deactivation in your pyrazole cross-coupling reactions.

Issue 1: Low or No Conversion of Starting Materials

You've set up your Suzuki-Miyaura or Buchwald-Hartwig reaction with a halo-pyrazole, but the reaction is sluggish or has stalled completely. This is a common and frustrating issue, often pointing directly to a problem with your catalyst's activity.

Possible Cause 1: Catalyst Poisoning by the Pyrazole Substrate

The lone pair of electrons on the pyrazole nitrogen, particularly the N-H proton of an unprotected pyrazole, can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.[1][2]

Troubleshooting Steps:

  • N-H Protection: The most direct solution is to protect the N-H group of your pyrazole starting material. Common protecting groups like trityl (Tr) can be employed.[3] However, this adds extra steps to your synthesis.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyrazole nitrogen to the palladium center.[4] Consider using Buchwald-type ligands such as SPhos or XPhos, which have proven effective in couplings involving nitrogen-rich heterocycles.[5]

  • Base Selection: The base can influence the deprotonation of the pyrazole N-H. A strong base might exacerbate the formation of pyrazolate anions that can act as bridging ligands, leading to inactive palladium species.[6] Experiment with milder inorganic bases like Cs₂CO₃ or K₃PO₄.[4][7]

Possible Cause 2: Formation of Palladium Black

The appearance of a black precipitate in your reaction flask is a tell-tale sign of palladium black formation. This indicates that the active Pd(0) species has aggregated and precipitated out of solution, rendering it catalytically inactive.

Troubleshooting Steps:

  • Degassing: Ensure your solvents and reaction mixture are thoroughly degassed. Oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[8]

  • Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation. Ensure you are using the correct stoichiometry of ligand to palladium precursor.

  • Solvent Choice: The solvent can impact the stability of the catalytic species. While common solvents like toluene and dioxane are often used, for some polar pyrazole substrates, a more coordinating solvent might be necessary to maintain catalyst solubility.[4]

Possible Cause 3: Ligand Degradation

Phosphine-based ligands, while highly effective, can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to a loss of catalyst stability.

Troubleshooting Steps:

  • Use of Pre-catalysts: Employing air-stable palladium pre-catalysts can circumvent issues with the in-situ formation of the active catalyst and potential ligand degradation during this process.[7]

  • Inert Atmosphere: Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent the oxidation of phosphine ligands.[4]

Frequently Asked Questions (FAQs)

Q1: My reaction starts well but then stops before completion. What does this indicate?

A1: This is a classic symptom of gradual catalyst deactivation. Initially, the catalyst is active and promotes the reaction. However, over time, factors like slow poisoning by the pyrazole substrate or product, gradual ligand degradation, or the slow precipitation of palladium black reduce the concentration of the active catalyst, causing the reaction to stall.

Q2: I am using a 4-iodopyrazole, and I'm seeing dehalogenation of my starting material. What is causing this?

A2: Dehalogenation is a common side reaction in cross-coupling reactions. In the case of iodopyrazoles, they can be more prone to this side reaction compared to their bromo or chloro counterparts.[9] This can be influenced by the reaction conditions, including the choice of base and the presence of any reducing agents.

Q3: Is it better to use a 4-bromo or 4-chloropyrazole instead of a 4-iodopyrazole?

A3: While 4-iodopyrazoles are generally more reactive, they can also be more susceptible to side reactions like dehalogenation.[9] 4-Bromopyrazoles often offer a good balance of reactivity and stability. 4-Chloropyrazoles are typically less reactive and require more active catalyst systems but can be more cost-effective and less prone to certain side reactions.

Q4: Can the product of the reaction also inhibit the catalyst?

A4: Yes, product inhibition is a possibility. If your coupled pyrazole product still contains a coordinating nitrogen atom, it can compete with the starting materials for binding to the palladium center, slowing down the catalytic turnover.

Q5: How can I determine the optimal ligand for my specific pyrazole cross-coupling reaction?

A5: A ligand screening is often the most effective approach. Set up a series of small-scale reactions with different classes of ligands (e.g., bulky monophosphines, bidentate phosphines, N-heterocyclic carbenes) to identify the one that provides the best yield and reaction profile for your specific substrates.

Experimental Protocols & Data

Protocol 1: General Procedure for a Small-Scale Ligand Screening in a Suzuki-Miyaura Coupling of a 4-Halopyrazole

This protocol is designed to help you identify the most effective ligand for your reaction, a crucial step in preventing catalyst deactivation.

Materials:

  • 4-Halopyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Inert atmosphere (argon or nitrogen)

  • Reaction vials with stir bars

Procedure:

  • To a reaction vial under an inert atmosphere, add the 4-halopyrazole, arylboronic acid, and base.

  • In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vial.

  • Seal the vial and heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Compare the conversion to the desired product across the different ligands tested.

Table 1: Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling
Halogen (X)General ReactivityCommon IssuesRecommended Catalyst Systems
Iodo (I)HighDehalogenation side reactions[9]Standard Pd/phosphine systems
Bromo (Br)Moderate to HighGenerally a good balanceRobust Pd/phosphine systems (e.g., with Buchwald ligands)
Chloro (Cl)LowRequires more active catalystsHighly active Pd/NHC or specialized phosphine ligand systems

Visualizing Deactivation Pathways and Troubleshooting

Diagram 1: Common Catalyst Deactivation Pathways in Pyrazole Cross-Coupling

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Pyrazole Coordination Pyrazole Coordination Active Pd(0) Catalyst->Pyrazole Coordination N-H Pyrazole Binding Palladium Black Palladium Black Active Pd(0) Catalyst->Palladium Black Aggregation Ligand Degradation Ligand Degradation Active Pd(0) Catalyst->Ligand Degradation Oxidation/Decomposition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst

Caption: Key pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Low Conversion

Start Low or No Conversion Check_Pd_Black Observe Palladium Black? Start->Check_Pd_Black Degas Improve Degassing Increase Ligand Ratio Check_Pd_Black->Degas Yes Check_Pyrazole Using N-H Pyrazole? Check_Pd_Black->Check_Pyrazole No Success Improved Yield Degas->Success Protect_N Protect N-H Group Check_Pyrazole->Protect_N Yes Ligand_Screen Perform Ligand Screen (Bulky, e--rich) Check_Pyrazole->Ligand_Screen No Protect_N->Ligand_Screen Base_Solvent Optimize Base and Solvent Ligand_Screen->Base_Solvent Base_Solvent->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. PubMed, 2016. [Link]

  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. PMC, n.d. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC, 2020. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. DSpace@MIT, n.d. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate, 2015. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI, n.d. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing, n.d. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate, 2022. [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate, n.d. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, n.d. [Link]

  • Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. PMC, 2023. [Link]

  • Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst. ResearchGate, 2017. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC, 2025. [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI, n.d. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate, n.d. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, n.d. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI, n.d. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC, n.d. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT, n.d. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC, n.d. [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate, 2013. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI, n.d. [Link]

  • palladium coupling catalyst activation. YouTube, 2020. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, n.d. [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI, n.d. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC, n.d. [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal, n.d. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed, 2017. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, n.d. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing, 2015. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI, 2024. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed, 2024. [Link]

  • Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. Sci-Hub, n.d. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate, n.d. [Link]

Sources

preventing homocoupling in Sonogashira reactions of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling (Glaser/Hay Side-Reactions)

Introduction: The "Pyrazole Problem" in Cross-Coupling

Welcome to the technical support center. If you are reading this, you are likely observing the formation of a symmetrical diyne (homocoupling product) instead of your desired pyrazole-alkyne cross-coupling product.

Working with pyrazoles in Sonogashira coupling presents a unique "double-edged" kinetic challenge that exacerbates homocoupling:

  • Catalyst Poisoning: The

    
     nitrogens in the pyrazole ring (especially if unprotected) can coordinate to the Palladium (Pd) center. This "poisoning" slows down the rate-determining step (transmetallation), leaving the reactive Copper-acetylide species in solution for longer periods.
    
  • The Time-Exposure Factor: The longer the Cu-acetylide sits waiting to transmetallate to the sluggish Pd-center, the higher the statistical probability it will encounter a trace oxidant (

    
    ) and dimerize (Glaser coupling).
    

This guide moves beyond generic advice to address this specific kinetic imbalance.

Module 1: The Mechanic (Understanding the Failure Mode)

To fix the problem, we must visualize the competition between the productive cycle and the destructive side-reaction.

The Kinetic Fork

In a standard Sonogashira, the Copper-acetylide has two paths. Path A is the desired cross-coupling. Path B is the homocoupling.[1][2] Pyrazoles inadvertently block Path A, forcing flux toward Path B.

SonogashiraMechanism Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide (Reactive Intermediate) Alkyne->CuAcetylide + Base, CuI Product Desired Product (Aryl-Alkyne) CuAcetylide->Product Transmetallation (Fast) Diyne Homocoupling Product (Glaser/Hay) CuAcetylide->Diyne Oxidative Dimerization PdCycle Pd(II)-Ar Complex (Cross-Coupling Cycle) PdCycle->Product O2 Trace Oxygen (O2) O2->Diyne Pyrazole Pyrazole Substrate (N-Coordination) Pyrazole->PdCycle Poisoning/Slowing

Figure 1: The Kinetic Fork. Pyrazole coordination (grey) slows the productive Transmetallation (green), allowing Oxygen (red) to hijack the Cu-Acetylide for Homocoupling.

Module 2: Troubleshooting Guide (Q&A)
Q1: I am using standard conditions (Pd(PPh3)4 / CuI / Et3N). Why is homocoupling still dominant?

A: Standard conditions rely on the reaction being fast enough to outcompete oxidation. With pyrazoles, the reaction is inherently slower.

  • The Fix: You must switch to a "Copper-Free" protocol or a "Slow-Addition" protocol.[3] If you cannot remove Copper, you must use a bulky ligand (like XPhos) on the Palladium to prevent the pyrazole nitrogen from binding to the metal center.

Q2: Is my degassing method sufficient?

A: If you are merely sparging (bubbling gas) for 5 minutes, no .

  • The Standard: For pyrazoles, use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 30 minutes.

  • The Check: If the reaction mixture turns green/blue (indicating Cu(II) formation) rapidly, you have an oxygen leak.

Q3: Should I protect the pyrazole nitrogen?

A: Yes.

  • Why: Free NH-pyrazoles are acidic and can interfere with the base. More importantly, the free nitrogen is a potent ligand for Pd.

  • Recommendation: Protect with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) to add steric bulk and remove acidity. This restores the reaction kinetics, favoring cross-coupling over homocoupling.

Q4: What is the "Nuclear Option" if nothing works?

A: Switch to a Copper-Free Sonogashira .

  • Logic: No Copper = No Glaser Coupling.

  • Trade-off: Copper-free reactions are slower and require more active Pd catalysts (see Protocol B below).

Module 3: Experimental Protocols
Decision Matrix: Which Protocol?
ConditionProtocol A (Optimized Standard)Protocol B (Copper-Free)
Primary Risk Kinetics (Speed)Reactivity
Best For Protected Pyrazoles, Aryl IodidesUnprotected Pyrazoles, Aryl Bromides
Homocoupling Risk Low (if degassed well)Zero (Mechanistically impossible)
Catalyst Cost Low (Pd(PPh3)2Cl2)High (Pd-XPhos G3 or similar)
Protocol A: The "Slow Addition" Method (Copper-Catalyzed)

Use this if you must use Copper (e.g., for unreactive aryl chlorides).

  • Setup: Flame-dry a Schlenk flask. Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).

  • Solvent: Add degassed THF/Et3N (1:1).

  • Substrate: Add the Pyrazole-Halide (1.0 equiv).

  • The Trick (Syringe Pump): Dissolve the Alkyne (1.2 equiv) in degassed THF. Add this solution via syringe pump over 2–4 hours at 60°C.

    • Why: This keeps the concentration of Cu-acetylide low at any given moment, statistically favoring reaction with Pd over dimerization.

Protocol B: The "Copper-Free" Method (Recommended)

The gold standard for preventing homocoupling in heterocyclic chemistry.

  • Catalyst Selection: Use Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR a precatalyst like XPhos Pd G3 .

    • Note: XPhos is bulky and electron-rich, preventing pyrazole coordination and accelerating oxidative addition.

  • Base: Use an inorganic base, Cs2CO3 (2.0 equiv), instead of an amine.

    • Why: Amines can promote Hay coupling (a variant of Glaser).[2] Carbonates do not.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Combine Aryl-Pyrazole halide, Alkyne (1.1 equiv), Base, and Catalyst in a vial.

    • Seal and purge with Argon.

    • Heat to 80°C.

    • Result: Zero homocoupling observed because the mechanism requires Cu for dimerization.

Module 4: Diagnostic Workflow

Use this flowchart to diagnose your specific failure mode during the experiment.

TroubleshootingFlow Start Start: Reaction Analysis CheckProduct Is Product Forming? Start->CheckProduct CheckDiyne Is Homocoupling (Diyne) Major Byproduct? CheckProduct->CheckDiyne Yes, but low yield Sol3 Solution: Catalyst Poisoning. Switch to Protocol B (Cu-Free) with XPhos Ligand. CheckProduct->Sol3 No reaction CheckColor Check Color: Did it turn Green/Blue? CheckDiyne->CheckColor Yes CheckDiyne->Sol3 No (Other side reactions) Sol1 Solution: Oxygen Leak. Use Freeze-Pump-Thaw. CheckColor->Sol1 Yes (Oxidation) Sol2 Solution: Kinetic Mismatch. Use Syringe Pump Addition. CheckColor->Sol2 No (Just Homocoupling)

Figure 2: Troubleshooting Logic Flow. Follow the path based on your TLC/LCMS observations.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[5] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][6][7] Organic Letters, 5(11), 1841–1844. Link

  • Plenio, H. (2008). The Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry.[1] Angewandte Chemie International Edition, 47(37), 6954–6956. Link

Sources

identifying byproducts in 3-Iodo-1H-pyrazole-4-carbonitrile reactions by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Byproduct Identification & Troubleshooting Ticket ID: PYR-I-CN-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Analytical Landscape

3-Iodo-1H-pyrazole-4-carbonitrile is a high-value scaffold in kinase inhibitor discovery.[1] Its structural duality—an acidic N-H proton and a reactive C-I bond—makes it versatile but prone to specific side reactions.[1]

When analyzing reaction mixtures via LC-MS, you are likely looking for downstream coupling products (e.g., from Suzuki or alkylation reactions).[1] However, the unique isotopic signature of iodine and the tautomeric nature of the pyrazole ring often lead to misinterpretation of mass spectra. This guide provides a self-validating workflow to identify these invisible yield-killers.

Module 1: The Pre-Analysis Checklist (System Suitability)

Before injecting your reaction mixture, verify your LC-MS method can detect the specific chemical signatures of this scaffold.[1]

The "Invisible Halogen" Check

Unlike Chlorine (


) or Bromine (

), Iodine (

) is monoisotopic
.[1]
  • The Trap: Users often look for an "isotope pattern" to confirm the presence of the halogen. You will not see an M+2 peak for iodine.[1]

  • The Solution: Rely on the Mass Defect .[2] Iodine has a significant negative mass defect.[1][3]

    • Protonated Parent [M+H]+: ~219.93 Da.[1]

    • Note: If your accurate mass is significantly lower than the nominal mass (e.g., closer to .93 than .00), it confirms the presence of Iodine.[1]

Ionization Polarity Strategy
  • Positive Mode (ESI+): Preferred for alkylated products.[1]

  • Negative Mode (ESI-): Mandatory for the unreacted starting material (3-Iodo-1H-pyrazole-4-carbonitrile).[1] The acidic N-H proton (

    
    ) ionizes poorly in positive mode but flies well in negative mode as 
    
    
    
    .

Module 2: Troubleshooting Reaction Outcomes

Use this guide when your LC-MS data shows unexpected masses or retention times.

Scenario A: "I see a peak with the correct mass, but it's splitting or has a shoulder."

Diagnosis: Regioisomerism (N1 vs. N2 Alkylation).[1] Context: If you performed an N-alkylation (e.g., with an alkyl halide), the electrophile can attack either nitrogen.[1]

  • Mechanism: The pyrazole anion is an ambident nucleophile. Sterics and thermodynamics dictate the ratio, but mixtures are common.[1]

  • LC-MS Signature: Isobaric peaks (Identical

    
    ).
    
  • Differentiation:

    • N1-Isomer: Generally more thermodynamically stable and often elutes later on reverse-phase (C18) columns due to lower polarity compared to the N2 isomer, though this depends on the specific alkyl group.[1]

    • N2-Isomer: Often the kinetic product; may elute earlier.

  • Action: Do not rely on MS alone. You must optimize the gradient (flatten the %B ramp) to achieve baseline separation.

Scenario B: "My product mass is roughly 126 Da lower than expected."

Diagnosis: Protodeiodination (Loss of Iodine).[1] Context: Common in Palladium-catalyzed cross-couplings (Suzuki/Sonogashira).[1]

  • Mechanism: Oxidative addition of Pd into the C-I bond is reversible. If the cycle is interrupted or a hydride source is present, the Iodine is replaced by a Hydrogen.

  • Mass Shift:

    
     (Loss of I, Gain of H).[1]
    
  • LC-MS Signature: Look for the "Des-iodo" byproduct.[1]

    • Starting Material: ~220 Da.[1]

    • Byproduct: ~94 Da (1H-pyrazole-4-carbonitrile).[1] Note: This small molecule may elute in the solvent front (void volume).

Scenario C: "I see a +18 Da mass shift relative to my starting material or product."

Diagnosis: Nitrile Hydrolysis.[1] Context: Occurs under strongly basic conditions (e.g., high molarity NaOH/KOH used in coupling) or acidic workups.[1]

  • Mechanism: The nitrile (-CN) at position 4 hydrolyzes to a primary amide (-CONH2).

  • Mass Shift:

    
     (
    
    
    
    ).
  • LC-MS Signature:

    • Parent: 220 Da.[1]

    • Byproduct: 238 Da.[1]

    • Retention: The amide is significantly more polar than the nitrile and will elute earlier on C18.

Module 3: Visualization & Logic Flows

Workflow 1: The LC-MS Decision Tree

Use this logic flow to categorize undefined peaks in your chromatogram.

ByproductIdentification Start Undefined Peak in LC-MS CheckMass Check Mass Difference (Δm) relative to Parent Start->CheckMass Isobaric Δm = 0 (Same Mass) CheckMass->Isobaric Minus126 Δm ≈ -126 Da CheckMass->Minus126 Plus18 Δm = +18 Da CheckMass->Plus18 PlusOther Other Δm CheckMass->PlusOther Regio Suspect N-Alkylation Regioisomer (N1 vs N2) Isobaric->Regio Check RT Deiodo Suspect Protodeiodination (Pd-catalyzed side reaction) Minus126->Deiodo Check Pd use Hydrolysis Suspect Nitrile Hydrolysis (CN → CONH2) Plus18->Hydrolysis Check pH Adduct Check Adducts: +22 (Na), +39 (K), +41 (ACN) PlusOther->Adduct

Figure 1: Decision tree for categorizing unknown peaks based on mass shift relative to 3-Iodo-1H-pyrazole-4-carbonitrile.

Workflow 2: Chemical Pathways of Byproducts

Understanding how these byproducts form helps you prevent them.[1]

ReactionPathways SM 3-Iodo-1H-pyrazole- 4-carbonitrile (MW ~219) N_Alk N-Alkylation (R-X, Base) SM->N_Alk Pd_Coup Pd-Coupling (Suzuki/Sonogashira) SM->Pd_Coup Hydrolysis_Cond Strong Base/Acid (Hydrolysis) SM->Hydrolysis_Cond N1 N1-Alkyl Product (Desired) N_Alk->N1 N2 N2-Alkyl Isomer (Byproduct, Δm=0) N_Alk->N2 Regio-error DesIodo Des-iodo Pyrazole (Byproduct, -126 Da) Pd_Coup->DesIodo Reductive Elim. Amide Pyrazolo-Amide (Byproduct, +18 Da) Hydrolysis_Cond->Amide +H2O

Figure 2: Mechanistic origin of common byproducts. Solid lines indicate desired pathways; dashed lines indicate side reactions.

Module 4: Quantitative Data Summary

Use this table to quickly reference expected mass shifts.

Byproduct TypeModificationMass Shift (Δm)Polarity Shift (RT)Cause
Protodeiodination

-125.9 Da Elutes Earlier (More Polar)Pd-cycle interruption; Hydride source present.[1]
Nitrile Hydrolysis

+18.0 Da Elutes Earlier (Significant)High pH; Extended reaction time in water.[1]
N-Regioisomer None (Isomer)0.0 Da Variable (Often close to product)Ambident nucleophile; Steric lack of control.
Homocoupling Dimerization~2x Mass - 2I Elutes Later (Very Non-polar)Oxidative coupling of starting material.[1]

Module 5: FAQ

Q: Why can't I see the starting material in my standard LC-MS run? A: If you are running in acidic mobile phase (Formic acid/Water/Acetonitrile) and Positive Mode, the electron-deficient pyrazole ring combined with the electron-withdrawing nitrile and iodine groups makes the N-H proton very hard to protonate further. Switch to Negative Mode (ESI-) to detect the deprotonated species


.

Q: I suspect I have the N2-isomer. How do I confirm without NMR? A: While NMR is definitive (NOE experiments), you can infer it via UV-Vis.[1] The conjugation length changes slightly between N1 and N2 isomers. Compare the UV


 of the two peaks. Additionally, rescreen the sample using a column with different selectivity (e.g., Phenyl-Hexyl or C18 with Methanol instead of ACN) to see if the resolution improves.

Q: Is the iodine stable under LC-MS conditions? A: Generally, yes. However, if you see a high background of


 (m/z 126.[1]9) in negative mode, it may indicate thermal degradation in the source, though this is rare for aryl iodides compared to aliphatic iodides.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[1][4][5]

    • Source: The Journal of Organic Chemistry (2024).
    • URL:[Link]

  • Deiodination in Cross-Couplings

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
    • Source: Arkivoc (2016).[1]

    • URL:[Link]

  • Nitrile Hydrolysis Conditions

    • Title: Hydration of Nitriles to Primary Amides.[1][6]

    • Source: Organic Syntheses (2024).[1][7]

    • URL:[Link]

  • Mass Defect of Iodine

    • Title: Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants.[1]

    • Source: Analytical Chemistry (2017).[1][3]

    • URL:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 12, 2026

Executive Summary

The poor solubility of pyrazole starting materials—particularly


-unsubstituted (

)-pyrazoles—is a frequent bottleneck in medicinal chemistry and process development.[1] This issue stems primarily from high crystal lattice energy driven by extensive intermolecular hydrogen bonding (N-H···N).

This guide moves beyond basic "add more solvent" approaches. It provides a root-cause analysis and engineering controls to disrupt these lattice forces, enabling efficient dissolution in organic media for functionalization (e.g.,


-alkylation, Suzuki coupling).[1]

Module 1: The Core Mechanism

Q: Why are my pyrazole starting materials so difficult to dissolve in common organic solvents like DCM or Toluene?

A: The insolubility is thermodynamic, not just kinetic.[1]


-pyrazoles possess a unique dual nature: the N1-proton is a hydrogen bond donor, while the N2-nitrogen is an acceptor.[1] In the solid state, this allows them to form linear or cyclic oligomers (catemers) linked by strong intermolecular hydrogen bonds.

The Consequence: To dissolve the material, the solvent must provide enough energy to break these H-bonds and overcome the


-

stacking interactions.[2] Non-polar solvents (DCM, Toluene, Hexanes) lack the polarity to disrupt this lattice.
  • Key Insight: Solubility is not just about "liking" the solvent; it is about lattice disruption .[1] You must use a solvent (or technique) that competes for these H-bonds.[1]

Module 2: Solvent System Engineering

Q: What solvent systems do you recommend for -alkylation or arylation reactions?

A: Avoid pure non-polar solvents. Use a "Disruptor System" approach.

1. Polar Aprotic Solvents (The Gold Standard)

For nucleophilic substitutions (


, 

), dipolar aprotic solvents are superior because they solvate the cation (counter-ion) well but leave the pyrazolate anion "naked" and highly reactive.
  • Recommendation: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or NMP (N-methyl-2-pyrrolidone).[1]

  • Why: These solvents are excellent H-bond acceptors.[1] They physically "rip" the proton away from the pyrazole network, breaking the lattice.

2. The "Green" Alternative: Alcohol Co-solvents

If you must use a less polar solvent (e.g., for workup or specific couplings), use a "spike" of alcohol.

  • Protocol: Add 5–10% Methanol or Ethanol to your DCM or Ethyl Acetate.[1]

  • Mechanism: The alcohol acts as a "bridge," donating H-bonds to the pyrazole N2 and accepting from N1, effectively solubilizing the monomers.[1]

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Pyrazole Solubility Issue ReactionType Identify Reaction Type Start->ReactionType Nucleophilic Nucleophilic Substitution (N-Alkylation/Arylation) ReactionType->Nucleophilic Coupling Transition Metal Coupling (Suzuki/Buchwald) ReactionType->Coupling Workup Extraction / Workup ReactionType->Workup Dipolar Use Dipolar Aprotic: DMF, DMSO, NMP Nucleophilic->Dipolar PolarProtic Use Polar/Aq Mixtures: 1,4-Dioxane/H2O or DMF/H2O Coupling->PolarProtic Cosolvent Use Co-solvent System: DCM + 5-10% MeOH Workup->Cosolvent PH_Adjust pH Adjustment: Acidify (pH < 2) or Basify (pH > 12) Workup->PH_Adjust For aqueous partitioning Heat Apply Heat (50-80°C) to break Lattice Dipolar->Heat If still insoluble

Caption: Decision matrix for selecting the optimal solvent system based on the intended chemical transformation.

Module 3: Chemical Workarounds (Advanced)

Q: My starting material is insoluble even in DMF. How can I modify it?

A: If physical dissolution fails, use Transient Chemical Modification .[1]

1. In-Situ Protection (The "Masking" Strategy)

Temporarily mask the N-H proton to eliminate H-bonding capability.[1]

  • Technique: React the pyrazole with Boc-anhydride (

    
    )  or SEM-chloride .[1]
    
  • Outcome: The resulting

    
    -Boc pyrazole is highly lipophilic and will dissolve easily in DCM, Toluene, or Hexanes.[1]
    
  • Benefit: The Boc group is electron-withdrawing, which can also direct regioselectivity in C-H functionalization steps before being removed with mild acid (TFA/HCl).[1]

2. Lipophilic Salt Formation

Standard HCl salts often make pyrazoles more water-soluble but less soluble in organics.[1] To dissolve a pyrazole in an organic layer (e.g., for a flow chemistry setup), form a Lipophilic Salt .

  • Counter-ions: Docusate (dioctyl sulfosuccinate), Tosylate, or Stearate.

  • Mechanism: The bulky, greasy counter-ion forces the salt into the organic phase (Ion-Pairing).

Module 4: Troubleshooting Specific Workflows

Scenario A: Precipitation during N-Alkylation

Issue: "I add my alkyl halide to the pyrazole in DMF/Base, and everything crashes out." Diagnosis: You likely formed the pyrazole anion (salt) which might be less soluble than the neutral starting material in that specific concentration, or you generated inorganic salts (KBr/NaCl) that precipitated. Fix:

  • Sonication: Sonicate the reaction mixture for 5–10 mins after base addition to break up aggregates.

  • Phase Transfer Catalysis (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the pyrazolate anion in less polar media by exchanging the inorganic cation (Na+/K+) for the lipophilic ammonium cation (

    
    ).
    
Scenario B: "Gummy" Crude during Workup

Issue: "During extraction, my product forms a gummy insoluble layer between water and Ethyl Acetate." Fix: The "Salting Out" trick works in reverse here.

  • Add a small amount of Methanol to the organic layer.[1]

  • Filter the biphasic mixture through a pad of Celite to remove fine amorphous precipitates.[1]

  • Switch to DCM/iPrOH (3:1) as the extraction solvent.[1]

Experimental Protocols

Protocol 1: Cosolvent Screening for Solubility Optimization

Use this when defining a solvent system for a new pyrazole derivative.[1]

Materials: 10 mg Pyrazole Sample, HPLC Vials, Syringes, Solvents (DCM, MeOH, THF, Toluene).

  • Baseline: Place 2 mg of pyrazole into 4 separate vials.

  • Addition: Add 200 µL of the primary solvent (e.g., DCM) to Vial 1. Observe (likely insoluble).

  • Titration: To Vial 1, add Methanol in 10 µL increments, vortexing after each addition.

  • Endpoint: Record the volume of MeOH required to achieve a clear solution.

  • Calculation: Determine the % MeOH (v/v).

    • Target: If <10% MeOH is needed, this system is viable for chromatography and workup.[1]

    • Fail: If >20% MeOH is needed, switch to a polar aprotic system (DMF/DMSO).[1]

Protocol 2: Synthesis of Lipophilic Pyrazolium Salts (for Organic Solubility)

Adapted for solubilizing pyrazoles in non-polar media.

  • Dissolution: Dissolve 1.0 eq of Pyrazole in a minimum amount of MeOH.

  • Acid Addition: Add 1.0 eq of p-Toluenesulfonic acid monohydrate (pTsOH) or Docusate Sodium (dissolved in MeOH).

  • Equilibration: Stir at room temperature for 30 minutes.

  • Isolation: Evaporate the MeOH to dryness.

  • Re-dissolution: The resulting solid (Pyrazolium Tosylate) is now significantly more soluble in DCM or Chloroform than the neutral parent, allowing for homogeneous reactions in non-polar media.[1]

Visualizing the Lattice Disruption

LatticeDisruption cluster_0 Insoluble State (Crystal Lattice) cluster_1 Solubilized State (Disrupted) N1 Py-NH N2 Py-N: N1->N2 H-Bond (Strong) N2->N1 H-Bond (Network) Solvent Polar Solvent (DMSO/MeOH) Py_Free Free Pyrazole Monomer Solvent->Py_Free Solvation Shell Breaks H-Bonds Action Apply Heat / Polar Disruptor cluster_1 cluster_1 Action->cluster_1 cluster_0 cluster_0 cluster_0->Action

Caption: Mechanism of solubility improvement: Breaking intermolecular H-bonds via solvation energy.[1]

References

  • Solubility of Things. (n.d.). Solubility of 1H-pyrazole (C3H4N2). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org.[1][3][4] Chem. Retrieved from [Link][1]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

  • Drug Development & Delivery. (2019). Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures to Remove Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you effectively remove residual palladium from your reaction mixtures and active pharmaceutical ingredients (APIs), ensuring product purity, safety, and regulatory compliance.

Introduction: The Critical Need for Palladium Removal

Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are indispensable tools in modern organic synthesis.[1][2] However, their use necessitates a robust strategy for removing the catalyst post-reaction. Residual palladium in an API is not just a process impurity; it is a potential safety risk.[3][4]

Global regulatory bodies, through the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities, have established strict limits on the amount of palladium permissible in a final drug product.[5][6][7] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[8] Meeting this stringent requirement is non-negotiable and mandates a well-designed, validated, and often multi-step purification strategy.[8][9] This guide will walk you through selecting and optimizing the right method for your specific chemical system.

Part 1: Diagnostic & Method Selection Workflow

The choice of a palladium removal technique is highly dependent on the specific reaction conditions, the nature of the palladium species, and the properties of your product.[10] A common mistake is to apply a generic workup without first diagnosing the problem. The workflow below provides a logical decision-making process to guide your selection.

G cluster_methods Primary Removal Options start Post-Reaction Mixture (Contains Pd Residues) observe Initial Observation: Is the mixture homogeneous or does it contain black solids? start->observe hetero Heterogeneous (Black Solids Present) observe->hetero Solids Present homo Homogeneous (Clear, Colored Solution) observe->homo No Solids filtration Step 1: Bulk Filtration Filter through Celite® or a 0.45 µm PTFE filter. hetero->filtration check1 Analyze Filtrate: Is Pd Level < Target? filtration->check1 select_method Select Primary Removal Method Based on API/Solvent Properties check1->select_method No pass Process Complete Meets Specification check1->pass Yes homo->select_method scavenger Adsorption: Metal Scavengers or Activated Carbon select_method->scavenger High Selectivity Needed extraction Extraction: Aqueous wash with chelating agent (e.g., N-Ac-Cys) select_method->extraction API is Stable to Aqueous Wash crystallization Crystallization: Often a final polishing step. May require seeding. select_method->crystallization High Purity API Obtained check2 Analyze Product: Is Pd Level < Target? scavenger->check2 extraction->check2 crystallization->check2 check2->pass Yes fail Troubleshoot or Combine Methods (e.g., Filtration -> Scavenger) check2->fail No fail->select_method

Caption: Decision workflow for selecting a palladium removal strategy.

Part 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Section 2.1: Filtration Issues

Q1: After my reaction, I filtered the mixture through a Celite® pad, but the filtrate is still gray/black and my product is contaminated. What went wrong?

This is a common issue and typically points to two possibilities:

  • Colloidal Palladium: The palladium has formed fine, colloidal particles that are too small to be trapped by standard filtration media.[11] Simple filtration is most effective for larger, agglomerated particles of heterogeneous catalysts like Pd/C.[8][12]

  • Soluble Palladium Species: Your palladium catalyst or its residues are soluble in the reaction solvent. Filtration will not remove dissolved species.[13]

Solutions & Troubleshooting Steps:

  • Use a Finer Filter: Switch from Celite® or standard filter paper to a finer, membrane filter (e.g., 0.45 µm or 0.2 µm PTFE).[13]

  • Induce Aggregation: Before filtration, try adding a small amount of an anti-solvent to encourage the colloidal palladium to crash out, making it easier to filter.

  • Adsorbent Polish: Treat the filtrate with an adsorbent like activated carbon or silica gel to bind the fine particles, then re-filter.[14]

  • Switch Methods: If the palladium is soluble, filtration alone is insufficient. You must move to a method designed for soluble species, such as scavengers or extraction.[13][14]

Section 2.2: Metal Scavenger In-depth Guide & Troubleshooting

Palladium scavengers are solid-supported materials, typically functionalized silica or polymers, that selectively bind to metal species.[15] They are highly effective but require proper selection and optimization.

Q2: There are many scavengers available (thiol, amine, TMT). How do I choose the right one?

The choice depends primarily on the oxidation state of the palladium and the solvent system.

  • For Pd(II) Species: Thiol-based scavengers (e.g., 3-mercaptopropyl functionalized silica) are generally the most effective due to the high affinity of sulfur for soft metals like palladium.[10]

  • For Pd(0) Species: While thiols can be effective, scavengers containing thiourea or amine functionalities may also show high efficacy.

  • Broad Spectrum: Triazine-based scavengers, such as trimercaptotriazine (TMT), are effective for a wide range of metals and oxidation states and are a popular choice for initial screening.[10][16]

Expert Tip: The most reliable method is to perform a small-scale scavenger screen. Test 3-4 different types of scavengers with your crude product to empirically determine the most efficient one for your specific system.

Q3: I used a recommended scavenger, but my palladium levels are still too high. What can I do?

Poor scavenger performance is usually due to suboptimal conditions, not a failure of the scavenger itself.

Troubleshooting Checklist:

  • Insufficient Equivalents: Are you using enough scavenger? A typical starting point is 5-10 weight equivalents of scavenger relative to the mass of palladium, not the mass of the original catalyst complex. For stubborn cases, up to 16 equivalents may be needed.[17]

  • Inadequate Time/Temperature: Scavenging is a chemical reaction (chemisorption) and requires time.[10] Ensure you are stirring for a sufficient period (4-24 hours). Gently heating the mixture (e.g., to 40-50 °C) can often dramatically increase the rate and efficiency of scavenging.[8]

  • Poor Mixing: The scavenger is a solid. Ensure vigorous stirring to maintain a well-mixed slurry and maximize the surface contact between the scavenger and the solution.

  • Competitive Binding: Your product or other components in the mixture (e.g., phosphine ligands, amines) may have a high affinity for palladium themselves, competing with the scavenger.[1] In this case, increasing the scavenger loading or temperature is necessary to shift the equilibrium.

Q4: My yield is low after using a scavenger. Is the scavenger adsorbing my product?

Yes, this is a possibility, especially with highly functionalized or polar products.

Solutions & Troubleshooting Steps:

  • Use a More Selective Scavenger: Some scavengers are designed for higher selectivity. For example, microporous polystyrene-bound TMT (MP-TMT) has been shown to remove over 90% of palladium while leaving over 95% of the desired product in solution.[10]

  • Optimize Loading: Use the minimum amount of scavenger required to meet your palladium specification. Overloading the system increases the risk of non-specific product binding.

  • Thorough Washing: After filtering off the scavenger, wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product. Combine the washes with your main filtrate.

  • Consider a Flow Setup: For larger scales, passing the solution through a packed cartridge of scavenger can minimize contact time and reduce the potential for product loss compared to a batch slurry method.[17]

Section 2.3: Activated Carbon Treatment - Pros, Cons & Troubleshooting

Activated carbon is a cost-effective and powerful adsorbent for palladium removal.[18][19] It works by physisorption, where the palladium is trapped within its highly porous structure.[10]

Q5: When should I choose activated carbon over a specialized scavenger?

  • Cost-Effectiveness: For large-scale processes, activated carbon is significantly cheaper than functionalized silica or polymer scavengers.[10][19]

  • Broad Applicability: Carbon is effective for a wide range of palladium species (both Pd(0) and Pd(II)) and can simultaneously remove color and other organic impurities.[18][19]

  • High Capacity: Certain grades of activated carbon have a very high capacity for palladium.[20]

However, the primary drawback is a lack of selectivity.

Q6: I used activated carbon and my palladium levels are low, but my product yield is terrible. What happened?

This is the most common problem with activated carbon. Its indiscriminate nature means it can adsorb your API, especially if the product is large, planar, or aromatic.[10]

Solutions & Troubleshooting Steps:

  • Reduce Carbon Loading: The most common error is using too much carbon. Start with a low loading (e.g., 0.1-0.2 weight equivalents relative to your product) and increase only if necessary.[10][14]

  • Optimize Contact Time: Longer is not always better. An 18-hour stir might be effective for palladium removal but could also lead to significant product loss.[10] Try shorter times (e.g., 2-4 hours) and analyze both palladium levels and product concentration in solution.

  • Solvent Choice: Perform the carbon treatment in a solvent where your product is highly soluble. This minimizes the driving force for its adsorption onto the carbon surface.

  • Use a Binary System: A highly effective, cost-saving approach is to combine a small amount of a liquid chelating agent (like 1,2-ethanedithiol) with a solid adsorbent like silica gel or a reduced amount of activated carbon.[10] The chelator binds the palladium, and the resulting complex is then readily adsorbed by the solid support, improving efficiency and selectivity.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: General Workflow for Solid-Supported Scavenger Treatment

This protocol outlines a typical batch process for using a solid-supported scavenger like Si-Thiol or MP-TMT.

G start Start: Crude Product Solution (Post-reaction, pre-purification) add_scav 1. Add Scavenger (5-10 wt. equiv. vs. Pd metal) to the solution in a reaction vessel. start->add_scav stir 2. Stir Slurry Stir vigorously at RT - 50 °C for 4-24 hours. add_scav->stir monitor 3. Monitor (Optional) Take a small aliquot, filter, and analyze for residual Pd (ICP-MS). stir->monitor filter 4. Filter Mixture Filter the slurry through a pad of Celite® to remove the scavenger. monitor->filter wash 5. Wash Scavenger Cake Wash the filter cake with fresh solvent to recover any adsorbed product. filter->wash combine 6. Combine Filtrates Combine the initial filtrate and the washes. wash->combine end End: Purified Solution Ready for concentration and further workup. combine->end

Caption: Step-by-step workflow for a batch scavenger process.

Self-Validating Checkpoint: Before proceeding to concentration, a sample of the combined filtrate should be submitted for quantitative palladium analysis (e.g., by ICP-MS).[21] The result validates the success of the procedure and ensures the batch meets the required specification before final workup steps.

Protocol 2: Activated Carbon Treatment
  • Setup: Charge your vessel with the crude product solution.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) at 0.2 weight equivalents relative to the crude product mass.[10][14]

  • Stirring: Agitate the suspension at a moderately elevated temperature (e.g., 45 °C) for a predetermined optimal time (e.g., 4-18 hours).[10][14]

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to completely remove all carbon fines.

  • Washing: Wash the filter cake thoroughly with the reaction solvent to maximize product recovery.

  • Analysis: Combine the filtrates and analyze for both palladium content and product concentration to confirm both purity and yield.

Part 4: Data Summary Tables

Table 1: Comparison of Common Palladium Removal Techniques

MethodMechanismProsConsBest For
Filtration (Celite®) Physical SeparationSimple, fast, inexpensive.[11]Only removes heterogeneous/insoluble Pd.[13]First-pass removal of Pd/C or agglomerated catalyst.[8]
Metal Scavengers ChemisorptionHigh selectivity, high efficiency, broad applicability.[1][10]Higher cost, requires optimization (time, temp, loading).[9]Removing soluble Pd to low ppm levels in high-value APIs.[16][22]
Activated Carbon PhysisorptionVery low cost, high capacity, removes other impurities.[10][19]Poor selectivity, can lead to significant product loss.[10]Large-scale processes where cost is critical and product loss is manageable.
Aqueous Extraction Chelation & PartitioningCost-effective, can be highly efficient with the right chelator.Requires product stability in biphasic systems, can generate significant solvent waste.[10]Products that are stable to aqueous workups and when the Pd-chelate complex has high water solubility.
Crystallization PrecipitationCan deliver extremely high purity product.Palladium can sometimes co-crystallize or concentrate in the product.[9]A final "polishing" step after another method has removed the bulk of the palladium.[10]

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH). [Link]

  • Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Pharmaffiliates. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical I. Organic Process Research & Development. [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Sci-Hub. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF. ResearchGate. [Link]

  • Preparation of carbon supported palladium catalysts.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Preparation and Characterization of Palladium Catalysts. CSU ePress. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). [Link]

  • Synthesis of Supported Palladium Catalysts. DSpace. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. [Link]

  • Preparation of palladium nanoparticles on alumina surface by chemical co-precipitation method and catalytic applications | Request PDF. ResearchGate. [Link]

  • Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid.
  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF. ResearchGate. [Link]

  • Your trick to remove residual palladium : r/Chempros. Reddit. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Extraction of Palladium from Acidic Chloride Media into Emulsion Liquid Membranes using LIX 984N-C. ResearchGate. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. ResearchGate. [Link]

  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. MDPI. [Link]

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Technical Support Center: Optimizing Reaction Time and Temperature for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction time and temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can achieve your desired outcomes with confidence and scientific rigor.

Navigating the Complexities of Pyrazole Functionalization

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. However, achieving optimal reaction outcomes is often a delicate balance of multiple parameters, with reaction time and temperature being among the most critical. Seemingly minor adjustments to these conditions can profoundly impact yield, purity, and, most notably, regioselectivity. This guide will provide a systematic approach to troubleshooting and optimizing these crucial variables.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when optimizing time and temperature for pyrazole functionalization?

A1: The primary challenges revolve around achieving high yields and controlling regioselectivity, particularly with unsymmetrically substituted pyrazoles. Undesirable outcomes often include low conversion rates, the formation of complex product mixtures that are difficult to separate, and in some cases, decomposition of starting materials or products.

Q2: How do reaction time and temperature influence the N1/N2 regioselectivity in pyrazole alkylation?

A2: Temperature and reaction time are key factors in what is known as kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms fastest (the kinetic product) will be the major isomer. This is because the reaction proceeds via the lowest energy transition state.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the initially formed products to equilibrate to the most stable isomer (the thermodynamic product), regardless of which was formed faster.

Therefore, systematically varying the temperature can allow for the selective formation of either the kinetic or thermodynamic regioisomer.

Q3: I'm observing a mixture of N-alkylated regioisomers. How can I improve the selectivity by adjusting the temperature?

A3: To improve regioselectivity, a systematic temperature screen is recommended. Start with a low temperature (e.g., 0 °C or room temperature) and incrementally increase it. Monitor the reaction at each temperature point to determine the optimal conditions for the formation of your desired isomer. It's also crucial to consider that other factors like steric hindrance on the pyrazole ring, the bulkiness of the alkylating agent, solvent polarity, and the choice of base play a significant role in directing the alkylation to a specific nitrogen atom.

Q4: Can microwave-assisted synthesis help in optimizing reaction time and temperature?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for rapidly optimizing reaction conditions. It allows for precise temperature control and can dramatically reduce reaction times from hours to minutes. This high-speed synthesis enables the rapid screening of different temperatures to find the optimal conditions for yield and selectivity. Furthermore, microwave heating can sometimes lead to different product distributions compared to conventional heating, potentially favoring the desired isomer.

Troubleshooting Guide: Low Yield and Incomplete Reactions

Low product yield is one of the most common frustrations in synthetic chemistry. The following section provides a structured approach to diagnosing and resolving this issue.

Problem: My pyrazole functionalization reaction is resulting in a low yield or is not going to completion.

Below is a decision tree to guide you through the troubleshooting process:

Troubleshooting_Low_Yield start Low Yield / Incomplete Reaction check_reagents Are all reagents pure and anhydrous? start->check_reagents check_base Is the base strong enough to deprotonate the pyrazole? check_reagents->check_base Yes solution1 Purify reagents and use anhydrous solvents. check_reagents->solution1 No optimize_temp Have you optimized the reaction temperature? check_base->optimize_temp Yes solution2 Screen stronger bases (e.g., NaH, KHMDS). check_base->solution2 No optimize_time Is the reaction time sufficient? optimize_temp->optimize_time Yes solution3 Perform a temperature screen (e.g., RT, 50°C, 80°C, reflux). Consider microwave synthesis for rapid optimization. optimize_temp->solution3 No monitor_reaction Are you monitoring the reaction progress? optimize_time->monitor_reaction Yes solution4 Increase reaction time and monitor by TLC or LC-MS until starting material is consumed. optimize_time->solution4 No side_reactions Are there signs of side reactions or decomposition? monitor_reaction->side_reactions Yes solution5 Use TLC, GC-MS, or LC-MS to track starting material consumption and product formation. monitor_reaction->solution5 No solution6 Lower the temperature, shorten the reaction time, or use a less reactive electrophile. Check for over-alkylation to pyrazolium salts. side_reactions->solution6 Yes

Caption: A logical workflow for troubleshooting low pyrazole yield.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Base-Mediated Pyrazole N-Alkylation

This protocol provides a framework for systematically evaluating the effect of temperature on the yield and regioselectivity of a pyrazole N-alkylation reaction.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Alkylating agent (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Reaction vials/flasks

  • Stirring plate and stir bars

  • Temperature-controlled heating block or oil bath

  • TLC plates, developing chamber, and UV lamp

  • LC-MS or GC-MS for accurate product ratio determination

Procedure:

  • Reaction Setup: In separate, dry reaction vials, add the pyrazole (1.0 eq) and the base (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration.

  • Temperature Equilibration: Place the vials in heating blocks or oil baths set to the desired screening temperatures (e.g., 25°C, 50°C, 80°C, 100°C). Allow the mixtures to stir for 15-30 minutes to reach thermal equilibrium.

  • Initiation: Add the alkylating agent (1.1 eq) to each vial.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate to monitor the consumption of the starting material and the formation of products.

  • Analysis: Once the reaction is deemed complete (or has reached a steady state), quench the reactions and work up as appropriate. Analyze the crude product mixture by LC-MS or GC-MS to determine the conversion and the ratio of regioisomers.

  • Optimization: Based on the results, select the temperature that provides the best balance of yield and selectivity for the desired isomer. Further optimization of reaction time at this temperature can then be performed.

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

Microwave synthesis can significantly accelerate the optimization process.

Materials:

  • Microwave synthesis vials and caps

  • Microwave reactor

  • Reagents and solvents as described in Protocol 1

Procedure:

  • Vial Preparation: In a microwave vial, combine the pyrazole (1.0 eq), base (1.2 eq), alkylating agent (1.1 eq), and solvent.

  • Microwave Parameters: Seal the vial and place it in the microwave reactor. Set the desired temperature (e.g., 80°C, 100°C, 120°C, 150°C) and a short initial reaction time (e.g., 5-10 minutes).

  • Execution: Run the reaction under the programmed conditions.

  • Analysis and Iteration: After the initial run, cool the vial, take an aliquot for analysis (TLC or LC-MS), and assess the outcome. Based on the results, adjust the temperature and/or time for subsequent experiments. This iterative process allows for the rapid identification of optimal conditions.

Data Presentation: The Impact of Temperature and Time

The following tables illustrate hypothetical data from an optimization study to provide a clear comparison of how reaction conditions can influence the outcome.

Table 1: Effect of Temperature on the N-Alkylation of 3-Phenylpyrazole with Ethyl Iodide

EntryTemperature (°C)Time (h)Conversion (%)N1-isomer:N2-isomer Ratio
12524453:1
25012852.5:1
3804>952:1
41002>951.5:1

Data is illustrative and will vary depending on the specific substrates and conditions.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

MethodTemperature (°C)TimeYield (%)Reference
Conventional752 hours73-90
Microwave605 minutes91-98

This data highlights the significant reduction in reaction time and potential for improved yields with microwave-assisted synthesis.

Visualizing Optimization Strategies

The following diagram illustrates a general workflow for optimizing reaction time and temperature in pyrazole functionalization.

Validation & Comparative

Definitive Structural Validation of 3-Iodo-1H-pyrazole-4-carbonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. 3-Iodo-1H-pyrazole-4-carbonitrile is a valuable heterocyclic building block in the synthesis of bioactive molecules, particularly as an intermediate for creating more complex substituted pyrazoles through cross-coupling reactions.[1][2] Its precise molecular architecture dictates its reactivity and downstream applications. This guide provides an in-depth comparison of analytical methodologies for the structural validation of 3-iodo-1H-pyrazole-4-carbonitrile, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

The Imperative for Unambiguous Structure Determination

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[3] The introduction of an iodine atom at the 3-position and a carbonitrile at the 4-position creates a versatile intermediate. However, the synthesis of substituted pyrazoles can sometimes lead to mixtures of regioisomers.[2] An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, definitive validation of the intended structure is paramount.

X-Ray Crystallography: The Gold Standard for 3D Structural Elucidation

Single-crystal X-ray crystallography provides direct, unambiguous, and highly accurate three-dimensional structural information of a molecule in the solid state.[4] It is the primary method for determining the absolute configuration and detailed geometric parameters of a compound.[4][5] The process, from crystal growth to final structure refinement, is a self-validating system that, when successful, leaves no room for structural ambiguity.

Experimental Workflow: A Case Study with a Closely Related Analog

The initial and often most challenging step is growing single crystals of sufficient quality. For a small molecule like 3-iodo-1H-pyrazole-4-carbonitrile, this would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Techniques such as vapor diffusion or cooling crystallization may also be employed. The goal is to encourage slow, ordered growth, which is essential for a well-defined diffraction pattern. In the case of 4-iodo-1H-pyrazole, suitable crystals were obtained through sublimation.[6]

A suitable single crystal is mounted on a diffractometer. To minimize thermal motion of the atoms and improve the quality of the diffraction data, data is typically collected at low temperatures (e.g., 172 K).[6] The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to place the atoms of the molecule. The structural model is then refined against the experimental data, a process that optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[7]

Interpreting the Crystallographic Data

The final output of a successful crystallographic study is a set of precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data provides an exact 3D model of the molecule. For 3-iodo-1H-pyrazole-4-carbonitrile, this would definitively confirm the positions of the iodine and carbonitrile substituents on the pyrazole ring.

Below is a table summarizing the kind of crystallographic data that would be obtained, using the published data for 4-iodo-1H-pyrazole as a template.[6]

Parameter4-iodo-1H-pyrazole (Example Data)Expected for 3-iodo-1H-pyrazole-4-carbonitrile
Chemical FormulaC₃H₃IN₂C₄H₂IN₃
Formula Weight193.97218.98
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/nTo be determined
a (Å)8.6318(4)To be determined
b (Å)5.5898(3)To be determined
c (Å)10.7490(5)To be determined
β (°)111.458(2)To be determined
Volume (ų)482.72(4)To be determined
Z4To be determined
R-factor (R1)0.0235< 0.05 for a good quality structure

This table illustrates the type of data generated from a single-crystal X-ray diffraction experiment. The values for 3-iodo-1H-pyrazole-4-carbonitrile would be determined experimentally.

Visualizing the X-Ray Crystallography Workflow

XRay_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified 3-Iodo-1H-pyrazole-4-carbonitrile Crystallization Single Crystal Growth (e.g., Slow Evaporation, Sublimation) Purified_Compound->Crystallization Dissolution Mounting Crystal Mounting Crystallization->Mounting Select suitable crystal Data_Collection X-ray Diffraction Data Collection (Low Temperature) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Process diffraction data Refinement Structure Refinement Structure_Solution->Refinement Build initial model Validation Final Structural Model Refinement->Validation Finalize & Validate

Caption: Experimental workflow for single-crystal X-ray crystallography.

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography is the definitive method, it is not always feasible if suitable crystals cannot be grown. In such cases, or as a complementary approach, a combination of other powerful analytical techniques is employed.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides information about the chemical environment of each atom and their connectivity.

  • ¹H NMR: Would show the chemical shifts and coupling constants of the pyrazole ring protons, providing clues to their relative positions.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments. The carbon attached to the iodine would be significantly shifted.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are 2-3 bonds away. This would be crucial for definitively linking the pyrazole protons to the correct carbon atoms of the ring and the carbonitrile carbon, thus confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[11]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule (C₄H₂IN₃). This confirms that the correct atoms are present in the molecule.

  • Tandem MS (MS/MS): By fragmenting the molecule and analyzing the masses of the fragments, one can deduce structural information and connectivity.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 3-iodo-1H-pyrazole-4-carbonitrile, a strong, sharp absorption band characteristic of the nitrile (C≡N) group would be expected around 2220-2260 cm⁻¹. The N-H stretch of the pyrazole ring would also be observable.[6]

Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
X-Ray Crystallography Precise 3D structure, bond lengths, bond angles, absolute configuration.[4]Unambiguous and definitive.[4]Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environments, relative stereochemistry.[9]Provides detailed structural information in solution. Does not require crystallization.Can be complex to interpret for some molecules. Does not provide absolute configuration.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[11]High sensitivity, requires very small amounts of sample.Provides limited information on stereochemistry and connectivity of isomers.
IR Spectroscopy Presence of functional groups.[6]Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Logical Flow for Method Selection

Caption: Decision-making process for structural validation.

Conclusion

The definitive structural validation of 3-iodo-1H-pyrazole-4-carbonitrile, a key synthetic intermediate, relies on the judicious application of modern analytical techniques. Single-crystal X-ray crystallography stands as the unequivocal gold standard, providing a complete and unambiguous three-dimensional structure.[4][12] In the absence of suitable crystals, a combination of NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy provides a powerful and self-validating system for structural elucidation.[9][10] For researchers in drug discovery and development, a thorough and multi-faceted approach to structural validation is not merely good practice; it is an essential component of scientific integrity and the foundation for successful innovation.

References

  • Vertex AI Search. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH.
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • Biosynce. (n.d.). 3-Iodo-1H-pyrazole-4-carbonitrile CAS 827316-44-9.
  • Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures.
  • ResearchGate. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • PubMed. (n.d.). Protein Structure Analysis and Validation with X-Ray Crystallography.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Sunway Pharm Ltd. (n.d.). 3-Iodo-1H-pyrazole-4-carbonitrile - CAS:827316-44-9.
  • Chromatography Online. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
  • PubChem. (n.d.). 1H-Pyrazole-4-carbonitrile.
  • NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
  • ResearchGate. (n.d.). Crystal structure of pyrazole 3g.
  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide.
  • ResearchGate. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.

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A Comparative Guide to Purity Assessment of Synthesized 3-Iodo-1H-pyrazole-4-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[1] The functionalization of the pyrazole ring allows for the fine-tuning of pharmacological properties, and the introduction of an iodine atom, as in 3-Iodo-1H-pyrazole-4-carbonitrile, opens up a gateway for further molecular elaboration through cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[2][3]

The purity of such a pivotal building block is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective drug candidates. Impurities, even in trace amounts, can lead to the formation of unintended side products, reduced yields in subsequent synthetic steps, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for assessing the purity of 3-Iodo-1H-pyrazole-4-carbonitrile is indispensable for researchers, scientists, and drug development professionals.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 3-Iodo-1H-pyrazole-4-carbonitrile. We will delve into the rationale behind the selection of different HPLC methodologies, provide detailed experimental protocols, and discuss the interpretation of results, empowering you to ensure the integrity of your synthetic intermediates.

Understanding the Synthetic Landscape: A Prelude to Impurity Profiling

A thorough understanding of the synthetic route to 3-Iodo-1H-pyrazole-4-carbonitrile is paramount for predicting potential impurities. A common and logical pathway involves a two-step process: the synthesis of the precursor, 3-amino-1H-pyrazole-4-carbonitrile, followed by a Sandmeyer-type iodination reaction.

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile can be achieved through various methods, often involving the condensation of a dicarbonyl compound with hydrazine or its derivatives.[4][5][6] The subsequent conversion of the 3-amino group to an iodo group is typically accomplished via diazotization followed by treatment with an iodide salt, a classic Sandmeyer reaction.[7]

This synthetic sequence can introduce a range of potential impurities, including:

  • Unreacted 3-amino-1H-pyrazole-4-carbonitrile: Incomplete Sandmeyer reaction.

  • 3-Hydroxy-1H-pyrazole-4-carbonitrile: A common side product from the reaction of the diazonium salt with water.

  • Residual starting materials and reagents from the synthesis of the amino precursor.

  • Isomeric impurities: Depending on the initial pyrazole synthesis, regioisomers could be present.

  • Products of over-iodination or side reactions with the iodinating agent.

A well-designed HPLC method must be capable of separating the target compound from all these potential impurities.

Comparative HPLC Methodologies for Purity Assessment

The choice of an HPLC method is dictated by the physicochemical properties of the analyte and the desired outcome of the analysis. For the purity assessment of 3-Iodo-1H-pyrazole-4-carbonitrile, two primary approaches are considered: a robust and widely applicable Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and a more information-rich High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for impurity identification.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) - The Workhorse for Purity Determination

RP-HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and compatibility with a wide range of compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is the go-to choice for the separation of moderately polar heterocyclic compounds like pyrazoles. The long alkyl chains provide sufficient hydrophobicity to retain the analyte and its potential impurities, allowing for effective separation.

  • Mobile Phase: A gradient elution using a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the aqueous phase is crucial for several reasons:

    • Improved Peak Shape: Pyrazoles contain basic nitrogen atoms that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. The acidic modifier protonates these silanols, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

    • Consistent Retention: Maintaining a consistent pH ensures that the ionization state of the analyte and any ionizable impurities remains constant, leading to reproducible retention times.

  • Detection: UV detection is a simple, robust, and widely available method. The pyrazole ring and the carbonitrile group are chromophores that absorb UV light, allowing for sensitive detection. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, which is invaluable for peak purity assessment and can aid in the tentative identification of impurities.

Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) - Unveiling Impurity Identities

While RP-HPLC-UV is excellent for quantifying purity, it provides limited information about the identity of unknown impurity peaks. This is where the power of mass spectrometry comes into play. By coupling an HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting compounds, providing crucial information for their structural elucidation.

Causality behind Experimental Choices:

  • Ionization Source: An electrospray ionization (ESI) source is the most common and suitable choice for analyzing moderately polar compounds like pyrazoles. It is a soft ionization technique that typically produces protonated molecules ([M+H]+), minimizing fragmentation and providing a clear molecular weight of the analyte and its impurities.

  • Mass Analyzer: A quadrupole mass analyzer is a robust and cost-effective option for routine purity analysis and impurity identification. For more demanding applications requiring high mass accuracy and resolution, a time-of-flight (TOF) or Orbitrap mass analyzer can be employed.

  • Mobile Phase Compatibility: The mobile phase used for HPLC-MS must be volatile. Therefore, non-volatile buffers like phosphate are replaced with volatile alternatives such as formic acid or ammonium formate.

Experimental Protocols and Data Presentation

Detailed Step-by-Step Methodology for RP-HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 3-Iodo-1H-pyrazole-4-carbonitrile.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended ConditionAlternative Condition
HPLC System Agilent 1260 Infinity II or equivalentWaters Alliance e2695 or equivalent
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BIsocratic elution with an optimized ratio of A and B can be used for simpler impurity profiles.
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Injection Volume 10 µL5 µL
Detection UV at 254 nm (or PDA detection from 200-400 nm)UV at 220 nm

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak (3-Iodo-1H-pyrazole-4-carbonitrile) relative to the total area of all peaks.

  • The purity is reported as the area percentage of the main peak.

Data Presentation: A Comparative Overview of HPLC Methods
FeatureRP-HPLC-UVHPLC-MS
Primary Application Quantitative purity assessmentImpurity identification and structural elucidation
Detector UV/Vis or PDAMass Spectrometer (e.g., Quadrupole, TOF)
Information Provided Retention time, peak area, UV spectrum (with PDA)Retention time, mass-to-charge ratio (m/z)
Sensitivity Good (ng to µg range)Excellent (pg to ng range)
Mobile Phase Buffer Phosphoric acid, TFAFormic acid, Ammonium formate (volatile)
Cost & Complexity Lower cost, less complexHigher cost, more complex
Validation Well-established validation protocols (ICH guidelines)Requires specialized validation for quantitative MS

Visualizing the Workflow: From Synthesis to Purity Assessment

The following diagram illustrates the logical workflow for the synthesis and purity assessment of 3-Iodo-1H-pyrazole-4-carbonitrile.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Start Starting Materials Synthesis_Amino Synthesis of 3-amino-1H-pyrazole-4-carbonitrile Start->Synthesis_Amino Sandmeyer Sandmeyer Iodination Synthesis_Amino->Sandmeyer Crude_Product Crude 3-Iodo-1H-pyrazole-4-carbonitrile Sandmeyer->Crude_Product Sample_Prep Sample Preparation Crude_Product->Sample_Prep HPLC_UV RP-HPLC-UV Analysis Sample_Prep->HPLC_UV HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS Purity_Report Purity (%) Report HPLC_UV->Purity_Report Final_Decision Final Decision on Batch Purity_Report->Final_Decision Meets Specification Impurity_ID Impurity Identification HPLC_MS->Impurity_ID Impurity_ID->Final_Decision Characterize Impurities

Caption: Workflow for the synthesis and purity assessment of 3-Iodo-1H-pyrazole-4-carbonitrile.

Interpreting the Results: A Guide to Troubleshooting

A typical chromatogram from the RP-HPLC-UV analysis of a high-purity sample of 3-Iodo-1H-pyrazole-4-carbonitrile will show a major peak corresponding to the product and potentially some minor peaks representing impurities. The retention time of the main peak should be consistent across multiple injections.

Troubleshooting Common Issues:

  • Peak Tailing: This is often caused by secondary interactions with the stationary phase. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5). If the problem persists, consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column).

  • Poor Resolution: If the main peak is not well-separated from impurity peaks, the chromatographic conditions need to be optimized. This can involve adjusting the gradient profile (making it shallower), changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different selectivity.

  • Ghost Peaks: These are extraneous peaks that appear in the chromatogram. They can be caused by contaminants in the mobile phase, sample diluent, or the HPLC system itself. Running a blank injection (injecting only the diluent) can help identify the source of these peaks.

Visualizing Potential Side Reactions and Impurity Formation

The following diagram illustrates the potential side reactions that can occur during the Sandmeyer iodination of 3-amino-1H-pyrazole-4-carbonitrile, leading to the formation of impurities.

Impurity_Formation Amino_Precursor 3-amino-1H-pyrazole-4-carbonitrile Diazonium_Salt Diazonium Salt Intermediate Amino_Precursor->Diazonium_Salt Diazotization (NaNO2, H+) Unreacted_Precursor Unreacted Precursor (Impurity) Amino_Precursor->Unreacted_Precursor Incomplete Reaction Target_Product 3-Iodo-1H-pyrazole-4-carbonitrile (Target) Diazonium_Salt->Target_Product Iodination (KI) Hydroxy_Impurity 3-Hydroxy-1H-pyrazole-4-carbonitrile (Impurity) Diazonium_Salt->Hydroxy_Impurity Hydrolysis (H2O)

Caption: Potential impurity formation during the Sandmeyer iodination.

Conclusion: Ensuring the Integrity of Your Research

The purity of synthetic intermediates is a critical parameter that can significantly impact the success of a drug discovery program. The comparative HPLC methods outlined in this guide provide a robust framework for the purity assessment of 3-Iodo-1H-pyrazole-4-carbonitrile. The RP-HPLC-UV method serves as a reliable workhorse for routine purity determination, while HPLC-MS offers the necessary analytical power for the identification of unknown impurities.

By understanding the underlying principles of these techniques, carefully selecting experimental parameters, and correctly interpreting the results, researchers can ensure the quality and integrity of their synthetic building blocks, ultimately contributing to the development of safe and effective new medicines. The validation of the chosen analytical method according to ICH guidelines is a crucial final step to guarantee the reliability and reproducibility of the purity assessment.

References

  • Biosynce. (n.d.). 3-Iodo-1H-pyrazole-4-carbonitrile CAS 827316-44-9. Retrieved from [Link]

  • El-Shahat, M. F., El-Sayed, M. A., & Abdel-Hafez, S. H. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6836–6848. [Link]

  • Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 16, 280-290. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(52), 33069-33087. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Archiv der Pharmazie, 353(10), 2000112. [Link]

  • SIELC Technologies. (2018). 1H-Pyrazole-4-carbonitrile, 3-amino-. Retrieved from [Link]

  • Stankevič, M., & Malinauskas, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

Sources

comparative analysis of copper-free vs copper-cocatalyzed Sonogashira reactions

[1][2][3]

Executive Summary

The Core Trade-off: The choice between classic Copper-Cocatalyzed (Type A) and Copper-Free (Type B) Sonogashira coupling is a strategic decision between reaction kinetics and chemoselectivity .

  • Type A (Classic): Offers rapid kinetics at room temperature for a broad substrate scope but suffers from the "Copper Trap"—the oxidative homocoupling of alkynes (Glaser coupling) and obligate trace metal remediation.

  • Type B (Cu-Free): Prioritizes product purity and eliminates homocoupling. It historically required elevated temperatures (>60°C), but modern bulky phosphine ligands (e.g., XPhos, substituted biphenyls) now enable milder conditions, making this the preferred route for late-stage pharmaceutical functionalization.

Mechanistic Divergence & The "Copper Trap"

To control the outcome, one must understand the cycle. The fundamental difference lies in how the acetylide is activated for transmetallation.

The Classic Mechanism (The Copper Cycle)

In the standard protocol, CuI reacts with the terminal alkyne and a base to form a Copper(I)-acetylide. This species is highly nucleophilic and transmetallates rapidly to the Palladium(II) center.

  • Risk: In the presence of even trace oxidants (O2), Cu-acetylides undergo dimerization (Glaser/Hay coupling), consuming the starting material and generating impurities often inseparable by crystallization.

The Copper-Free Mechanism (The Deprotonation Cycle)

Without copper, the alkyne must react directly with the Pd(II) center. The consensus mechanism (supported by Buchwald and Soheili) involves:

  • Coordination: The alkyne coordinates to the Pd(II) species (after oxidative addition).

  • Deprotonation: The base removes the acetylenic proton after coordination, forming the Pd-acetylide complex.

  • Ligand Role: Bulky, electron-rich ligands (e.g., Buchwald ligands) are critical here to stabilize the Pd(II) intermediate and facilitate this energetically demanding deprotonation step.[1]

Visualization: Mechanistic Pathways & Side Reactions

Sonogashira_PathwaysStartStart: Aryl Halide + AlkyneOxAddOxidative Addition(L-Pd-Ar-X)Start->OxAddCu_CycleCu(I) Cycle(Formation of Cu-Acetylide)Start->Cu_Cycle+ CuI/BaseTransMetTransmetallation(Fast)OxAdd->TransMetClassic (+CuI)CoordinationAlkyne Coordination(Pd-Alkyne Complex)OxAdd->CoordinationCu-Free (+Ligand)Cu_Cycle->TransMetCu-AcetylideGlaserSIDE REACTION:Glaser Homocoupling(Diyne Impurity)Cu_Cycle->Glaser+ O2 (Trace)ProductProduct:Disubstituted AlkyneTransMet->ProductDeprotonationBase-MediatedDeprotonationCoordination->DeprotonationDeprotonation->Product

Figure 1: Comparative mechanistic flow. Note the red pathway indicating the Glaser side-reaction exclusive to the Copper-catalyzed system.

Performance Comparison Data

The following data aggregates performance metrics from standard pharmaceutical screening conditions (e.g., coupling of 4-bromoanisole with phenylacetylene).

MetricClassic (Pd/Cu)Copper-Free (Pd/Ligand)
Catalyst System Pd(PPh3)2Cl2 (2-5%) + CuI (1-5%)Pd(OAc)2 (1-2%) + XPhos (2-4%)
Base Et3N or DEA (Liquid/Solvent)Cs2CO3 or K3PO4 (Solid, Inorganic)
Temperature 25°C (Room Temp)60°C - 80°C (Typical) / RT (Specialized)
Reaction Time 1 - 4 Hours4 - 12 Hours
Yield (Isolated) 85 - 95%88 - 98%
Homocoupling (Glaser) 5 - 12% (if not strictly anaerobic)< 0.5% (Not observed)
Trace Metal Cleanup Difficult (Requires Cu & Pd scavengers)Moderate (Pd removal only)
Substrate Scope Excellent for simple substratesSuperior for base-sensitive / complex scaffolds

Experimental Protocols

Protocol A: Classic Sonogashira (High Throughput / Low Cost)

Best for: Early-stage discovery chemistry where speed is prioritized over trace purity.

  • Charge: To a flame-dried Schlenk flask, add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%).

  • Solvent: Add anhydrous THF (degassed).

  • Substrates: Add Aryl Halide (1.0 equiv) and Alkyne (1.2 equiv).

  • Base: Add Et3N (2.0 equiv) dropwise.

  • Reaction: Stir at 25°C under Argon balloon. Reaction typically turns dark brown/black.

  • Workup: Filter through Celite to remove Cu salts. Wash with NH4Cl(aq) to chelate residual Cu (blue aqueous layer).

Protocol B: Copper-Free Sonogashira (High Purity / Pharma Grade)

Best for: Process chemistry, GMP synthesis, and substrates prone to oxidative dimerization.

  • Catalyst Prep: In a glovebox or under Ar flow, charge Pd(CH3CN)2Cl2 (1 mol%) and XPhos (3 mol%).

    • Note: The ligand:metal ratio of 3:1 is crucial to stabilize the Pd(0) species in the absence of Cu.

  • Base: Add dried Cs2CO3 (2.5 equiv).

  • Solvent: Add degassed Acetonitrile or Toluene.

  • Substrates: Add Aryl Halide (1.0 equiv) and Alkyne (1.1 equiv).

  • Reaction: Heat to 65°C for 6–12 hours.

  • Validation: Monitor by HPLC. Look for absence of the "dimer" peak (homocoupling product), which usually elutes later than the product on reverse-phase columns.

Decision Matrix: When to Switch?

Use this logic flow to select the appropriate methodology for your specific campaign.

Decision_TreeQuestion1Is the Alkyne Expensive orHard to Synthesize?Question2Is the Product forGMP / Late Stage?Question1->Question2NoResult_CuFreeUSE COPPER-FREE(High Purity, No Dimer)Question1->Result_CuFreeYes (Avoid Dimerization)Question3Does the substrate containbase-sensitive moieties?Question2->Question3NoQuestion2->Result_CuFreeYes (Avoid Metal Residue)Result_ClassicUSE CLASSIC (Pd/Cu)(Fast, Cheap, RT)Question3->Result_ClassicNoQuestion3->Result_CuFreeYes (Use Weak Base/Carbonate)

Figure 2: Strategic decision tree for selecting reaction conditions.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[3] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes at Room Temperature.[1] Organic Letters, 5(22), 4191-4194. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[2] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Gazvoda, M., Virant, M., Pinter, B., & Košmrlj, J. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium–palladium transmetallation. Nature Communications, 9, 4814. Link

A Comparative Guide to the Synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile: A Modern Perspective on a Valuable Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's In-Depth Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate.

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 3-Iodo-1H-pyrazole-4-carbonitrile stands out as a particularly valuable intermediate. The presence of both an iodine atom and a nitrile group on the pyrazole ring provides two orthogonal handles for further chemical modifications, making it a versatile building block in the synthesis of complex pharmaceutical agents and agrochemicals. This guide provides a comparative analysis of a traditional and a novel, greener synthetic approach to this important molecule, offering researchers the data and insights necessary to make informed decisions in their synthetic endeavors.

The Traditional Pathway: A Multi-Step Approach via Sandmeyer Reaction

A classic and well-established method for introducing a halogen, such as iodine, onto a heteroaromatic ring is the Sandmeyer reaction. This multi-step sequence begins with a pyrazole core already bearing an amino group at the desired position, which is then converted to the iodo-derivative.

Rationale for the Traditional Approach

The Sandmeyer reaction is a robust and reliable method that has been a staple in organic synthesis for over a century.[1][2] Its primary advantage lies in its predictability and broad substrate scope. By starting with the corresponding amine, the position of the incoming iodine atom is unequivocally defined, circumventing issues of regioselectivity that can plague direct halogenation methods.

Experimental Workflow: Traditional Synthesis

The traditional synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile can be conceptualized in two main stages: the synthesis of the 3-amino-1H-pyrazole-4-carbonitrile precursor, followed by its conversion to the final product via the Sandmeyer reaction.

Traditional_Synthesis cluster_0 Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile cluster_1 Step 2: Sandmeyer Reaction Starting_Materials Hydrazine + Ethoxymethylenemalononitrile Cyclization Cyclization Reaction Starting_Materials->Cyclization Reflux in Ethanol Precursor 3-Amino-1H-pyrazole-4-carbonitrile Cyclization->Precursor Diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) Precursor->Diazotization Diazonium_Salt Pyrazole-3-diazonium-4-carbonitrile Salt Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination Final_Product 3-Iodo-1H-pyrazole-4-carbonitrile Iodination->Final_Product

Figure 1: Workflow for the traditional synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol: Traditional Route (Illustrative)

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

  • To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-amino-1H-pyrazole-4-carbonitrile.

Step 2: Sandmeyer Reaction for 3-Iodo-1H-pyrazole-4-carbonitrile

  • Suspend 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (1.5-2.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with sodium thiosulfate solution to remove any residual iodine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification by column chromatography on silica gel will afford the final product, 3-Iodo-1H-pyrazole-4-carbonitrile.

A Greener Approach: Direct Electrophilic Iodination

In line with the principles of green chemistry, which emphasize atom economy, reduced waste, and the use of less hazardous reagents, a more direct approach to 3-Iodo-1H-pyrazole-4-carbonitrile is highly desirable.[3][4][5] This can potentially be achieved through the direct electrophilic iodination of the readily available 1H-pyrazole-4-carbonitrile.

Rationale for the New Approach

A direct iodination route offers several advantages over the traditional multi-step synthesis. It significantly shortens the synthetic sequence, thereby reducing solvent consumption, energy usage, and waste generation. Furthermore, it avoids the use of potentially hazardous reagents such as sodium nitrite and the generation of unstable diazonium intermediates. The challenge, however, lies in controlling the regioselectivity of the iodination. While electrophilic substitution on the pyrazole ring typically occurs at the C4 position, the presence of the electron-withdrawing nitrile group at C4 may influence the regiochemical outcome, potentially favoring substitution at the C3 or C5 positions.[6]

Experimental Workflow: New Synthetic Route

New_Synthesis Starting_Material 1H-Pyrazole-4-carbonitrile Iodination_Step Direct Iodination (I₂, Oxidizing Agent, Solvent) Starting_Material->Iodination_Step Final_Product 3-Iodo-1H-pyrazole-4-carbonitrile Iodination_Step->Final_Product

Figure 2: Workflow for the proposed new synthetic route to 3-Iodo-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol: New Route (Proposed)
  • To a suspension of 1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent (e.g., water or a green solvent like polyethylene glycol), add molecular iodine (I₂) (1.0-1.5 eq).

  • To the stirred mixture, add an oxidizing agent such as hydrogen peroxide or iodic acid portion-wise at room temperature.[7][8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the excess iodine with a solution of sodium thiosulfate.

  • The product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-Iodo-1H-pyrazole-4-carbonitrile.

Comparative Analysis: Traditional vs. New Route

ParameterTraditional Route (Sandmeyer Reaction)New Route (Direct Iodination)
Number of Steps Multiple (synthesis of precursor + Sandmeyer)Single Step
Starting Material 3-Amino-1H-pyrazole-4-carbonitrile1H-Pyrazole-4-carbonitrile
Key Reagents Sodium nitrite, strong acids, potassium iodideMolecular iodine, oxidizing agent (e.g., H₂O₂)
Reaction Conditions Low temperatures (0-5 °C) for diazotizationTypically room temperature
Potential Yield Generally moderate to goodPotentially high, dependent on regioselectivity
Green Chemistry Generates significant aqueous and organic wastePotentially greener, especially with water as solvent
Safety Concerns Unstable diazonium salt intermediateLess hazardous reagents and intermediates
Regioselectivity High (defined by starting material)A key challenge to control (potential for C5-iodination)

Conclusion and Future Outlook

The traditional synthesis of 3-Iodo-1H-pyrazole-4-carbonitrile via the Sandmeyer reaction is a reliable and well-documented method that ensures high regioselectivity. However, it is a multi-step process that involves hazardous reagents and generates considerable waste.

The proposed new route of direct electrophilic iodination presents a more atom-economical and environmentally benign alternative. The success of this approach hinges on achieving high regioselectivity for the desired C3-iodinated product. Further research and optimization of reaction conditions, including the choice of solvent, iodinating agent, and catalyst, are warranted to fully validate this new route. The development of a robust and selective direct iodination method would represent a significant advancement in the synthesis of this valuable pharmaceutical intermediate, aligning with the growing demand for sustainable chemical manufacturing.

References

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. Molbank, 2020(4), M1177.
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Hubbard, A., Okazaki, T., & Laali, K. K. (2008). Halo- and Azidodediazoniation of Arenediazonium Tetrafluoroborates with Trimethylsilyl Halides and Trimethylsilyl Azide and Sandmeyer-Type Bromodediazoniation with Cu(I)Br in [BMIM][PF6] Ionic Liquid. The Journal of Organic Chemistry, 73(1), 316-319.
  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518-2521.
  • Liu, P., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 741086.
  • Pavilek, B., et al. (2024).
  • Said, M. M., & El-Hamid, M. A. (2025). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(01), 297-312.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10.
  • Titi, A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5463.
  • Varma, R. S. (2021). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Journal of Nanobiotechnology, 19(1), 1-15.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of organic chemistry, 73(17), 6666–6670.
  • Zaky, H., et al. (2024). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst.
  • Zhang, Q., & Tang, M. (2025). A method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles from N-tosylhydrazones showcases broad substrate compatibility and efficiency. The Journal of Organic Chemistry, 90(5), 3805-3808.
  • Zeynizadeh, B., & Rahmani, S. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 8(2), 166-173.
  • Zhdankin, V. V. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.

Sources

Accelerating Heterocycle Formation: A Comparative Guide to Microwave vs. Conventional Pyrazole Synthesis

[1][2]

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the classical Knorr synthesis—condensation of hydrazines with 1,3-dicarbonyls—often presents a bottleneck in high-throughput lead optimization due to prolonged reaction times and variable yields under conventional reflux.

This guide provides a rigorous, data-driven comparison between Conventional Thermal Heating (Reflux) and Microwave-Assisted Organic Synthesis (MAOS) .[1] We analyze the kinetic acceleration, yield profiles, and "green" metrics of both methodologies, providing a validated protocol that allows researchers to transition from oil baths to microwave reactors with confidence.

Mechanistic Divergence: Thermal Conduction vs. Dielectric Heating

To understand the disparity in results, we must first distinguish the heating mechanisms.

  • Conventional Heating (Wall-to-Bulk): Relies on thermal conduction and convection. Heat is applied to the vessel wall (oil bath/mantle) and slowly transfers to the solvent. This creates temperature gradients, often leading to "hot spots" at the walls and degradation of sensitive hydrazine intermediates before they react.

  • Microwave Heating (Internal/Volumetric): Utilizes dipolar polarization and ionic conduction . The electromagnetic field interacts directly with polar molecules (solvents and reagents), causing molecular rotation and friction. This results in rapid, uniform volumetric heating.

    • The "Specific Microwave Effect": In pyrazole synthesis, the polar transition state (zwitterionic intermediates formed during nucleophilic attack) couples more strongly with the microwave field than the ground state, potentially lowering the activation energy (

      
      ) or increasing the pre-exponential factor (
      
      
      ) in the Arrhenius equation.

Experimental Workflow Comparison

The following diagram illustrates the procedural divergence between the two methodologies for a standard Knorr pyrazole synthesis.

PyrazoleWorkflowcluster_conventionalProtocol A: Conventional Refluxcluster_microwaveProtocol B: Microwave IrradiationStart_ConvReagents: 1,3-Diketone + HydrazineSolvent: Ethanol/Acetic AcidSetup_ConvSetup: RBF, Oil Bath, CondenserN2 AtmosphereStart_Conv->Setup_ConvHeat_ConvHeating: Reflux (75-80°C)Time: 2 - 12 HoursSetup_Conv->Heat_ConvMonitor_ConvMonitoring: Hourly TLC(Slow conversion)Heat_Conv->Monitor_ConvMonitor_Conv->Heat_ConvIncompleteWorkupWorkup: Cool, Filter/Extract, RecrystallizeMonitor_Conv->WorkupCompleteStart_MWReagents: 1,3-Diketone + HydrazineSolvent: Ethanol (or Solvent-Free)Setup_MWSetup: Sealed Pressure VialAuto-samplerStart_MW->Setup_MWHeat_MWHeating: 120-140°C (Superheating)Time: 5 - 10 MinutesSetup_MW->Heat_MWMonitor_MWMonitoring: Internal IR/Fiber Optic(Real-time p/T control)Heat_MW->Monitor_MWMonitor_MW->WorkupAnalysisAnalysis: NMR, LC-MS, Yield CalculationWorkup->Analysis

Figure 1: Comparative workflow for Knorr pyrazole synthesis showing the drastic reduction in time and steps for the microwave protocol.

Validated Experimental Protocols

To ensure reproducibility, we present a self-validating system using the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Reaction of acetylacetone with phenylhydrazine).

Protocol A: Conventional Reflux (Baseline)
  • Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), catalytic HCl (2 drops).

  • Setup: 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve phenylhydrazine in ethanol in the RBF.

    • Add acetylacetone dropwise at room temperature (exothermic reaction risk).

    • Heat the oil bath to 85°C to achieve reflux (internal temp ~78°C).

    • Critical Step: Maintain reflux for 2–4 hours . Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) every 30 mins.

    • Cool to room temperature. Pour into ice water.

    • Filter the precipitate or extract with ethyl acetate.

  • Validation Check: If the reaction turns dark brown/black, thermal degradation of phenylhydrazine has occurred due to prolonged heating.

Protocol B: Microwave-Assisted Synthesis (Optimized)
  • Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (2 mL) — Note the 10x reduction in solvent volume.

  • Setup: 10 mL dedicated microwave process vial with a crimp cap/septum.

  • Procedure:

    • Combine reagents and solvent in the vial. Add a magnetic stir bar.

    • Cap the vial.

    • Program Parameters:

      • Temperature: 120°C (Superheated, above b.p. of ethanol).

      • Power: Dynamic (Max 200W).

      • Hold Time: 5 minutes.

      • Pre-stirring: 30 seconds.

    • Cooling: Rapid compressed air cooling to 40°C.

  • Validation Check: The pressure profile should stabilize (typically 2-5 bar). A sudden pressure spike indicates hydrazine decomposition; ensure temperature ramp is not too aggressive (use 1-minute ramp).

Performance Metrics: The Data

The following data summarizes a comparative study on the synthesis of various phenyl-1H-pyrazoles.

Table 1: Comparative Performance Metrics

ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Reaction Temperature 75–80°C (Limited by solvent b.p.)120–140°C (Pressurized)Higher Kinetic Energy
Reaction Time 2 – 12 Hours5 – 10 Minutes ~24x Faster
Typical Yield 73 – 90%91 – 98% +10-15% Yield
Solvent Usage 20–50 mL (Dilute)2–5 mL (Concentrated)10x Less Waste
Purity (Crude) Requires Recrystallization/ColumnOften Pure after FiltrationReduced Downstream Processing
Energy Consumption High (Hours of heating mantle)Low (Minutes of irradiation)~85% Energy Saving

Data Source: Aggregated from comparative studies by BenchChem [1] and ResearchGate findings [2, 3].

Why the Yield Increase?

In conventional heating, the slow ramp to reflux allows side reactions (e.g., hydrazine oxidation or Wolff-Kishner type byproducts). The microwave's rapid heating (reaching 120°C in <60 seconds) pushes the equilibrium toward the thermodynamic product (pyrazole) faster than kinetic side-reactions can compete.

Expert Insights & Troubleshooting

  • Solvent Choice: Ethanol is excellent for MW because it has a high loss tangent (

    
    ), meaning it absorbs microwave energy efficiently. Non-polar solvents (Toluene, Hexane) are transparent to microwaves and will not heat effectively unless a "susceptor" (like an ionic liquid) is added.
    
  • Safety with Hydrazines: Hydrazines can generate nitrogen gas upon decomposition. Always use a microwave system with an active pressure sensor and an automatic safety cutoff. Do not fill vessels more than 60%.

  • The "Solvent-Free" Option: Pyrazole synthesis is an ideal candidate for solvent-free MW synthesis. Mixing the neat liquid reagents often results in a quantitative conversion in <2 minutes, further aligning with Green Chemistry principles [4].

References

  • Current Organic Synthesis. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. Retrieved from [Link]

A Senior Application Scientist's Guide to the Reaction Kinetics of Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in the structures of numerous blockbuster drugs. Consequently, the efficient synthesis of substituted pyrazoles is a critical endeavor in pharmaceutical and agrochemical research. Understanding the kinetics of the coupling reactions used to construct these vital scaffolds is paramount for process optimization, impurity control, and scalable synthesis.

This guide provides an in-depth analysis of the reaction kinetics for three key pyrazole coupling methodologies: the Suzuki-Miyaura C-C coupling, the Buchwald-Hartwig C-N amination, and the Ullmann C-N coupling. We will delve into the mechanistic underpinnings that govern the speed of these transformations, offer detailed protocols for their kinetic monitoring, and present a comparative analysis to aid in the rational selection of the most appropriate synthetic strategy.

The Causality Behind Experimental Choices: Why Kinetic Understanding Matters

In the realm of process chemistry and drug development, a "good" reaction is not merely one that provides a high yield. It is a reaction that is reproducible, scalable, and well-understood. A thorough grasp of reaction kinetics allows us to:

  • Optimize Reaction Conditions: By identifying the rate-determining step, we can rationally adjust parameters such as temperature, concentration, and catalyst loading to achieve the desired reaction rate without compromising selectivity or stability.

  • Control Impurity Formation: Side reactions often have different kinetic profiles than the desired transformation. Understanding these differences allows for the implementation of conditions that favor product formation over impurity generation. For instance, a kinetic study of a copper-catalyzed Ullmann coupling revealed that at high temperatures, reductive elimination could become rate-limiting, leading to the formation of undesired byproducts[1].

  • Ensure Scalability: A reaction that performs well on a milligram scale may behave unpredictably on a kilogram scale. Kinetic analysis provides the data necessary to model and predict reaction behavior at larger scales, mitigating risks and ensuring process safety and efficiency.

Comparative Analysis of Pyrazole Coupling Reaction Kinetics

Table 1: Qualitative Comparison of Pyrazole Coupling Reaction Kinetics
Reaction Type Typical Catalyst System General Reaction Rate Key Factors Influencing Kinetics Mechanistic Hallmark
Suzuki-Miyaura Coupling Palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligandsGenerally fast, often complete within hours at moderate temperatures.Ligand steric bulk and electronic properties, choice of base, solvent, and the nature of the aryl halide and boronic acid.Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Oxidative addition is often the rate-determining step[2].
Buchwald-Hartwig Amination Palladium complexes with bulky, electron-rich phosphine ligands.Can be very fast, with some reactions proceeding at room temperature. However, kinetics can be complex and substrate-dependent[3].Ligand structure, base strength, and the electronic and steric nature of the aryl halide and the amine.Similar to Suzuki-Miyaura, with oxidative addition often being the rate-limiting step. The specific ligand can dramatically influence the rate of each step in the catalytic cycle[4].
Ullmann Coupling Copper(I) salts, often with ligand assistance (e.g., diamines, L-proline).Traditionally requires high temperatures and long reaction times. Ligand-assisted protocols have enabled milder conditions and faster reactions[1][5].Ligand identity, base, solvent, and the nature of the aryl halide. The use of ligands can dramatically accelerate the reaction[1].The exact mechanism is still debated, but it is generally believed to involve oxidative addition of the aryl halide to a Cu(I) species.

Experimental Protocols for Kinetic Monitoring

Accurate kinetic data is the foundation of a thorough understanding of any reaction. The following are detailed, step-by-step methodologies for monitoring the kinetics of pyrazole coupling reactions.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Coupling using HPLC

This protocol is designed to monitor the consumption of the aryl halide starting material and the formation of the C-C coupled pyrazole product over time.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromopyrazole)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl)

  • Quenching solution (e.g., methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, aryl boronic acid, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Initiation: At time zero (t=0), add the palladium catalyst to the stirring reaction mixture.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a known volume of the quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting material and product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Workflow Diagram:

Suzuki_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Combine Reactants, Base & Internal Std. B Add Degassed Solvent A->B Inert Atmosphere C Initiate with Pd Catalyst (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D Stirring E Quench Aliquots D->E F Analyze by HPLC E->F G Plot Concentration vs. Time F->G H Determine Reaction Rate G->H

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling via HPLC.

Protocol 2: In Situ Kinetic Monitoring of a Buchwald-Hartwig Amination using NMR Spectroscopy

This protocol allows for real-time monitoring of the reaction within the NMR tube, providing a continuous data stream without the need for sampling and quenching.

Materials and Reagents:

  • Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Amine (e.g., pyrazole)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and a bulky biarylphosphine)

  • Base (e.g., NaOtBu)

  • Deuterated solvent (e.g., toluene-d₈)

  • NMR tube and spectrometer

Procedure:

  • Sample Preparation: In a glovebox, combine the aryl halide, amine, base, palladium precatalyst, and ligand in an NMR tube.

  • Solvent Addition: Add the deuterated solvent to the NMR tube and cap it securely.

  • Spectrometer Setup: Place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to use a short acquisition time and a sufficient relaxation delay to ensure quantitative data.

  • Data Processing: Integrate the signals corresponding to the starting materials and the product in each spectrum.

  • Kinetic Analysis: Plot the integral values (proportional to concentration) against time to determine the reaction kinetics.

Logical Relationship Diagram:

NMR_Kinetics_Logic Reactants Reactants & Catalyst in NMR Tube NMR_Spectra Time-Resolved ¹H NMR Spectra Reactants->NMR_Spectra Acquisition Signal_Integration Integration of Characteristic Signals NMR_Spectra->Signal_Integration Processing Concentration_Profile Concentration vs. Time Plot Signal_Integration->Concentration_Profile Plotting Kinetic_Parameters Rate Law & Rate Constant Concentration_Profile->Kinetic_Parameters Analysis

Caption: Logical flow for in situ NMR kinetic monitoring of a Buchwald-Hartwig amination.

Mechanistic Insights and Their Kinetic Consequences

The observed kinetics of these coupling reactions are a direct reflection of their underlying mechanisms.

Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the product and regenerate the Pd(0) catalyst[2]. The oxidative addition step is often rate-determining, and its rate is influenced by the C-X bond strength (I > Br > Cl) and the electron density at the palladium center, which is modulated by the ligands[2]. Bulky, electron-rich ligands can accelerate both oxidative addition and reductive elimination, leading to faster overall reaction rates.

Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination[6]. The kinetics of this reaction can be complex, with the rate-determining step varying depending on the specific substrates, ligand, and base used[3]. For instance, studies have shown that with certain ligand systems, the reductive elimination step can be rate-limiting. The choice of a bulky, electron-rich ligand is crucial for promoting the challenging C-N bond-forming reductive elimination step.

Ullmann Coupling

The mechanism of the copper-catalyzed Ullmann coupling is less definitively established than its palladium-catalyzed counterparts. However, it is generally accepted to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination. The traditionally harsh conditions required for the Ullmann reaction are indicative of high activation barriers for one or more steps in the catalytic cycle. The development of ligand-accelerated protocols has demonstrated that the coordination of ligands such as diamines or amino acids to the copper center can significantly lower these activation barriers, leading to faster reactions under milder conditions[1][5]. Kinetic studies on the copper-catalyzed N-arylation of amides have provided evidence for the role of a 1,2-diamine-ligated Cu(I) amidate as a key intermediate[7].

Conclusion

The selection of a coupling strategy for pyrazole synthesis should be guided by a comprehensive understanding of the reaction kinetics. While Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitated by sophisticated palladium catalysts, generally offer faster rates and milder conditions, the more classical Ullmann coupling, especially in its modern ligand-accelerated forms, remains a valuable and often more economical alternative. The detailed protocols provided herein for kinetic monitoring using common analytical techniques such as HPLC and NMR spectroscopy empower researchers to dissect the intricacies of these reactions, leading to the development of more efficient, robust, and scalable synthetic routes to this vital class of heterocyclic compounds.

References

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]

  • Oldenhuis, N. J., Dong, V. M., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science, 10(40), 9345–9350. [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Tye, J. W., Weng, Z., Johns, A. M., & Hall, S. E. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Organometallics, 27(22), 5948–5960. [Link]

  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. (n.d.). Elsevier. [Link]

  • Isley, N. A., Lanni, E. L., & Blackmond, D. G. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3442–3447. [Link]

  • A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C-O Coupling of Potassium Phenolate and 4-Chloropyridine. (n.d.). ResearchGate. [Link]

  • Li, J., Li, Y., Wang, X., & Liu, H. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(23), 5556. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (n.d.). ResearchGate. [Link]

  • Semproni, J. M., Mako, T. L., & Tonks, I. A. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic chemistry, 58(15), 10123–10134. [Link]

  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]

  • El-Faham, A., Al-Sehemi, A. G., & Ghoneim, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Efficient N-arylation catalyzed by a copper(I) pyrazolyl-nicotinic acid system. (n.d.). ElectronicsAndBooks. [Link]

  • Buchwald–Hartwig amination. (2024, January 25). In Wikipedia. [Link]

  • Wang, C., Li, S., & Zhang, J. (2018). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 23(12), 3122. [Link]

  • Tanimoto, H., Nishiyama, Y., & Ouchi, H. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Viciosa, M. T., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (26), 2732–2734. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (n.d.). ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2318. [Link]

  • Urbańczyk, M., Shchukina, A., & Kazimierczuk, K. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 95(30), 11211–11218. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (n.d.). ResearchGate. [Link]

  • Gladek, M., Stolar, T., & Užarević, K. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 26(67), 15446–15454. [Link]

  • Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Rasool, N., Rasool, A., & Ahmad, I. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. [Link]

  • Jana, R., & Pathak, T. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15739–15802. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Iodo-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 3-Iodo-1H-pyrazole-4-carbonitrile as a high-risk hazardous material.[1][2][3] Due to the presence of both a nitrile (cyano) group and a halogen (iodine) on a nitrogen-rich pyrazole ring, this compound requires strict segregation from acids and oxidizers.[1]

CRITICAL PROHIBITIONS:

  • NEVER mix this compound (or its waste streams) with acidic solutions.

    • Reason: Acidic hydrolysis of the nitrile group can generate Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.[1]

  • NEVER dispose of down the drain.[4]

    • Reason: High aquatic toxicity and persistence of halogenated aromatics.

  • NEVER mix with non-halogenated waste solvents.

    • Reason: The iodine atom necessitates incineration at higher temperatures (halogenated waste stream) to prevent the formation of dioxins/furans during disposal.

Part 2: Hazard Assessment & Chemical Logic

To dispose of this chemical safely, you must understand its structural vulnerabilities.

Structural FeatureHazard ClassOperational Implication
Nitrile Group (-CN) Acute Toxicity / ReactiveAcid Incompatibility: Under acidic conditions (pH < 7), nitriles can hydrolyze.[1][2] While aromatic nitriles are more stable than aliphatic ones, the risk of HCN evolution mandates storage in basic or neutral waste streams.
Iodine Atom (-I) Halogenated WasteSegregation: Waste containing this compound must be tagged as "Halogenated."[1][2] Mixing with non-halogenated solvents increases disposal costs and violates EPA segregation protocols (F-list considerations).
Pyrazole Ring Nitrogen HeterocycleStability: Generally stable, but can form explosive coordination complexes with certain transition metals or strong oxidizers.[1][2]

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound)

Applicability: Expired inventory, weighing errors, or degraded solids.[1]

  • Primary Containment: Transfer the solid material into a chemically compatible, screw-top container (High-Density Polyethylene (HDPE) or Amber Glass).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Iodo-1H-pyrazole-4-carbonitrile"[1][2][5][6]

    • Hazards: Toxic, Irritant.[3]

    • Special Note: Write "NITRILE - DO NOT ACIDIFY" in red marker on the label.

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Ziploc style) to contain any potential dust residue.

  • Storage: Move to the Satellite Accumulation Area (SAA) . Store in the "Toxic Solids" bin.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: HPLC effluent, reaction solvents, or dissolved compound.[1]

  • pH Verification (The Self-Validating Step):

    • Before adding to any waste container, dip a pH strip into the solution.

    • Requirement: pH must be

      
       7.
      
    • Corrective Action: If acidic, neutralize slowly with saturated Sodium Bicarbonate (

      
      ) until pH 8-9 is achieved.[1]
      
  • Stream Selection:

    • Pour into the Halogenated Organic Solvent waste drum.

    • Why? The iodine atom classifies this as halogenated.[7]

  • Log Entry: Record the volume and estimated concentration on the waste drum's log sheet. Explicitly list "Organic Nitriles" as a constituent.

C. Contaminated Debris (Gloves, Weigh Boats, Syringes)[1][2]
  • Segregation: Do not throw in regular trash.

  • Packaging: Place items in a clear, heavy-duty hazardous waste bag (2-mil thickness minimum).

  • Disposal: Tie the bag securely and place it in the Solid Hazardous Waste drum (often a fiber drum with a liner).

Part 4: Spill Contingency Plan

Scenario: A 500mg vial of solid 3-Iodo-1H-pyrazole-4-carbonitrile drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure lab ventilation is active.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment: Cover the spill with a spill pillow or absorbent pads to prevent dispersion.

  • Cleanup:

    • Do not dry sweep (generates dust).

    • Use a wet paper towel (dampened with water or ethanol) to wipe up the powder.

  • Disposal: Place all glass shards and contaminated wipes into a wide-mouth hazardous waste jar. Label as "Debris contaminated with Toxic Nitriles."

Part 5: Visual Decision Matrix

The following diagram outlines the logical flow for disposing of this specific compound, ensuring no critical safety checks are missed.

DisposalProtocol Start Waste Generation: 3-Iodo-1H-pyrazole-4-carbonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidWaste Hazardous Solid Waste Label: 'Toxic Nitrile' SolidPath->SolidWaste Pack in HDPE/Glass pHCheck CRITICAL STEP: Check pH LiquidPath->pHCheck IsAcidic Acidic (pH < 7) pHCheck->IsAcidic IsBasic Neutral/Basic (pH >= 7) pHCheck->IsBasic Neutralize Neutralize with NaHCO3 (Prevent HCN generation) IsAcidic->Neutralize StreamSelect Select Waste Stream IsBasic->StreamSelect Neutralize->IsBasic HaloWaste Halogenated Solvent Waste (Due to Iodine) StreamSelect->HaloWaste Contains Iodine

Figure 1: Decision logic for the safe disposal of 3-Iodo-1H-pyrazole-4-carbonitrile, emphasizing the critical pH check to prevent cyanide gas evolution.[1][2]

Part 6: References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11300958, 3-Iodo-1H-pyrazole-4-carbonitrile.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. (Specifically regarding Reactivity D003 and Halogenated Solvents F-List). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 7: Management of Waste). National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.